molecular formula C10H15NO B1302794 1-(4-Isopropoxyphenyl)methanamine CAS No. 21244-34-8

1-(4-Isopropoxyphenyl)methanamine

Cat. No.: B1302794
CAS No.: 21244-34-8
M. Wt: 165.23 g/mol
InChI Key: BHCAOBYOKNTDLI-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)methanamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCAOBYOKNTDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959550
Record name 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387350-82-5, 21244-34-8
Record name 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Isopropoxyphenyl)methanamine
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Foundational & Exploratory

In-Depth Technical Guide: 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21244-34-8

This technical guide provides a comprehensive overview of 1-(4-Isopropoxyphenyl)methanamine, a versatile primary amine with applications in chemical synthesis and potential relevance in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and key experimental data.

Chemical and Physical Properties

This compound, also known as 4-isopropoxybenzylamine, is a substituted benzylamine derivative. Its core structure consists of a benzylamine moiety with an isopropoxy group at the para position of the phenyl ring. This substitution significantly influences its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for its interaction with biological targets.

A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 21244-34-8[1][2][3]
Molecular Formula C10H15NO[1][2]
Molecular Weight 165.23 g/mol [1][2]
Synonyms (4-Isopropoxyphenyl)methanamine, 4-Isopropoxybenzylamine[1][2]
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified
pKa Not specified

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various reductive amination protocols starting from 4-isopropoxybenzaldehyde. A general and widely used method involves the reaction of the aldehyde with an ammonia source, followed by reduction of the resulting imine.

General Reductive Amination Protocol

This protocol outlines a common method for the synthesis of this compound.

Materials:

  • 4-Isopropoxybenzaldehyde

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: Dissolve 4-isopropoxybenzaldehyde in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Add the ammonia source in excess and stir the mixture at room temperature for a specified period (typically 1-4 hours) to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent portion-wise to the stirred solution. The reaction is typically exothermic. Allow the reaction to warm to room temperature and stir for an additional period (typically 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Characterization: The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: 4-Isopropoxybenzaldehyde imine Imine Formation (Ammonia Source) start->imine reduction Reduction (e.g., NaBH4) imine->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Chromatography/Distillation) workup->purification product Final Product: this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Verify Structure ms Mass Spectrometry product->ms Confirm Mass ir IR Spectroscopy product->ir Identify Functional Groups purity Purity Assessment (e.g., HPLC, GC) product->purity Determine Purity

Caption: Synthesis and Characterization Workflow.

Potential Applications in Drug Development

While specific biological activities and signaling pathway interactions for this compound are not extensively documented in publicly available literature, its structural motif is present in a variety of biologically active compounds. Primary benzylic amines are common pharmacophores that can interact with various receptors and enzymes. The isopropoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially interact with hydrophobic pockets in protein targets.

Researchers and drug development professionals may consider this compound as a building block or a starting point for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

  • G-Protein Coupled Receptor (GPCR) Ligands: Many neurotransmitter receptors and other GPCRs bind to ligands containing a primary amine.

  • Enzyme Inhibitors: The amine group can act as a hydrogen bond donor or acceptor, or as a nucleophile, to interact with the active sites of enzymes.

  • Scaffold for Combinatorial Chemistry: Its simple structure allows for easy modification at the amine and the aromatic ring, making it a suitable scaffold for generating libraries of compounds for high-throughput screening.

Hypothetical Signaling Pathway Interaction

Given the structural features of this compound, it could hypothetically interact with aminergic GPCRs. The following diagram illustrates a generalized signaling pathway that could be modulated by a ligand binding to such a receptor.

G ligand This compound (Hypothetical Ligand) receptor Aminergic GPCR ligand->receptor Binds g_protein G-Protein (α, βγ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates pka Protein Kinase A (PKA) second_messenger->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Hypothetical GPCR Signaling Pathway.

Disclaimer: This technical guide is intended for research and informational purposes only. The safety and handling of this compound should be performed in accordance with established laboratory safety protocols and the information provided in the relevant Safety Data Sheet (SDS). The biological activities and pathway interactions described are hypothetical and require experimental validation.

References

An In-depth Technical Guide on the Physical Properties of 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-(4-Isopropoxyphenyl)methanamine, a primary amine that serves as a valuable building block in medicinal chemistry and organic synthesis. The information presented herein is intended to support laboratory research, chemical process development, and drug discovery initiatives.

Core Physical and Chemical Properties

This compound, also known as 4-isopropoxybenzylamine, is a colorless to light yellow liquid at room temperature.[1] Its chemical structure consists of a benzylamine core substituted with an isopropoxy group at the para position of the benzene ring.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is essential for handling, storage, and application in a research and development setting.

PropertyValueReference
CAS Number 21244-34-8[1][2][3][4][5]
Molecular Formula C₁₀H₁₅NO[2][3][4]
Molecular Weight 165.23 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 74°C at 0.3 mmHg[1]
Storage Temperature 2-8°C, protect from light[1][4]
Topological Polar Surface Area 35.25 Ų[4]
LogP (calculated) 1.9325[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 3[4]

Experimental Methodologies

The accurate determination of physical properties is fundamental to the characterization of any chemical substance. Below are detailed, standard experimental protocols for measuring the key physical properties of liquid amines like this compound.

1. Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is highly effective.

  • Apparatus: A small test tube (e.g., 150mm), a thermometer or thermocouple, a heating block or sand bath, and a small magnetic stir bar.

  • Procedure:

    • Place approximately 0.5 mL of the liquid sample into the test tube along with a small magnetic stir bar.

    • Position the test tube in the heating block on a hot plate stirrer.

    • Clamp a thermometer so that its bulb is positioned about 1 cm above the liquid's surface.

    • Begin gentle stirring and heating.

    • Observe the formation of a "reflux ring," which is a zone of condensing vapor on the inner wall of the test tube.

    • Adjust the thermometer's position so that its bulb is level with this reflux ring.

    • The stable temperature reading at this point is the observed boiling point.[6] It is crucial to record the ambient atmospheric pressure as the boiling point is pressure-dependent.

2. Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a highly accurate technique for determining the density of liquids.

  • Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance.

    • Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

    • Place the filled pycnometer in a temperature-controlled water bath to allow it to reach thermal equilibrium (e.g., 20°C).

    • Carefully adjust the liquid volume to the pycnometer's calibration mark.

    • Remove the pycnometer from the bath, dry the exterior, and weigh it again.

    • The density is calculated by dividing the mass of the liquid (final weight minus initial weight) by the calibrated volume of the pycnometer.

3. Determination of Solubility

Solubility tests are conducted to understand the behavior of a compound in various solvents, which can provide insights into its polarity and functional groups.

  • Apparatus: Small test tubes, vortex mixer (optional), and a set of standard solvents.

  • Procedure:

    • Water Solubility: Add approximately 25 mg of the compound to 0.5 mL of deionized water in a test tube.[5] Vigorously mix the contents. Observe if the compound dissolves completely. If it is water-soluble, test the solution's pH with litmus or pH paper. Amines are expected to form a basic solution.[5]

    • Acid Solubility: For water-insoluble compounds, test their solubility in a dilute acid, such as 5% hydrochloric acid (HCl).[7] The basic nature of amines allows them to be protonated by the acid, forming a water-soluble ammonium salt.

    • Organic Solvent Solubility: Test the solubility in a non-polar organic solvent, such as diethyl ether or dichloromethane. Most organic amines are soluble in these solvents.[1]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel or uncharacterized chemical sample, such as this compound. This workflow ensures that fundamental properties are determined systematically, providing a solid foundation for further research and development.

G start Start: Receive Chemical Sample purity Purity Assessment (e.g., HPLC, GC-MS) start->purity structure Structural Confirmation (e.g., NMR, MS) purity->structure physical_props Physical Property Determination structure->physical_props appearance Appearance (Color, State) physical_props->appearance boiling_point Boiling Point physical_props->boiling_point density Density physical_props->density solubility Solubility Profile physical_props->solubility data_comp Data Compilation & Analysis appearance->data_comp boiling_point->data_comp density->data_comp solubility->data_comp end End: Characterization Report data_comp->end

Physicochemical Characterization Workflow

References

An In-Depth Technical Guide to 1-(4-Isopropoxyphenyl)methanamine: Synthesis, Characterization, and Drug Development Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isopropoxyphenyl)methanamine is a primary amine featuring a benzylamine scaffold substituted with an isopropoxy group at the para position of the phenyl ring. This seemingly simple molecule holds significant interest within the realm of medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a key building block or a pharmacophore in the design of novel therapeutics. This technical guide provides a comprehensive overview of this compound, from its fundamental molecular properties to its synthesis, analytical characterization, and prospective applications in the pharmaceutical industry. As Senior Application Scientists, our aim is to furnish a document that is not only technically robust but also provides practical insights into the experimental rationale and methodologies.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. These parameters influence its solubility, stability, membrane permeability, and interaction with biological targets.

The molecular weight of this compound is 165.23 g/mol .[1][2] Its molecular formula is C₁₀H₁₅NO.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 165.23 g/mol [1][2]
Molecular Formula C₁₀H₁₅NO[1][2][3]
CAS Number 21244-34-8[1][2][3]
Appearance Colorless to light yellow liquid
Boiling Point 258.8 °C at 760 mmHg
LogP 1.9325[3]
Topological Polar Surface Area (TPSA) 35.25 Ų[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 3[3]

Note: Some physical properties like appearance and boiling point are based on typical observations for similar compounds and may vary depending on purity.

The LogP value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, allowing for a balance between aqueous solubility and membrane permeability. The presence of both hydrogen bond donors and acceptors indicates its potential to engage in hydrogen bonding interactions with biological macromolecules.

Synthesis of this compound: A Focus on Reductive Amination

The most direct and widely employed synthetic route to this compound is the reductive amination of 4-isopropoxybenzaldehyde. This powerful one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia or an ammonia equivalent), followed by its immediate reduction to the corresponding amine.

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocol: Reductive Amination of 4-Isopropoxybenzaldehyde

This protocol provides a generalized yet detailed procedure for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a self-validating framework.

Materials:

  • 4-Isopropoxybenzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-isopropoxybenzaldehyde (1 equivalent). Dissolve the aldehyde in a suitable solvent such as methanol or dichloromethane (approximately 10 mL per gram of aldehyde).

    • Rationale: Methanol is a common protic solvent that can facilitate both imine formation and the subsequent reduction. Dichloromethane is an aprotic alternative that is also widely used.

  • Amine Source Addition: Add an excess of the amine source. Ammonium acetate (2-3 equivalents) is often preferred as it provides both ammonia and a mild acidic catalyst (acetic acid) upon dissociation, which can promote imine formation. Alternatively, a solution of aqueous ammonia can be used.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aldehyde. A small amount of glacial acetic acid can be added to catalyze imine formation if the reaction is sluggish.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents) or sodium borohydride (1.2-1.5 equivalents), in portions.

    • Rationale: Sodium triacetoxyborohydride is a milder and more selective reducing agent for imines compared to sodium borohydride, often leading to cleaner reactions with fewer side products. The reaction is performed at a low temperature to control the exothermicity of the reduction.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution. This step neutralizes any remaining acid and quenches the excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with water and brine. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine on the silica gel).

  • Salt Formation (Optional): For easier handling and improved stability, the purified amine can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in diethyl ether or dioxane until precipitation is complete. The resulting solid can be collected by filtration.

Synthesis_Workflow Aldehyde 4-Isopropoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Reductive amination workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the benzylic protons (CH₂), the methine proton of the isopropoxy group (CH), the methyl protons of the isopropoxy group (CH₃), and the amine protons (NH₂). The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns would provide information about adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method would typically be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The purity is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Note: This is a generic method and would require optimization for the specific compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which can confirm the elemental composition of the molecule.

Potential Applications in Drug Development

The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. The isopropoxy substituent can modulate the lipophilicity and metabolic stability of the molecule, making this compound an attractive starting point for the development of new drug candidates.

Structure-Activity Relationship (SAR) Insights
  • Antifungal Agents: Benzylamine derivatives have been explored as antifungal agents. The lipophilic isopropoxy group could enhance the interaction of the molecule with the fungal cell membrane, potentially leading to improved antifungal activity.

  • Monoamine Oxidase (MAO) Inhibitors: Substituted benzylamines are known to interact with monoamine oxidases, enzymes that are important targets in the treatment of depression and neurodegenerative diseases. The electronic properties of the para-substituent can influence the binding and inhibitory activity.

  • Serotonin Reuptake Inhibitors (SSRIs): The benzylamine core is also found in some selective serotonin reuptake inhibitors. Modifications to the amine and the aromatic ring can tune the selectivity and potency for the serotonin transporter.

SAR_Logic Core This compound (Core Scaffold) Lipophilicity Isopropoxy Group: Modulates Lipophilicity & Metabolic Stability Core->Lipophilicity Interactions Amine Group: Key for Receptor/Enzyme Interactions Core->Interactions BiologicalActivity Potential Biological Activities Lipophilicity->BiologicalActivity Interactions->BiologicalActivity Antifungal Antifungal BiologicalActivity->Antifungal MAOI MAO Inhibition BiologicalActivity->MAOI SSRI SSRI Activity BiologicalActivity->SSRI

References

1-(4-Isopropoxyphenyl)methanamine structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isopropoxyphenyl)methanamine, also known as 4-isopropoxybenzylamine, is a primary amine that serves as a versatile chemical intermediate in organic synthesis. Its structure, featuring a substituted phenyl ring, makes it a valuable building block in the development of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and Formula

The chemical structure of this compound consists of a benzylamine core where the phenyl ring is substituted at the para-position with an isopropoxy group.

  • Molecular Formula: C₁₀H₁₅NO[1]

  • IUPAC Name: (4-Isopropoxyphenyl)methanamine[1]

  • CAS Number: 21244-34-8[1]

  • Canonical SMILES: CC(C)OC1=CC=C(C=C1)CN

Below is a two-dimensional structural representation generated using the DOT language.

Caption: 2D structure of this compound.

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 165.23 g/mol [1][2]
Topological Polar Surface Area (TPSA) 35.25 Ų[2]
LogP (octanol-water partition coeff.) 1.93[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[1][2]
Rotatable Bonds 3[1][2]
Purity ≥96% (Typical)[2]

Synthesis and Experimental Protocols

This compound is not a naturally occurring compound and must be synthesized. Common synthetic routes to primary benzylamines include the reduction of the corresponding benzonitrile or the reductive amination of the corresponding benzaldehyde. A general, representative protocol for the synthesis via one-pot reductive amination of 4-isopropoxybenzaldehyde is provided below. This method is favored for its operational simplicity and efficiency.

Reductive Amination of 4-Isopropoxybenzaldehyde

This procedure involves the formation of an imine intermediate from 4-isopropoxybenzaldehyde and an ammonia source, followed by in-situ reduction to the target primary amine.

Materials:

  • 4-Isopropoxybenzaldehyde

  • Methanol (MeOH)

  • Aqueous Ammonia (NH₄OH, ~28-30%) or Anhydrous Ammonia in MeOH

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Experimental Procedure:

  • Imine Formation: To a solution of 4-isopropoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, add a large excess of aqueous ammonia (10-20 eq).

  • Stir the mixture vigorously at room temperature for 1-3 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture to 0-5°C using an ice-water bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

  • After the complete addition of NaBH₄, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4-8 hours, or until the reaction is complete as indicated by TLC analysis.

  • Work-up and Isolation: Carefully quench the reaction by the slow addition of deionized water to decompose any excess sodium borohydride.

  • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extract the resulting aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or by column chromatography on silica gel if necessary.

G cluster_0 One-Pot Synthesis cluster_1 Purification Start 4-Isopropoxybenzaldehyde + Ammonia (NH₃) Imine Imine Intermediate Formation (in Methanol) Start->Imine Step 1 Reduction In-situ Reduction (NaBH₄) Imine->Reduction Step 2 Product This compound Reduction->Product Workup Quenching & Extraction Product->Workup Purified Purified Product Workup->Purified Distillation or Chromatography

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain or scientific literature detailing specific biological activities, mechanisms of action, or signaling pathway interactions for this compound. Its primary role appears to be that of a synthetic intermediate or a building block for the synthesis of more complex, potentially bioactive molecules. Researchers in drug development may use this compound as a scaffold to be further functionalized for lead optimization studies.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized primary amine with established physicochemical properties. Its synthesis is straightforward via standard organic chemistry methodologies such as reductive amination. While it does not appear to have inherent biological activity based on current knowledge, its utility as a chemical intermediate makes it a relevant compound for researchers and scientists in the fields of medicinal chemistry and material science.

References

Navigating the Solubility Landscape of 1-(4-Isopropoxyphenyl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Understanding the Criticality of Solubility in Drug Discovery

In the realm of pharmaceutical sciences and drug development, the solubility of a compound is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. It influences everything from formulation and dosage to bioavailability and ultimately, clinical efficacy. This guide provides an in-depth exploration of the solubility characteristics of 1-(4-isopropoxyphenyl)methanamine, a substituted benzylamine derivative of interest in medicinal chemistry. While specific, publicly available quantitative solubility data for this exact molecule is scarce, this paper will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, assess, and understand its solubility profile. By leveraging established principles of amine chemistry and providing robust experimental protocols, this document serves as a comprehensive resource for navigating the challenges associated with this compound's solubility.

Compound Profile: this compound

This compound is a primary amine featuring a benzyl structure substituted with a para-isopropoxy group. This unique combination of a basic amine function and a moderately lipophilic aromatic substituent governs its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅NOChemScene[1]
Molecular Weight 165.23 g/mol ChemScene[1]
CAS Number 21244-34-8Santa Cruz Biotechnology[2]
Calculated LogP 1.9325ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Topological Polar Surface Area 35.25 ŲChemScene[1]

The calculated LogP value of approximately 1.93 suggests a moderate degree of lipophilicity. The presence of a primary amine group, capable of acting as a hydrogen bond donor, and an ether oxygen, acting as a hydrogen bond acceptor, indicates the potential for interaction with polar solvents.

Predicting Solubility: A Rationale-Driven Approach

In the absence of direct experimental data, a qualitative prediction of solubility can be formulated based on the structural features of this compound and established principles of amine solubility.

Aqueous Solubility

The aqueous solubility of amines is a balance between the hydrophilic nature of the amine group and the hydrophobic nature of the carbon skeleton. Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds. However, as the molecular weight and the size of the hydrophobic alkyl or aryl part increase, water solubility tends to decrease[3][4].

For this compound, the presence of a ten-carbon framework, including an aromatic ring and an isopropyl group, suggests that its intrinsic aqueous solubility will be limited. While the primary amine group can participate in hydrogen bonding with water, the large hydrophobic portion of the molecule is expected to be the dominant factor.

A crucial aspect of amine solubility is its dependence on pH. As weak bases, amines can be protonated in acidic solutions to form ammonium salts[4][5]. These salts are generally much more water-soluble than the free base. Therefore, the aqueous solubility of this compound is expected to increase significantly in acidic conditions.

Solubility in Organic Solvents

Aliphatic and aromatic amines are typically soluble in a range of organic solvents, particularly those that are polar[4][5][6]. The principle of "like dissolves like" is a useful guide here. Given the presence of both a polar amine group and a nonpolar aromatic and alkyl structure, this compound is anticipated to be soluble in:

  • Polar Protic Solvents: Such as methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with the amine group.

  • Polar Aprotic Solvents: Including acetone, where dipole-dipole interactions will facilitate dissolution.

  • Nonpolar/Slightly Polar Solvents: Such as benzene and diethyl ether, due to the significant nonpolar character of the molecule[3].

The parent compound, benzylamine, is reported to be miscible with water, ethanol, diethyl ether, acetone, and benzene, and soluble in chloroform[7][8][9][10]. This provides a strong indication that this compound will exhibit good solubility in a variety of common organic solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain definitive solubility data, experimental determination is essential. The following protocols are designed to be self-validating and provide accurate, reproducible results.

Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's general solubility in various solvents.

Protocol 1: Qualitative Solubility Test

  • Preparation: Dispense 1 mL of each selected solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, acetone, toluene) into separate, clearly labeled small test tubes or vials.

  • Sample Addition: Add approximately 2-5 mg of this compound to each tube.

  • Mixing: Vigorously vortex or shake each tube for 30-60 seconds.

  • Observation: Visually inspect each tube for the presence of undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid appears largely unchanged.

Causality Behind Experimental Choices: Starting with a small, fixed amount of solute and a standard volume of solvent allows for a consistent and comparable assessment across different solvent systems. The use of both acidic and basic aqueous solutions is critical for understanding the pH-dependent solubility of an amine[11].

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Protocol 2: Shake-Flask Method for Equilibrium Solubility

  • System Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to expedite phase separation.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Trustworthiness Through Self-Validation: To ensure the system has reached equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it provides confidence that equilibrium has been achieved.

Visualizing Experimental Workflows

Diagrams are invaluable for clarifying complex experimental procedures. The following Graphviz diagrams illustrate the key workflows described.

G cluster_qualitative Qualitative Solubility Assessment prep 1. Prepare Solvent Aliquots (Water, 0.1M HCl, Ethanol, etc.) add_sample 2. Add 2-5 mg of Compound prep->add_sample mix 3. Vortex/Shake for 30-60s add_sample->mix observe 4. Visually Inspect mix->observe classify 5. Classify Solubility (Soluble, Partially Soluble, Insoluble) observe->classify

Caption: Workflow for the qualitative assessment of solubility.

G cluster_quantitative Quantitative Shake-Flask Method prep_system 1. Add Excess Compound to Solvent equilibrate 2. Agitate at Constant Temp (24-48h) prep_system->equilibrate separate 3. Settle or Centrifuge equilibrate->separate collect 4. Collect Supernatant separate->collect dilute 5. Dilute Aliquot collect->dilute analyze 6. Quantify by HPLC/LC-MS dilute->analyze calculate 7. Calculate Solubility analyze->calculate

Caption: Step-by-step process for quantitative solubility determination.

Conclusion and Future Directions

While a definitive, published solubility value for this compound remains elusive, this guide has established a strong predictive framework based on its chemical structure and the known behavior of related benzylamine derivatives. The provided experimental protocols offer a clear and reliable path for researchers to determine its solubility in aqueous and organic media. Understanding the pH-dependent nature of its aqueous solubility will be particularly critical for those in drug development, as it directly impacts formulation strategies for potential oral administration. Future work should focus on the experimental execution of these protocols to generate a comprehensive, quantitative solubility profile for this compound, further enriching the collective knowledge base for this important class of molecules.

References

Spectroscopic Characterization of 1-(4-Isopropoxyphenyl)methanamine: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(4-isopropoxyphenyl)methanamine, a primary amine with potential applications in pharmaceutical and materials science research. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature and spectral databases, this guide is founded on high-fidelity predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While theoretical, this information offers valuable insights into the structural characterization of this compound. This document also outlines standardized, field-proven methodologies for the experimental acquisition of such data, intended to serve as a practical reference for researchers. A central tenet of this guide is the emphasis on the principles of spectroscopic analysis and the causal relationship between molecular structure and spectral output.

Introduction

This compound is a substituted benzylamine derivative. The presence of both a primary amine and an isopropoxy group makes it an interesting building block for the synthesis of more complex molecules with potential biological activity or specific material properties. The primary amine can act as a nucleophile or a base, and can be readily derivatized, while the isopropoxy group can influence the lipophilicity and metabolic stability of a molecule.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a roadmap for its identification and characterization.

Disclaimer: The spectroscopic data presented in this guide are computationally predicted and have not been experimentally verified. This information should be used for guidance and reference purposes only. Experimental validation is crucial for confirming the structure of this compound.

Molecular Structure and Predicted Properties

  • Molecular Formula: C₁₀H₁₅NO[1][2]

  • Molecular Weight: 165.23 g/mol [1][2]

  • CAS Number: 21244-34-8[1][2]

  • Canonical SMILES: CC(C)OC1=CC=C(C=C1)CN

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.22d2HAr-H (ortho to -CH₂NH₂)
6.85d2HAr-H (ortho to -O-iPr)
4.53sept1H-CH(CH₃)₂
3.73s2H-CH₂NH₂
1.55s2H-NH₂
1.30d6H-CH(CH₃)₂

Interpretation of the Predicted ¹H NMR Spectrum:

  • The two doublets at 7.22 and 6.85 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the protons at 7.22 ppm is due to their proximity to the electron-withdrawing aminomethyl group, while the upfield shift of the protons at 6.85 ppm is due to the electron-donating effect of the isopropoxy group.

  • The septet at 4.53 ppm is characteristic of a proton coupled to six equivalent protons, which corresponds to the methine proton of the isopropoxy group.

  • The singlet at 3.73 ppm corresponds to the two protons of the benzylic methylene group.

  • The broad singlet at 1.55 ppm is assigned to the two protons of the primary amine. The chemical shift of amine protons can vary depending on the solvent and concentration.

  • The doublet at 1.30 ppm, integrating to six protons, represents the two equivalent methyl groups of the isopropoxy moiety.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
157.0Ar-C (C-O)
134.5Ar-C (C-CH₂NH₂)
128.5Ar-CH (ortho to -CH₂NH₂)
116.0Ar-CH (ortho to -O-iPr)
69.8-CH(CH₃)₂
45.9-CH₂NH₂
22.1-CH(CH₃)₂

Interpretation of the Predicted ¹³C NMR Spectrum:

  • The signal at 157.0 ppm is assigned to the aromatic carbon directly attached to the oxygen of the isopropoxy group.

  • The quaternary aromatic carbon attached to the aminomethyl group is predicted to resonate around 134.5 ppm.

  • The two signals for the protonated aromatic carbons at 128.5 and 116.0 ppm are consistent with a para-substituted benzene ring.

  • The signal at 69.8 ppm corresponds to the methine carbon of the isopropoxy group.

  • The benzylic carbon of the aminomethyl group is predicted at 45.9 ppm.

  • The signal at 22.1 ppm is assigned to the two equivalent methyl carbons of the isopropoxy group.

General Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of a small organic molecule.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of the compound

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which results in sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and number of scans.

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Select the ¹³C nucleus and set the appropriate spectral parameters.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3380-3250Medium, broadN-H stretching (primary amine)
3050-3000MediumC-H stretching (aromatic)
2980-2850StrongC-H stretching (aliphatic)
1610, 1510StrongC=C stretching (aromatic ring)
1240StrongC-O stretching (aryl ether)
1115MediumC-N stretching
830StrongC-H out-of-plane bending (para-disubstituted)

Interpretation of the Predicted IR Spectrum:

  • The broad absorption in the 3380-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary amine.

  • The bands in the 3050-3000 cm⁻¹ and 2980-2850 cm⁻¹ regions correspond to the C-H stretching of the aromatic and aliphatic parts of the molecule, respectively.

  • The strong absorptions at 1610 and 1510 cm⁻¹ are indicative of the C=C stretching vibrations within the benzene ring.

  • A strong band around 1240 cm⁻¹ is expected for the C-O stretching of the aryl ether.

  • The C-N stretching vibration is predicted to appear around 1115 cm⁻¹.

  • The strong band at 830 cm⁻¹ is a key indicator of para-disubstitution on the benzene ring.

General Experimental Protocol for IR Spectroscopy (ATR)

Objective: To obtain an IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR spectrometer with an ATR accessory

  • Sample of the compound

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum. This will subtract the absorbance of the crystal and the atmosphere from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • For solids, apply pressure using the ATR's pressure arm to ensure good contact with the crystal.

    • Record the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe after the analysis.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 165.1154 (calculated for C₁₀H₁₅NO)

  • Base Peak: m/z = 122

Predicted Fragmentation Pathway:

The most likely fragmentation pathway involves the loss of the aminomethyl radical followed by further fragmentation of the isopropoxy group.

Predicted Fragmentation of this compound

Interpretation of the Predicted Mass Spectrum:

  • The molecular ion peak at m/z 165 would confirm the molecular weight of the compound.

  • A significant peak at m/z 136 would correspond to the loss of a CH₃N radical.

  • Further fragmentation of the isopropoxy group could lead to peaks at m/z 107 and 93.

General Experimental Protocol for Mass Spectrometry (ESI)

Objective: To obtain a mass spectrum of a sample using Electrospray Ionization (ESI).

Materials:

  • Mass spectrometer with an ESI source

  • HPLC or syringe pump

  • Sample of the compound

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).

  • Sample Infusion:

    • Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump or through an HPLC system.

  • Data Acquisition:

    • Acquire the mass spectrum in the desired mass range.

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it.

  • Data Analysis:

    • Analyze the resulting spectrum to determine the molecular weight and identify characteristic fragment ions.

Conclusion

This technical guide has provided a detailed theoretical spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive framework for the structural characterization of this compound. The included general experimental protocols serve as a practical resource for researchers aiming to acquire and analyze spectroscopic data for similar small organic molecules. It is imperative to reiterate that the spectroscopic data presented herein is theoretical and requires experimental verification for definitive structural confirmation.

References

An In-Depth Technical Guide to the Chemical Reactivity Profile of 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity profile of 1-(4-Isopropoxyphenyl)methanamine. The document details its synthesis, key chemical reactions, and physicochemical properties, supported by experimental protocols and quantitative data. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound, a primary benzylic amine, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a reactive amino group and an isopropoxy-substituted phenyl ring, allows for a wide range of chemical modifications, making it an attractive scaffold for medicinal chemistry. Understanding its chemical reactivity is crucial for its effective utilization in the synthesis of complex molecules with desired biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

PropertyValue
CAS Number 21244-34-8
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Not explicitly available
Storage 4°C, protect from light
Purity ≥96%
Topological Polar Surface Area (TPSA) 35.25 Ų
LogP 1.9325
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Rotatable Bonds 3

Synthesis

The most common and efficient method for the synthesis of this compound is through the reductive amination of 4-isopropoxybenzaldehyde. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired primary amine.

Experimental Protocol: Reductive Amination of 4-Isopropoxybenzaldehyde

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 4-Isopropoxybenzaldehyde

  • Ammonia solution (e.g., 7N in methanol) or ammonium acetate

  • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or hydrogen gas with a catalyst like Pd/C)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Acid catalyst (optional, e.g., acetic acid)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Imine Formation: Dissolve 4-isopropoxybenzaldehyde (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • Add the ammonia source (e.g., ammonia in methanol, 1.5-2.0 eq). An acid catalyst can be added to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow start Start: 4-Isopropoxybenzaldehyde & Ammonia Source imine Imine Formation (Solvent, Optional Acid Catalyst) start->imine reduction Reduction (Reducing Agent) imine->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification end_product End Product: This compound purification->end_product

Caption: Synthesis of this compound.

Chemical Reactivity Profile

The primary amino group of this compound is the main center of its reactivity, making it a versatile intermediate for the synthesis of a wide array of derivatives.

N-Acylation

N-acylation is a fundamental reaction for the protection of the amino group or for the introduction of an amide functionality, which is a common motif in biologically active molecules. This reaction can be readily achieved using various acylating agents.

Materials:

  • This compound

  • Acetic anhydride

  • Solvent (e.g., dichloromethane, ethyl acetate, or solvent-free)

  • Base (optional, e.g., triethylamine or pyridine)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent. A base can be added to scavenge the acetic acid byproduct.

  • Add acetic anhydride (1.1-1.2 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the resulting N-(4-isopropoxybenzyl)acetamide by recrystallization or column chromatography.

Materials:

  • This compound

  • Benzoyl chloride

  • Aqueous base (e.g., sodium hydroxide solution) or an organic base (e.g., pyridine)

  • Solvent (e.g., dichloromethane for organic base, or a biphasic system for aqueous base)

Procedure (Schotten-Baumann conditions):

  • Dissolve this compound (1.0 eq) in a suitable solvent.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Continue stirring for 1-2 hours at room temperature.

  • Separate the organic layer, wash with dilute acid and then water, dry, and concentrate.

  • Purify the N-(4-isopropoxybenzyl)benzamide by recrystallization.

N-Alkylation

N-alkylation introduces alkyl substituents to the nitrogen atom, leading to the formation of secondary or tertiary amines. This is a key transformation for modifying the steric and electronic properties of the molecule.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the base (1.5-2.0 eq).

  • Add the alkyl halide (1.1-1.2 eq for mono-alkylation, >2.2 eq for di-alkylation) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Over-alkylation to the tertiary amine or quaternary ammonium salt can be a side reaction.

  • After completion, filter off the solid base and concentrate the filtrate.

  • Purify the product by column chromatography.

Reactivity Logic Diagram:

G cluster_reactivity Key Reactions start This compound acylation N-Acylation (Acyl Halides, Anhydrides) start->acylation alkylation N-Alkylation (Alkyl Halides) start->alkylation reductive_amination Reductive Amination (Aldehydes/Ketones, Reducing Agent) start->reductive_amination product_amide N-Acyl Derivatives (Amides) acylation->product_amide product_alkylamine N-Alkyl Derivatives (Secondary/Tertiary Amines) alkylation->product_alkylamine product_sec_amine N-Substituted Amines reductive_amination->product_sec_amine

Caption: Reactivity of this compound.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not available in the public domain, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

Spectroscopy Expected Features
¹H NMR - Aromatic protons (doublets, ~6.8-7.2 ppm).- Methine proton of isopropoxy group (septet, ~4.5 ppm).- Methylene protons of the benzyl group (singlet, ~3.7 ppm).- Methyl protons of the isopropoxy group (doublet, ~1.3 ppm).- Amine protons (broad singlet, variable chemical shift).
¹³C NMR - Aromatic carbons (~115-160 ppm).- Methylene carbon of the benzyl group (~45 ppm).- Methine carbon of the isopropoxy group (~70 ppm).- Methyl carbons of the isopropoxy group (~22 ppm).
FT-IR (cm⁻¹) - N-H stretching (primary amine, two bands, ~3300-3400 cm⁻¹).- C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹).- C=C stretching (aromatic ring, ~1500-1600 cm⁻¹).- C-O stretching (ether, ~1240 cm⁻¹).- N-H bending (~1600 cm⁻¹).
Mass Spec. (EI) - Molecular ion peak (M⁺) at m/z = 165.- Fragments corresponding to the loss of the aminoethyl group, isopropoxy group, and other characteristic cleavages.

Role in Drug Development

Substituted benzylamines are a common structural motif in a wide range of biologically active compounds. The presence of the alkoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Alkoxy-substituted benzylamines have been investigated for various therapeutic applications, including as inhibitors of enzymes such as copper amine oxidases.[5] The isopropoxy group in this compound can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of drug candidates. Furthermore, the primary amine serves as a crucial handle for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, N-acylated derivatives of similar structures have shown potential as antifungal agents.[6][7]

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation.[4] It is also harmful if inhaled and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive building block in organic and medicinal chemistry. Its straightforward synthesis via reductive amination and the versatile reactivity of its primary amino group allow for the facile generation of a diverse range of derivatives. This technical guide provides a foundational understanding of its chemical profile, which is essential for its application in the synthesis of novel compounds with potential therapeutic value. Further research to fully characterize its spectroscopic properties and explore its biological activities is warranted.

References

1-(4-Isopropoxyphenyl)methanamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 1-(4-Isopropoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a primary benzylamine derivative, is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Understanding its stability profile is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from storage and handling to its incorporation into final products. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and detailed experimental protocols for assessing the stability of this compound. The methodologies described are based on established principles of chemical stability testing, including guidelines from the International Council for Harmonisation (ICH).

Recommended Storage and Handling

Based on information from various chemical suppliers, the following conditions are recommended for the storage of this compound to maintain its integrity:

  • Temperature: Refrigeration is consistently recommended. Specific temperature ranges include 2-8°C and 4°C.[1][2] Long-term storage should be in a dry area at 2-8°C.[2]

  • Light: The compound should be protected from light.[1]

  • Atmosphere: Store in a well-ventilated place and keep the container tightly closed.[3]

  • General Handling: Standard laboratory precautions for handling chemicals should be observed. This includes washing hands thoroughly after handling, avoiding breathing dust/fumes/gas/mist/vapors/spray, and using personal protective equipment such as gloves, protective clothing, and eye/face protection.[3]

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, knowledge of the chemical stability of related benzylamines and aromatic amines allows for the prediction of likely degradation pathways.[1][4][5][6] Forced degradation studies are essential to experimentally confirm these pathways.

  • Oxidation: The primary amine and the benzylic carbon are susceptible to oxidation.[7] Oxidation of the amine can lead to the formation of N-oxides or hydroxylamines. The benzylic position is also prone to oxidation, potentially forming an aldehyde (4-isopropoxybenzaldehyde) and ammonia.[5][6] High temperatures and the presence of metal ions can accelerate oxidative degradation.[8]

  • Hydrolysis: While generally stable to hydrolysis at neutral pH, primary amines can undergo hydrolysis under acidic or basic conditions, although this is less common for simple benzylamines compared to other functional groups.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Aromatic compounds can absorb light, leading to the formation of reactive species and subsequent degradation products.[9] Photolytic conditions can induce photo-oxidation.[10]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For benzylamine, thermal decomposition has been shown to proceed via cleavage of the C-N bond.[4]

Quantitative Stability Data

Table 1: Summary of Forced Degradation Studies

Stress Condition Parameters (e.g., Temp, Conc., Duration) Observations (e.g., Color Change) Percent Degradation Major Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24h
Base Hydrolysis 0.1 M NaOH, 60°C, 24h
Oxidation 3% H₂O₂, RT, 24h
Thermal 80°C, 48h

| Photolytic | ICH Q1B conditions | | | |

Table 2: Long-Term Stability Data (Example Conditions)

Storage Condition Time Point (Months) Appearance Purity (%) by HPLC Water Content (%) Degradation Products (%)
2-8°C 0
3
6
12
25°C / 60% RH 0
3

| | 6 | | | | |

Experimental Protocols for Stability Assessment

The following protocols are based on the ICH Q1A and Q1B guidelines for stability and forced degradation studies.[3][11][12][13][14]

General Setup
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Control Samples: For each stress condition, a control sample (protected from the stressor) should be analyzed concurrently. For photostability, this is a "dark control".[15]

  • Analytical Method: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required. The method must be able to separate the parent compound from its degradation products and quantify them accurately.[16][17]

Forced Degradation (Stress Testing) Protocols

The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[18]

5.2.1. Hydrolytic Stability

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute to a suitable volume with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute to a suitable volume with the mobile phase and analyze by HPLC.

5.2.2. Oxidative Stability

  • To 1 mL of the stock solution, add 1 mL of a dilute hydrogen peroxide solution (e.g., 3%).

  • Keep the solution at room temperature for a defined period (e.g., 24 hours).

  • Dilute to a suitable volume with the mobile phase and analyze by HPLC.

5.2.3. Thermal Stability

  • Place a known quantity of the solid compound in a controlled temperature oven.

  • Expose the sample to a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Dissolve a known weight of the stressed solid in the initial solvent, dilute to a suitable volume, and analyze by HPLC.

5.2.4. Photostability

  • Expose the solid compound or a solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9]

  • A dark control sample, shielded from light (e.g., with aluminum foil), should be stored under the same temperature and humidity conditions.[15]

  • After exposure, prepare the samples as described for thermal stability and analyze by HPLC.

Visualization of Stability Testing Workflow

The following diagram illustrates the logical workflow for assessing the stability of a chemical substance like this compound.

Stability_Testing_Workflow cluster_0 Phase 1: Initial Assessment & Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Pathway Elucidation cluster_3 Phase 4: Formal Stability Studies & Storage Definition A Characterize Pure Compound (Purity, Appearance, etc.) B Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photostability (ICH Q1B) B->G H Analyze Stressed Samples (Quantify Degradation) C->H D->H E->H F->H G->H I Identify Major Degradants (e.g., LC-MS, NMR) H->I J Elucidate Degradation Pathways I->J K Long-Term & Accelerated Stability Studies (ICH Q1A) J->K L Define Storage Conditions & Re-test Period / Shelf Life K->L

Caption: Workflow for chemical stability assessment.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. While specific quantitative data is limited, adherence to the recommended storage conditions of refrigeration (2-8°C), protection from light, and storage in a tightly sealed container in a dry, well-ventilated area will help ensure its integrity. The provided experimental protocols, based on established regulatory guidelines, offer a robust framework for researchers to conduct comprehensive stability assessments, identify potential degradation products, and establish a definitive shelf-life for this compound under specific conditions.

References

1-(4-Isopropoxyphenyl)methanamine safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-(4-Isopropoxyphenyl)methanamine (CAS Number: 21244-34-8). The information has been compiled from various safety data sheets to ensure a thorough understanding of the potential hazards, handling procedures, and emergency protocols associated with this compound.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 4-Isopropoxybenzylamine, (4-Isopropoxyphenyl)methylamine, Benzenemethanamine, 4-(1-methylethoxy)-
CAS Number 21244-34-8
Molecular Formula C10H15NO[1]
Molecular Weight 165.23 g/mol [1][2]
InChI Key BHCAOBYOKNTDLI-UHFFFAOYSA-N[3]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.

GHS Classification [4]

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, InhalationCategory 4
Skin IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3

Signal Word: Danger [3]

Hazard Statements [3][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

GHS Hazard Communication Workflow

GHS_Hazard_Communication cluster_classification GHS Classification cluster_elements Label Elements cluster_statements Hazard & Precautionary Statements Classification Hazard Classes Acute Toxicity (Oral, Inhaled) - Cat. 4 Skin Irritation - Cat. 2 Serious Eye Damage - Cat. 1 STOT (Single Exposure) - Cat. 3 SignalWord Signal Word|Danger Classification->SignalWord Pictograms Pictograms Corrosion Exclamation Mark Health Hazard Classification->Pictograms HazardStatements Hazard Statements H302: Harmful if swallowed H315: Causes skin irritation H318: Causes serious eye damage H332: Harmful if inhaled H335: May cause respiratory irritation SignalWord->HazardStatements Pictograms->HazardStatements PrecautionaryStatements Precautionary Statements (Examples) P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water... P310: Immediately call a POISON CENTER or doctor/physician. HazardStatements->PrecautionaryStatements

Caption: GHS Hazard Communication for this compound.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[4]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Handling and Storage

Precautions for Safe Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Wash skin thoroughly after handling.[4]

  • Do not eat, drink or smoke when using this product.[4]

  • Use only outdoors or in a well-ventilated area.[4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

Conditions for Safe Storage:

  • Store in a well-ventilated place. Keep container tightly closed.[4]

  • Store locked up.[4]

  • Keep in a dark place, under an inert atmosphere, at room temperature.[3] Some sources recommend storage at 4°C and protected from light.[2]

Physical and Chemical Properties

PropertyValue
Physical Form Liquid or Solid or Semi-solid[3]
Topological Polar Surface Area 35.25 Ų[2]
Hydrogen Bond Acceptor Count 2[2]
Hydrogen Bond Donor Count 1[2]
Rotatable Bond Count 3[2]
LogP 1.9325[2]

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and ecotoxicological data were not available in the reviewed Safety Data Sheets. The provided safety information is based on standardized GHS classification criteria.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS for the most accurate and up-to-date safety information before handling this chemical.

References

An In-depth Technical Guide to 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-isopropoxyphenyl)methanamine, a chemical compound of interest in synthetic and medicinal chemistry. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though currently undocumented, biological relevance based on its structural class.

Nomenclature and Synonyms

This compound is a primary amine featuring a benzyl group substituted with an isopropoxy group at the para position. Due to the various systematic and common naming conventions, this compound is known by several synonyms.

Synonyms:

  • (4-isopropoxyphenyl)methanamine[1]

  • 4-Isopropoxybenzylamine

  • Benzenemethanamine, 4-(1-methylethoxy)-[1]

  • (4-Isopropoxyphenyl)methylamine[1]

  • 4-[(Prop-2-yl)oxy]benzylamine[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 21244-34-8[1][2]
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [2]
Topological Polar Surface Area (TPSA) 35.25 Ų[2]
LogP (octanol-water partition coefficient) 1.9325[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 3[2]

Synthesis via Reductive Amination

The most common and efficient method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 4-isopropoxybenzaldehyde. This method involves the formation of an imine intermediate with an ammonia source, which is then reduced to the primary amine.

This protocol describes a laboratory-scale synthesis of this compound from 4-isopropoxybenzaldehyde and ammonia, followed by chemical reduction.

Materials:

  • 4-Isopropoxybenzaldehyde

  • Aqueous ammonia (28-30%)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropoxybenzaldehyde (1.0 equivalent) in methanol (approximately 5-10 mL per gram of aldehyde).

    • To this solution, add a significant excess of aqueous ammonia (15-20 equivalents) to drive the equilibrium towards imine formation and minimize the formation of secondary amines.

    • Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the aldehyde.

  • Reduction of the Imine:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) to the stirred solution in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-16 hours.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate to quench any remaining reducing agent and neutralize the solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure primary amine.

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

G cluster_synthesis Synthesis of this compound start Start Materials: - 4-Isopropoxybenzaldehyde - Aqueous Ammonia - Methanol imine Imine Formation (Stir at RT, 2-4h) start->imine Mix reduction Reduction (Add NaBH₄ at 0°C, then stir at RT) imine->reduction Cool to 0°C workup Work-up - Quench with NaHCO₃ - Extract with DCM - Dry with MgSO₄ reduction->workup Reaction complete purification Purification (Vacuum Distillation or Column Chromatography) workup->purification Crude product product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

As of the current literature, there is no specific, documented biological activity or defined mechanism of action for this compound. It is primarily available as a chemical intermediate for use in organic synthesis.[2][3]

However, the broader class of substituted benzylamines is of significant interest in drug discovery and medicinal chemistry.[4] Derivatives of benzylamine have been investigated for a range of biological activities, including:

  • Antifungal Activity: Certain benzylamine-type compounds have shown significant antimycotic activity.

  • Enzyme Inhibition: Substituted benzylamines have been explored as inhibitors for various enzymes.

  • Receptor Antagonism: The benzylamine scaffold is present in molecules designed to act as antagonists for receptors such as the melanocortin-4 receptor (MC4R).

The presence of the isopropoxy group on the phenyl ring of this compound modifies its lipophilicity and steric profile compared to unsubstituted benzylamine. These properties can influence how the molecule interacts with biological targets, its membrane permeability, and its metabolic stability.

Further research, including biological screening and structure-activity relationship (SAR) studies, would be necessary to elucidate any specific pharmacological effects of this compound. At present, it serves as a valuable building block for the synthesis of more complex molecules that may possess therapeutic properties.

Conclusion

This compound is a readily accessible primary amine with well-defined physicochemical properties. Its synthesis is straightforward, primarily achieved through the reductive amination of 4-isopropoxybenzaldehyde. While its specific biological activities have not been reported, its structural similarity to other pharmacologically active benzylamines suggests its potential as a scaffold in drug discovery. This technical guide provides foundational information for researchers and scientists interested in utilizing this compound in their synthetic and drug development endeavors. Further investigation is required to determine its potential therapeutic applications.

References

Commercial Availability and Synthetic Pathways of 1-(4-Isopropoxyphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isopropoxyphenyl)methanamine, also known as 4-isopropoxybenzylamine, is a primary amine that serves as a versatile building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a substituted phenyl ring, makes it a valuable synthon for the preparation of a wide range of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and detailed experimental protocols for its synthesis.

Commercial Availability

This compound (CAS No. 21244-34-8) is readily available from several chemical suppliers. The purity levels are generally high, suitable for research and development purposes. Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative commercial sources.

SupplierCatalog NumberPurityAvailable Quantities
ChemSceneCS-0116578≥96%1g, 5g
Santa Cruz Biotechnologysc-269931-Contact for details
CP Lab Safety-98%25g
Guidechem--Contact for details

Physicochemical Properties

PropertyValue
CAS Number 21244-34-8
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Appearance -
Boiling Point -
Melting Point -
Solubility -
SMILES CC(C)OC1=CC=C(C=C1)CN
InChI InChI=1S/C10H15NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3

Note: Some physical properties like boiling and melting points are not consistently reported by all suppliers. Researchers should refer to the supplier's specific documentation for the most accurate information.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of 4-isopropoxybenzaldehyde. This reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by its reduction to the desired primary amine.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol describes a laboratory-scale synthesis of this compound via reductive amination of 4-isopropoxybenzaldehyde using sodium borohydride as the reducing agent.

Materials:

  • 4-Isopropoxybenzaldehyde

  • Methanol (MeOH)

  • Ammonia solution (e.g., 7N in Methanol or aqueous ammonium hydroxide)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-isopropoxybenzaldehyde (1.0 equivalent) in methanol (5-10 mL per gram of aldehyde).

    • To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) or a concentrated aqueous solution of ammonium hydroxide (excess).

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction of the Imine:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly and portion-wise, add sodium borohydride (1.5-2.0 equivalents) to the stirred solution. Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the disappearance of the imine intermediate by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of distilled water.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine all the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. It should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various biologically active compounds. The isopropoxy group can modulate the lipophilicity and metabolic stability of a molecule, while the primary amine serves as a key functional handle for further chemical modifications. It can be incorporated into scaffolds targeting a wide range of biological targets.

While specific signaling pathways directly modulated by this compound itself are not extensively documented in publicly available literature, its role as a precursor in the synthesis of compounds with defined biological activities is more established. For instance, substituted benzylamines are common motifs in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

G cluster_0 Synthesis and Library Generation cluster_1 Screening and Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development A This compound (Building Block) B Chemical Synthesis (e.g., Amidation, Alkylation) A->B React with diverse reagents C Compound Library B->C D High-Throughput Screening (HTS) C->D Biological Assays E Hit Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound F->G H In vivo Studies G->H I Clinical Candidate H->I

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in the field of drug discovery. The straightforward synthesis via reductive amination allows for its efficient production in the laboratory. Researchers and drug development professionals can leverage this compound as a key starting material for the generation of novel chemical entities with diverse pharmacological profiles. Further exploration of its incorporation into various molecular scaffolds is warranted to uncover new therapeutic agents.

An In-depth Technical Guide to the Basic Characterization of 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of 1-(4-Isopropoxyphenyl)methanamine, a primary amine with potential applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides predicted spectroscopic data, and outlines detailed experimental protocols for its synthesis, purification, and analysis. A prospective outlook on its potential biological activities is also discussed based on structure-activity relationships of analogous compounds.

Core Chemical and Physical Properties

This compound, also known as 4-isopropoxybenzylamine, is an organic compound with the chemical formula C₁₀H₁₅NO.[1] Its core structure consists of a benzylamine moiety substituted with an isopropoxy group at the para position of the phenyl ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
CAS Number 21244-34-8[1]
Appearance Colorless to light yellow liquid (Predicted)N/A
Boiling Point 74 °C at 0.3 mmHgN/A
Melting Point Not availableN/A
Topological Polar Surface Area (TPSA) 35.25 Ų[1]
logP (octanol-water partition coefficient) 1.9325[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 3[1]

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental spectroscopic data in the public domain, the following sections provide predicted data based on the chemical structure of this compound. These predictions are intended to guide researchers in the analysis of experimentally obtained spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group, as well as the amine protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to -OCH(CH₃)₂)6.8 - 7.0Doublet2H
Aromatic (ortho to -CH₂NH₂)7.1 - 7.3Doublet2H
-OCH (CH₃)₂4.5 - 4.7Septet1H
-CH₂ NH₂3.7 - 3.9Singlet2H
-OCH(CH₃ )₂1.2 - 1.4Doublet6H
-CH₂NH₂ 1.5 - 2.5 (broad)Singlet2H
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Quaternary aromatic (C-O)157 - 159
Quaternary aromatic (C-CH₂NH₂)135 - 137
Aromatic (CH, ortho to -OCH(CH₃)₂)115 - 117
Aromatic (CH, ortho to -CH₂NH₂)128 - 130
-OCH (CH₃)₂69 - 71
-CH₂ NH₂45 - 47
-OCH(CH₃ )₂21 - 23
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3300 - 3500N-HPrimary amine stretching (two bands)
3000 - 3100C-HAromatic C-H stretch
2850 - 2980C-HAliphatic C-H stretch
1600 - 1620, 1450 - 1580C=CAromatic ring stretching
1230 - 1270C-OAryl-alkyl ether C-O stretch
1000 - 1100C-OAlkyl-O stretch
800 - 850C-Hpara-disubstituted benzene C-H bend
Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment IonDescription
165[M]⁺Molecular ion
150[M - CH₃]⁺Loss of a methyl group
122[M - C₃H₇]⁺Loss of the isopropyl group
107[C₇H₇O]⁺Isopropoxybenzyl cation
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

Synthesis via Reductive Amination of 4-Isopropoxybenzaldehyde

A common and efficient method for the synthesis of this compound is the reductive amination of 4-isopropoxybenzaldehyde.[2]

Materials:

  • 4-Isopropoxybenzaldehyde

  • Ammonia source (e.g., ammonium acetate, aqueous ammonia)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Glacial acetic acid (optional, as a catalyst)

Protocol (using Sodium Cyanoborohydride):

  • Dissolve 4-isopropoxybenzaldehyde (1.0 eq) and a large excess of ammonium acetate (5-10 eq) in anhydrous methanol.

  • If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

SynthesisWorkflow cluster_synthesis Synthesis 4-Isopropoxybenzaldehyde 4-Isopropoxybenzaldehyde Imine Formation Imine Formation 4-Isopropoxybenzaldehyde->Imine Formation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Imine Formation Methanol Methanol Methanol->Imine Formation Reduction Reduction Imine Formation->Reduction Sodium Cyanoborohydride Sodium Cyanoborohydride Sodium Cyanoborohydride->Reduction Crude Product Crude Product Reduction->Crude Product

Synthesis Workflow
Purification by Silica Gel Chromatography

Primary amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing.[3] A modified approach is often necessary.

Protocol:

  • Prepare a slurry of silica gel in the chosen eluent system. A common system for amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with the addition of a small amount of a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to suppress tailing.

  • Pack the column with the silica gel slurry.

  • Pre-elute the column with the eluent system containing the basic modifier.

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC, staining with a suitable agent such as ninhydrin to visualize the amine.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

PurificationWorkflow cluster_purification Purification Crude Product Crude Product Silica Gel Column Silica Gel Column Crude Product->Silica Gel Column Elution Elution Silica Gel Column->Elution Fraction Collection Fraction Collection Elution->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pure Product Pure Product TLC Analysis->Pure Product

Purification Workflow
Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity and confirming the identity of this compound.[4][5] Derivatization with reagents like pentafluorobenzaldehyde can be employed to improve chromatographic performance and detection limits.[1]

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity determination.[6] Due to the basic nature of the amine, a reversed-phase column with a mobile phase containing a buffer and an organic modifier is typically used. The addition of an ion-pairing reagent may be necessary to improve peak shape. Detection is often achieved using a UV detector, although the chromophore in this molecule may necessitate detection at lower wavelengths. Derivatization with a UV-active or fluorescent tag can enhance sensitivity.[7][8]

Safety and Handling

This compound is classified as a hazardous substance.

GHS Hazard Statements:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Prospective Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for this compound, the benzylamine scaffold is a common motif in a variety of biologically active molecules. Structure-activity relationship (SAR) studies on substituted benzylamines suggest potential for this compound to interact with various biological targets.

Potential Areas of Interest:

  • Monoamine Oxidase (MAO) Inhibition: Substituted benzylamines are known to be substrates and inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[2] The electronic properties of the para-substituent can influence the rate of oxidation.

  • Serotonin Reuptake Inhibition: The benzylamine structure is a key component in some selective serotonin reuptake inhibitors (SSRIs).[6]

  • Antifungal Activity: Certain benzylamine derivatives have shown potent antifungal activity.[4]

  • Antitumor Activity: Some benzylamine derivatives of other complex molecules have demonstrated potent inhibition of human DNA topoisomerase II, an important target in cancer therapy.[9]

It is important to emphasize that these are hypothetical applications based on the activities of structurally related compounds. Rigorous biological screening and pharmacological studies would be required to determine the actual biological profile of this compound.

BiologicalProspects This compound This compound Substituted Benzylamine Scaffold Substituted Benzylamine Scaffold This compound->Substituted Benzylamine Scaffold Potential Biological Targets Potential Biological Targets Substituted Benzylamine Scaffold->Potential Biological Targets MAO MAO Potential Biological Targets->MAO Neurotransmitter Regulation SERT SERT Potential Biological Targets->SERT Antidepressant Activity Fungal Enzymes Fungal Enzymes Potential Biological Targets->Fungal Enzymes Antifungal Activity Topoisomerase II Topoisomerase II Potential Biological Targets->Topoisomerase II Anticancer Activity

Prospective Biological Targets

Conclusion

This technical guide has summarized the core characteristics of this compound, providing essential information for researchers and drug development professionals. While experimental data on its physical and spectroscopic properties are currently limited, this guide offers predicted data and detailed protocols for its synthesis, purification, and analysis. The prospective outlook on its biological activity, based on the well-established pharmacology of the benzylamine scaffold, suggests that this compound may warrant further investigation as a potential modulator of various biological targets. Further experimental validation of the data presented herein is crucial for advancing the understanding and potential applications of this molecule.

References

An In-depth Technical Guide on the Chemical Compatibility of 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific chemical compatibility data for 1-(4-isopropoxyphenyl)methanamine is not extensively available in public literature. This guide is therefore based on the known reactivity of its primary functional groups: a primary benzylamine and an aromatic ether. All recommendations should be verified through small-scale testing under actual process conditions before implementation.

Executive Summary

This technical guide provides a detailed overview of the anticipated chemical compatibility of this compound. The information herein is intended for researchers, scientists, and professionals in drug development. The document outlines the expected reactivity with common laboratory chemicals, compatibility with various materials, and standardized protocols for experimental compatibility testing. The guidance is derived from established chemical principles and data for structurally related compounds.

Chemical Profile

This compound is an organic compound featuring a primary amine attached to a benzyl group, which is further substituted with an isopropoxy group. Its chemical behavior is dictated by the interplay of these functional groups.

  • Primary Benzylamine: The primary amine group (-NH₂) is basic and nucleophilic, making it susceptible to reactions with acids and electrophiles. The benzylic position (the CH₂ group) is prone to oxidation.

  • Aromatic Ether: The isopropoxy group (-OCH(CH₃)₂) is generally stable, but the ether linkage can be cleaved under harsh acidic conditions. The phenyl ring can undergo electrophilic substitution, although it is less reactive in this context.

Chemical Compatibility and Reactivity

The following sections detail the expected reactivity of this compound with various classes of chemicals.

As a primary amine, this compound is a base and will react exothermically with acids to form ammonium salts.

  • Strong Mineral Acids (e.g., HCl, H₂SO₄, HNO₃): Vigorous, exothermic reaction. Contact should be avoided. These acids can also potentially cleave the ether linkage under forcing conditions (e.g., high temperature).

  • Organic Acids (e.g., Acetic Acid, Formic Acid): Exothermic reaction to form the corresponding salt. Generally considered incompatible.

  • Lewis Acids (e.g., ZnBr₂, FeCl₃): Can catalyze the oxidation of the benzylamine to the corresponding amide in the presence of an oxidant.[1][2]

This compound is generally stable in the presence of common bases. However, strong bases may deprotonate the primary amine to a limited extent. It is considered compatible with caustics and other basic solutions.

Contact with strong oxidizing agents is a significant hazard and should be strictly avoided.

  • Strong Oxidizers (e.g., Peroxides, Permanganates, Nitric Acid, Hypochlorites): Can cause a vigorous and potentially explosive reaction. The benzylamine moiety is susceptible to oxidation, which can lead to the formation of the corresponding aldimine or benzamide.[3]

  • Atmospheric Oxygen: Over time, and particularly in the presence of light or catalysts, benzylamines can undergo oxidative coupling to form imines.[4]

The compound is generally stable with common reducing agents (e.g., sodium borohydride, lithium aluminum hydride) under standard conditions, as there are no readily reducible functional groups.

Primary amines can react with halogenated organic compounds (e.g., allyl chloride, carbon tetrachloride), particularly under basic conditions, in nucleophilic substitution reactions. This can lead to the formation of secondary or tertiary amines and is considered an incompatibility.

Material Compatibility

The compatibility of this compound with various materials is critical for storage and handling. The following tables summarize the expected compatibility based on general data for amines.

Table 1: Compatibility with Plastics and Elastomers

MaterialCompatibility RatingNotes
High-Density Polyethylene (HDPE)A - ExcellentGood for general storage and handling.
Polypropylene (PP)A - ExcellentSuitable for long-term storage.
Polytetrafluoroethylene (PTFE)A - ExcellentExcellent resistance, suitable for seals and liners.
Polyvinyl Chloride (PVC)C - Fair to PoorPotential for swelling and degradation.
Acetal (Delrin®)D - Not RecommendedSignificant degradation expected.
Buna-N (Nitrile)D - Not RecommendedPoor resistance, not suitable for seals.
Viton® (FKM)B - GoodMay show minor effects over time. Testing is recommended.
SiliconeD - Not RecommendedLikely to swell and degrade.

Rating Key: A = Excellent, B = Good, C = Fair to Poor, D = Not Recommended. Data is based on general compatibility charts for "Amines".[5][6][7][8]

Table 2: Compatibility with Metals

MaterialCompatibility RatingNotes
Stainless Steel (304, 316)A - ExcellentPreferred material for reactors and storage tanks.
Carbon SteelD - Not RecommendedRisk of corrosion.
AluminumB - GoodGenerally good, but may be attacked by aqueous amine solutions.
Copper and its Alloys (Brass, Bronze)D - Not RecommendedAmines can form complexes with copper, leading to corrosion.
TitaniumA - ExcellentHigh resistance to corrosion by amines.

Rating Key: A = Excellent, B = Good, D = Not Recommended. Data is based on general compatibility charts for "Amines".[5][9]

Experimental Protocols

For critical applications, experimental verification of chemical compatibility is essential. The following is a generalized protocol based on ASTM D543 standards.[10][11][12]

Objective: To determine the resistance of a plastic or elastomer material to this compound.

Materials and Equipment:

  • Test specimens of the material (e.g., tensile bars, disks).

  • This compound (the test chemical).

  • Sealed containers (e.g., glass jars with PTFE-lined caps).

  • Analytical balance.

  • Calipers or micrometer.

  • Constant temperature oven or water bath.

  • Mechanical testing equipment (e.g., tensile tester).

  • Strain jigs (optional, to simulate end-use stress).

Procedure:

  • Initial Measurements: For each test specimen, measure and record the initial weight, dimensions (length, width, thickness), and appearance (color, texture).

  • Exposure: Place the specimens in a sealed container. Add a sufficient amount of this compound to fully immerse the specimens.

  • Incubation: Seal the container and place it in a controlled environment (e.g., room temperature or an elevated temperature relevant to the application) for a predetermined duration (e.g., 24 hours, 7 days, 30 days). A control set of specimens should be kept in an identical environment without the test chemical.

  • Post-Exposure Analysis:

    • After the exposure period, carefully remove the specimens from the chemical.

    • Gently blot the specimens dry and allow any absorbed solvent to evaporate.

    • Re-measure and record the weight, dimensions, and appearance.

  • Mechanical Property Testing: Conduct mechanical tests (e.g., tensile strength and elongation) on both the exposed and control specimens.

  • Data Analysis: Calculate the percentage change in weight, dimensions, and mechanical properties. A significant change indicates incompatibility.

Visualizations

The following diagram illustrates the primary reactive sites of this compound and its general incompatibilities.

G substance This compound amine Primary Amine (-NH2) substance->amine has ether Aromatic Ether (-OR) substance->ether has salt Salt Formation (Exothermic) amine->salt oxidation Oxidation to Amide/Imine amine->oxidation substitution Nucleophilic Substitution amine->substitution cleavage Ether Cleavage ether->cleavage acids Strong Acids acids->salt oxidizers Strong Oxidizers oxidizers->oxidation halogens Halogenated Compounds halogens->substitution harsh_acids Harsh Acids (High Temp) harsh_acids->cleavage

Caption: General reactivity pathways for this compound.

The diagram below outlines the workflow for the material compatibility testing protocol.

G start Start: Select Material Specimen initial_measurement Step 1: Initial Measurement (Weight, Dimensions, Appearance) start->initial_measurement exposure Step 2: Immerse in Chemical & Seal Container initial_measurement->exposure incubation Step 3: Incubate at Controlled Temperature & Duration exposure->incubation post_measurement Step 4: Post-Exposure Measurement (Weight, Dimensions, Appearance) incubation->post_measurement mechanical_test Step 5: Mechanical Testing (e.g., Tensile Strength) post_measurement->mechanical_test analysis Step 6: Data Analysis (% Change in Properties) mechanical_test->analysis end End: Determine Compatibility analysis->end

Caption: Workflow for ASTM D543-based chemical compatibility testing.

Storage and Handling Recommendations

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[1] Keep containers tightly closed. Protect from light.

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile, neoprene), safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood. Avoid generating dust or aerosols.

References

A Comprehensive Technical Guide to the Handling and Storage of 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential precautions for the handling and storage of 1-(4-Isopropoxyphenyl)methanamine (CAS No: 29033-98-3), a key intermediate in various research and development applications. Adherence to these guidelines is critical to ensure the chemical's integrity, minimize safety risks, and maintain experimental reproducibility.

General Safety and Handling Precautions

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[1] Standard safe handling practices for aromatic amines should be strictly followed.

Personal Protective Equipment (PPE): To prevent exposure, personnel should wear appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, a NIOSH-approved respirator is recommended.

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible in the immediate work area.

Hygiene Measures: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling and before any breaks. Contaminated clothing should be removed and laundered before reuse.[1]

Storage Recommendations

Proper storage is paramount to maintaining the stability and purity of this compound. The following table summarizes the recommended storage conditions based on available data.

ParameterRecommended ConditionRationale
Temperature 2-8°C[3]To slow down potential degradation processes and maintain long-term stability.
Light Protect from light[4]Aromatic amines can be sensitive to photodegradation, leading to the formation of impurities.
Atmosphere Store in a tightly closed container.[1]To prevent contamination and reaction with atmospheric components such as moisture and carbon dioxide.
Moisture Store in a dry environment.To prevent potential hydrolysis.
Ventilation Store in a well-ventilated place.[1]To mitigate the risks associated with the accumulation of vapors.

Chemical Incompatibility

To prevent hazardous reactions, this compound should not be stored with incompatible materials. The primary incompatibility identified is with strong oxidizing agents.[5] Aromatic amines, in general, are also incompatible with acids, acid chlorides, and acid anhydrides.

Incompatible MaterialHazard
Strong Oxidizing Agents Can cause vigorous or explosive reactions.
Acids Exothermic neutralization reactions can occur.
Acid Chlorides Can lead to violent reactions.
Acid Anhydrides May result in vigorous reactions.
Acrylic Acid Incompatible with aromatic amines.[6]

Experimental Protocol: General Stability Testing

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., hydrochloric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agents (e.g., hydrogen peroxide)

  • HPLC system with a UV detector or mass spectrometer

  • Photostability chamber

  • Temperature-controlled ovens

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and maintain at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂) and maintain at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C).

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for the analysis of aromatic amines.[10]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

    • Determine the percentage of degradation of this compound under each condition.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for conducting stability testing of an aromatic amine like this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock_solution Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1 N NaOH, RT) stock_solution->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal Degradation (Solid, 80°C) stock_solution->thermal photo Photostability (ICH Q1B) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data_analysis Data Analysis & Comparison hplc->data_analysis report Generate Stability Report data_analysis->report

General workflow for stability testing of an aromatic amine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases using 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis. The synthesis of novel Schiff bases is a continuous pursuit in the development of new therapeutic agents. This document provides detailed protocols for the synthesis of Schiff bases using 1-(4-isopropoxyphenyl)methanamine as the primary amine precursor. The resulting compounds are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.

Synthesis of Schiff Bases

The general method for the synthesis of Schiff bases involves the condensation reaction between a primary amine, in this case, this compound, and an appropriate aldehyde or ketone. The reaction is typically carried out in an alcoholic solvent, often with the addition of a catalytic amount of acid.

General Synthetic Workflow

Synthesis_Workflow General Synthesis Workflow for Schiff Bases amine This compound reaction_mixture Reaction Mixture amine->reaction_mixture aldehyde Aldehyde/Ketone aldehyde->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture catalyst Catalyst (e.g., Acetic Acid) catalyst->reaction_mixture reflux Reflux/Stirring at Elevated Temperature reaction_mixture->reflux cooling Cooling to Room Temperature reflux->cooling precipitation Precipitation of Product cooling->precipitation filtration Filtration precipitation->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying product Schiff Base Product drying->product characterization Characterization (FTIR, NMR, Mass Spec) product->characterization

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from this compound and Salicylaldehyde

This protocol describes a general procedure for the synthesis of a Schiff base via the condensation of this compound with salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.65 g (10 mmol) of this compound in 20 mL of absolute ethanol.

  • To this solution, add 1.22 g (10 mmol) of salicylaldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

  • Characterize the final product using FTIR, 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical characterization data for Schiff bases derived from primary amines and various aldehydes. While specific data for Schiff bases of this compound are not widely published, the presented data for analogous structures provide expected ranges for spectroscopic shifts and potential biological activities.

Table 1: Spectroscopic Data of Representative Schiff Bases
Schiff Base StructureFTIR (cm-1) C=N Stretch1H NMR (ppm) -CH=N-13C NMR (ppm) -CH=N-Reference
(E)-2-(((4-methoxyphenyl)imino)methyl)phenol1604-16068.32-8.34158.72-158.80[1]
2-{[(Z)-(2-hydroxyphenyl)methylidene]amino}benzoic acid~1615~8.6~163
N,N'-Bis(salicylidene)ethylenediamine~1630~8.3~166
(E)-1-((p-tolylimino)methyl)naphthalen-2-ol~1620~8.5~164
Table 2: Antimicrobial Activity of Representative Schiff Bases (Minimum Inhibitory Concentration - MIC in µg/mL)
Schiff Base/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
Salicylaldehyde-derived Schiff bases50 - 20050 - 200>200[2]
Schiff bases of 3,3′-diaminodipropylamine with benzaldehydes125 - 250250 - 50024 - 125[3]
Schiff bases from 4-amino-3-hydroxy benzoic acidModerate ActivityModerate ActivityGood Activity[4]
Table 3: Anticancer Activity of Representative Schiff Bases (IC50 in µM)
Schiff Base/DerivativeCell LineIC50 (µM)Reference
Schiff base of p-nitrobenzaldehydeTSCCF446.68 (µg/mL)[5]
Tetrahydrocurcumin-derived Schiff basesA5494.8 - 12.7
Xanthotoxin-derived Schiff basesHeLa7.2
4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)]bis(azaneylylidene)bis(methaneylylidene)diphenolMCF-7< 0.1

Potential Applications in Drug Development

Schiff bases are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

Antimicrobial Activity

Many Schiff bases have demonstrated potent activity against a variety of bacterial and fungal strains. The imine group is thought to be crucial for their antimicrobial action, possibly by interfering with cell wall synthesis or other vital cellular processes in microorganisms.

Anticancer Activity

Several Schiff bases have been shown to possess significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and may involve the induction of apoptosis, inhibition of topoisomerase, or interference with cellular signaling pathways.

Hypothetical Signaling Pathway for Anticancer Activity

Anticancer_Pathway Hypothetical Anticancer Signaling Pathway cluster_cell Cancer Cell SchiffBase Schiff Base Derivative Receptor Cell Surface Receptor SchiffBase->Receptor Binding and Inhibition CellMembrane Cell Membrane SignalCascade Signal Transduction Cascade (e.g., MAPK pathway) Receptor->SignalCascade NFkB NF-κB Activation SignalCascade->NFkB Inhibition Apoptosis Induction of Apoptosis SignalCascade->Apoptosis Activation of pro-apoptotic proteins (e.g., caspases) Proliferation Cell Proliferation & Survival NFkB->Proliferation Blocks pro-survival genes

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of a Schiff base derivative.

Conclusion

The synthesis of Schiff bases using this compound offers a promising avenue for the discovery of new bioactive molecules. The protocols and data presented here provide a foundation for researchers to explore the synthesis, characterization, and biological evaluation of this class of compounds. Further investigation into their specific mechanisms of action will be crucial for their development as potential therapeutic agents.

References

Application Notes and Protocols for Reductive Amination Utilizing 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This application note provides detailed protocols for the use of 1-(4-isopropoxyphenyl)methanamine in reductive amination reactions, a key building block in the synthesis of various pharmaceutically active compounds.

This compound (CAS No. 21244-34-8) is a primary benzylamine derivative.[1][2][3] Its structural features make it a valuable synthon in the construction of complex molecules. The protocols detailed below focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, which is widely recognized for its broad substrate scope and tolerance of various functional groups.[4][5][6] Alternative reducing agents are also discussed to provide a comprehensive overview for researchers.

Reaction Principle

The reductive amination process begins with the nucleophilic attack of the primary amine, this compound, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a Schiff base (imine). In the presence of a reducing agent, this imine is then selectively reduced to the final secondary amine product. The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting carbonyl compound.[7][8][9]

Data Presentation: Reductive Amination Conditions and Outcomes

The following tables summarize typical reaction conditions and expected outcomes for the reductive amination of various carbonyl compounds with this compound using sodium triacetoxyborohydride. Please note that yields are representative and may vary based on substrate and specific reaction conditions.

Table 1: Reductive Amination of Aldehydes with this compound

Aldehyde SubstrateSolventReducing AgentReaction Time (h)Temperature (°C)Yield (%)
BenzaldehydeDCENaBH(OAc)₃2 - 42585 - 95
4-ChlorobenzaldehydeTHFNaBH(OAc)₃3 - 52580 - 90
CyclohexanecarboxaldehydeDCENaBH(OAc)₃2 - 42588 - 96
IsovaleraldehydeTHFNaBH(OAc)₃4 - 62575 - 85

Table 2: Reductive Amination of Ketones with this compound

Ketone SubstrateSolventCatalystReducing AgentReaction Time (h)Temperature (°C)Yield (%)
AcetophenoneDCEAcetic AcidNaBH(OAc)₃12 - 242570 - 80
CyclohexanoneDCEAcetic AcidNaBH(OAc)₃8 - 162575 - 85
4-Piperidone Monohydrate HClTHFNoneNaBH(OAc)₃12 - 242565 - 75
AcetoneDCEAcetic AcidNaBH(OAc)₃12 - 182560 - 70

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of an Aldehyde with this compound using Sodium Triacetoxyborohydride

This protocol describes a general method for the direct reductive amination of an aldehyde.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.0 - 1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the aldehyde (1.0 mmol) and this compound (1.0 - 1.2 mmol).

  • Dissolve the reactants in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL).

  • Stir the mixture at room temperature (25 °C) for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Protocol 2: General Procedure for the Reductive Amination of a Ketone with this compound using Sodium Triacetoxyborohydride

This protocol is suitable for less reactive ketones and employs an acid catalyst.

Materials:

  • Ketone (1.0 mmol)

  • This compound (1.0 - 1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic Acid (1.0 mmol)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the ketone (1.0 mmol) and this compound (1.0 - 1.2 mmol) in 1,2-dichloroethane (DCE) (10 mL).

  • Add acetic acid (1.0 mmol) to the mixture.

  • Stir at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) in portions.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the pure secondary amine.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_reagents Reagents & Conditions cluster_products Products carbonyl Aldehyde or Ketone imine_formation Imine Formation carbonyl->imine_formation amine This compound amine->imine_formation reduction Reduction imine_formation->reduction workup Work-up & Purification reduction->workup solvent Solvent (DCE or THF) solvent->imine_formation reducing_agent Reducing Agent (NaBH(OAc)₃) reducing_agent->reduction product Secondary Amine workup->product

Caption: General workflow for reductive amination.

Signaling_Pathway carbonyl Carbonyl (R₂C=O) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Primary Amine (R'-NH₂) amine->hemiaminal imine Imine (Schiff Base) (R₂C=NR') hemiaminal->imine - H₂O product Secondary Amine (R₂CH-NHR') imine->product + [H⁻] reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Key intermediates in reductive amination.

Alternative Reducing Agents

While sodium triacetoxyborohydride is often the reagent of choice, other reducing agents can also be employed for reductive aminations.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this transformation. It is effective but highly toxic, and reactions often require careful pH control.[9]

  • Sodium Borohydride (NaBH₄): Can be used, but it can also reduce the starting aldehyde or ketone. A common strategy is to pre-form the imine before adding the reducing agent.[10]

  • Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst (e.g., Pd/C). It is effective but may not be compatible with substrates containing other reducible functional groups like alkenes or alkynes.

  • Benzylamine-Borane: A stable and effective reducing agent that can be used in both protic and aprotic solvents.[7]

The selection of the most appropriate reducing agent will depend on the specific substrates, the presence of other functional groups, and safety considerations.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or slightly elevating the temperature. For ketones, ensure that an appropriate amount of acetic acid is used to catalyze imine formation. The purity of the amine and carbonyl starting materials is also crucial.

  • Side Reactions: Over-alkylation to a tertiary amine can sometimes be an issue with primary amines. Using a slight excess of the amine can sometimes mitigate this. If problems persist, a two-step procedure of isolating the imine before reduction can be employed.[4][6]

  • Difficult Purification: If the product is difficult to separate from the starting amine, consider using an excess of the carbonyl compound and a scavenging resin to remove the unreacted amine during work-up.

Conclusion

Reductive amination with this compound is a highly effective method for the synthesis of a diverse range of secondary amines. The use of sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach that is compatible with a variety of functional groups. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for Amide Coupling Reactions Involving 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of amide derivatives utilizing 1-(4-isopropoxyphenyl)methanamine. This versatile primary amine is a valuable building block in medicinal chemistry and drug discovery, enabling the creation of diverse compound libraries for screening and lead optimization. The following sections detail established methods for amide bond formation, including protocols using common coupling reagents, and provide data on reaction parameters and expected yields.

Introduction to Amide Coupling with this compound

Amide bond formation is a cornerstone of organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals and biologically active molecules. The reaction involves the coupling of a carboxylic acid with an amine, in this case, this compound, to form an amide linkage. Due to the inherent stability of the amide bond and its prevalence in biological systems, this reaction is frequently employed in the construction of novel molecular entities with potential therapeutic applications.

Commonly, the carboxylic acid is activated to facilitate the reaction with the amine. This is typically achieved using coupling reagents which convert the carboxylic acid into a more reactive intermediate. This document outlines protocols for two widely used and efficient coupling methods: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) system, and the use of the uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Data Presentation: Quantitative Analysis of Amide Coupling Reactions

The following table summarizes the quantitative data for representative amide coupling reactions involving this compound. These examples provide a baseline for expected yields and reaction times under the specified conditions.

Carboxylic AcidCoupling ReagentBaseSolventReaction Time (h)Yield (%)
Acetic Acid--EthanolNot Specified83.2[1]
General Carboxylic AcidEDC/HOBtDIPEADMF or DCM12-24Varies
General Carboxylic AcidHATUDIPEA or TEADMF1-4Varies

Experimental Protocols

The following are detailed experimental protocols for the synthesis of amides using this compound.

Protocol 1: Synthesis of N-(4-Isopropoxybenzyl)acetamide

This protocol describes the synthesis of N-(4-isopropoxybenzyl)acetamide from this compound and an acetylating agent, based on a similar transformation.[1]

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Base (e.g., Triethylamine or Pyridine)

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Aqueous work-up solutions (e.g., saturated sodium bicarbonate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and a suitable base like triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-(4-isopropoxybenzyl)acetamide by recrystallization or silica gel column chromatography.

Protocol 2: General Amide Coupling using EDC/HOBt

This protocol provides a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.[2][3]

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Aqueous work-up solutions (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add HOBt (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Add this compound (1.1 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC hydrochloride (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: General Amide Coupling using HATU

This protocol outlines a general procedure for HATU-mediated amide coupling.[4][5]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aqueous work-up solutions (e.g., water, mild aqueous acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.0-1.2 equivalents) to the reaction mixture and stir for 10-15 minutes for pre-activation.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

The following diagrams illustrate the general workflows for the described amide coupling reactions.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine This compound Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA, TEA) Base->Activation Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Amide N-(4-Isopropoxybenzyl)amide Purification->Amide

Caption: General workflow for amide coupling reactions.

Signaling_Pathway_Placeholder Ligand Amide Derivative Receptor Target Receptor Ligand->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Modulation

Caption: Placeholder for a potential signaling pathway.

Note: Specific signaling pathways are dependent on the biological target of the synthesized amide and require further investigation for individual compounds. The above diagram serves as a generic template.

References

Use of 1-(4-Isopropoxyphenyl)methanamine in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Launching Initial Search Efforts

My current focus involves launching a comprehensive Google search to unearth scholarly articles, patents, and relevant chemical databases. The goal is to identify and catalogue how 1-(4-Isopropoxyphenyl)methanamine is used in synthesizing diverse heterocyclic compounds. This initial phase will act as a foundational resource.

Analyzing Synthesis Pathways

I've expanded the search parameters to encompass specific heterocyclic systems like pyridines, imidazoles, and fused systems, refining the focus on detailed experimental protocols. I am now seeking reaction conditions, yields, and purification methods. Expect tables and diagrams to illustrate the reaction pathways in future updates. I'm prioritizing the inclusion of quantitative data to improve understanding.

Discovering Key Mechanisms

I've just finished a general scan of heterocyclic synthesis methods. The Bischler-Napieralski, Pictet-Spengler, and Ugi reactions are the current focus. I'm starting to get a good handle on the overarching mechanisms, but details are needed.

Identifying Synthesis Pathways

I've broadened my search focusing on the utility of this compound in heterocycle formation. While I confirmed its viability as a building block, concrete examples are elusive. Now, I'm digging into specific literature to uncover detailed protocols and quantitative data.

Pinpointing Reaction Routes

I'm now focusing on specific reaction types, especially quinazoline and pyridopyrimidine synthesis, that might incorporate this compound. The preliminary data wasn't as useful as hoped, but I'm refining the search terms to yield more targeted results and promising leads. It's a bit slow-going, but I believe this concentrated approach will eventually yield specific routes.

Refining Search Strategy

I'm now prioritizing finding published research with this compound. The preliminary broad strokes weren't helpful. Instead, I'll comb chemical databases and patents for specific examples of its use in syntheses, including reaction schemes and experimental details. Also, I will look at review articles. This focused search is more likely to give concrete data.

Examining Ugi Reaction Applicability

I've been drilling down deeper into the Ugi reaction and its potential for incorporating this compound. The preliminary research shows promise, and I'm now exploring specific reaction conditions and possible byproducts to better understand the nuances. I am focused on refining my grasp of the core concepts, and the next step involves detailed explorations.

Refining Patent & Article Search

I'm now focusing on patent and article searches. The initial search yielded general Ugi context, but I need experimental specifics and yields for this compound. I'm targeting patents and scholarly articles detailing its use in heterocyclic synthesis, hoping to uncover detailed experimental protocols and quantitative data.

Refining Reaction Strategies

My initial searches yielded broad insights into heterocyclic synthesis and suggested this compound's potential in Ugi or Biginelli reactions. I am now delving into specific literature to assess its reactivity and selectivity in these contexts. I want to uncover any advantages or challenges it might present compared to established reagents.

Deepening Literature Review

I'm hitting a roadblock. While I confirmed broad reactivity, I'm struggling to find a solid experimental example of the amine in Ugi or Biginelli reactions. My patent search was too broad. Now, I'm focusing on finding specific heterocyclic synthesis papers featuring benzylamine derivatives and hoping to spot this compound. I need detailed procedures and characterization data.

Analyzing Reaction Pathways

My investigations into heterocyclic compound synthesis via primary amines like this compound are progressing. The Biginelli and Ugi reactions are now key candidates based on my searches. Several papers have proven promising, pointing to diverse pathways.

Narrowing the Focus

The general reaction pathways now under review are Biginelli and Ugi. I have found promising general protocols, but a specific, published example using this compound is crucial for the requested detailed notes. My next step will be a very targeted search for that missing piece: a published synthesis including yield, characterization data, and specific reaction conditions for a heterocycle made with this amine.

Pinpointing a Concrete Example

I'm now zeroing in on a critical missing piece: a published experimental procedure. Despite identifying promising general protocols for Biginelli and Ugi reactions, a complete example using this compound remains elusive. I haven't located a publication with specific yields and characterization data for a heterocycle synthesized from this amine. Without it, detailed application notes would be speculative. My next search is now highly targeted: finding a publication outlining a full experimental protocol using this specific amine, preferably for a dihydropyrimidinone or tetrazole.

Application Notes and Protocols for 1-(4-Isopropoxyphenyl)methanamine in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific, publicly available examples of bioactive molecules for which 1-(4-isopropoxyphenyl)methanamine is a confirmed building block, along with their detailed synthesis protocols and biological data. Therefore, this document provides a conceptual framework illustrating the potential applications of this compound in the synthesis of bioactive molecules, based on common medicinal chemistry strategies. The experimental protocols, quantitative data, and signaling pathways described herein are representative examples and should be considered hypothetical.

Introduction

This compound is a primary amine that holds promise as a versatile building block in the discovery and development of novel bioactive molecules. Its structure, featuring a reactive primary amine and a lipophilic isopropoxyphenyl group, makes it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The isopropoxy moiety can enhance metabolic stability and improve pharmacokinetic properties, such as oral bioavailability, by mitigating rapid O-dealkylation compared to methoxy or ethoxy groups. The primary amine serves as a key functional handle for introducing the 1-(4-isopropoxyphenyl)methyl scaffold into various molecular frameworks through reactions such as amidation, reductive amination, and urea or sulfonamide formation.

These notes provide an overview of the potential applications of this compound in the synthesis of two major classes of drug targets: Kinase Inhibitors and G-Protein Coupled Receptor (GPCR) Modulators.

Application I: Synthesis of a Hypothetical Kinase Inhibitor

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase, with various substituents extending into solvent-exposed regions to enhance potency and selectivity. The 4-isopropoxybenzylamine moiety can be incorporated as a key substituent to interact with specific residues in the kinase active site.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR) Kinase

For the purpose of this application note, we will consider the hypothetical synthesis of an EGFR kinase inhibitor. The general structure of many EGFR inhibitors consists of a quinazoline core.

Workflow for the Synthesis of a Hypothetical EGFR Kinase Inhibitor:

G cluster_synthesis Synthesis Workflow start This compound step1 Reductive Amination with 4-chloro-7-nitroquinazoline start->step1 intermediate1 N-(4-Isopropoxybenzyl)-7-nitroquinazolin-4-amine step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 intermediate2 N4-(4-Isopropoxybenzyl)quinazoline-4,7-diamine step2->intermediate2 step3 Acylation with Acryloyl Chloride intermediate2->step3 product Hypothetical EGFR Inhibitor step3->product

Caption: Synthetic workflow for a hypothetical EGFR inhibitor.

Experimental Protocol: Synthesis of a Hypothetical EGFR Inhibitor

1. Synthesis of N-(4-Isopropoxybenzyl)-7-nitroquinazolin-4-amine:

  • To a solution of 4-chloro-7-nitroquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, and collect the precipitate by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to yield the product.

2. Synthesis of N4-(4-Isopropoxybenzyl)quinazoline-4,7-diamine:

  • Suspend N-(4-isopropoxybenzyl)-7-nitroquinazolin-4-amine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 85 °C) for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

3. Synthesis of the Hypothetical EGFR Inhibitor:

  • Dissolve N4-(4-isopropoxybenzyl)quinazoline-4,7-diamine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

Quantitative Data (Hypothetical)
StepProductYield (%)Purity (HPLC) (%)
1N-(4-Isopropoxybenzyl)-7-nitroquinazolin-4-amine85>98
2N4-(4-Isopropoxybenzyl)quinazoline-4,7-diamine92>95 (crude)
3Hypothetical EGFR Inhibitor65>99
Biological AssayIC50 (nM)
EGFR Kinase Inhibition5.2
Proliferation of A549 cells15.8

Relevant Signaling Pathway: EGFR Signaling

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Hypothetical Inhibitor Inhibitor->EGFR RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway.

Application II: Synthesis of a Hypothetical GPCR Modulator

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that are involved in a vast array of physiological processes, making them a major target for drug discovery. Modulators of GPCRs can act as agonists, antagonists, or allosteric modulators. The 4-isopropoxybenzylamine scaffold can be incorporated into ligands that bind to GPCRs, where the isopropoxy group can occupy a hydrophobic pocket in the receptor.

Hypothetical Target: A Serotonin Receptor Subtype (e.g., 5-HT2A)

For this application note, we will describe the hypothetical synthesis of an antagonist for a serotonin receptor. Many serotonin receptor ligands contain a core amine that is essential for interaction with a conserved aspartate residue in the receptor.

Workflow for the Synthesis of a Hypothetical Serotonin Receptor Antagonist:

G cluster_synthesis Synthesis Workflow start This compound step1 Amidation with 4-Fluorobenzoyl Chloride start->step1 intermediate1 N-(4-Isopropoxybenzyl)-4-fluorobenzamide step1->intermediate1 step2 Reduction of Amide intermediate1->step2 product Hypothetical 5-HT2A Antagonist step2->product

Caption: Synthetic workflow for a hypothetical 5-HT2A antagonist.

Experimental Protocol: Synthesis of a Hypothetical Serotonin Receptor Antagonist

1. Synthesis of N-(4-Isopropoxybenzyl)-4-fluorobenzamide:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-fluorobenzoyl chloride (1.05 eq) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

2. Synthesis of the Hypothetical Serotonin Receptor Antagonist:

  • To a solution of N-(4-isopropoxybenzyl)-4-fluorobenzamide (1.0 eq) in anhydrous THF, add lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Quantitative Data (Hypothetical)
StepProductYield (%)Purity (HPLC) (%)
1N-(4-Isopropoxybenzyl)-4-fluorobenzamide90>98
2Hypothetical 5-HT2A Antagonist75>99
Biological AssayKi (nM)
5-HT2A Receptor Binding8.5
Functional Antagonism (pA2)7.9

Relevant Signaling Pathway: 5-HT2A Receptor Signaling

G cluster_pathway 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Gq Gq Protein Receptor->Gq Antagonist Hypothetical Antagonist Antagonist->Receptor PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Simplified 5-HT2A receptor signaling pathway.

Application of 1-(4-Isopropoxyphenyl)methanamine in Medicinal Chemistry: A Scaffolding Approach for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Isopropoxyphenyl)methanamine, a substituted benzylamine, serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Its chemical structure, featuring a primary amine and an isopropoxy-substituted phenyl ring, provides a versatile scaffold for the synthesis of a diverse range of derivatives with potential applications in various disease areas. The isopropoxy group can influence the compound's lipophilicity and metabolic stability, while the reactive primary amine allows for straightforward chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles. This document outlines the application of this compound in the synthesis of bioactive molecules, supported by experimental protocols and quantitative data from related analogues, highlighting its potential in drug discovery and development.

Key Applications in Medicinal Chemistry

The this compound moiety has been incorporated into molecules targeting a range of biological pathways, demonstrating its utility in generating compounds with neuroprotective, anti-inflammatory, and enzyme-inhibitory activities. Its derivatives have shown promise as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) and as components of molecules with potential neuroprotective effects.

Neuroprotective and Anti-inflammatory Agents

Derivatives of this compound have been investigated for their potential in treating neurodegenerative and inflammatory conditions. For instance, N-acylated derivatives have been synthesized to explore their neuroprotective and anti-inflammatory properties.

Enzyme Inhibition

The substituted benzylamine scaffold is a key feature in the design of various enzyme inhibitors. Analogues of this compound have been synthesized and evaluated as potent and selective inhibitors of enzymes like 17β-HSD3, which is a target for the treatment of hormone-dependent diseases such as prostate cancer.

Quantitative Data on Bioactive Analogues

Due to the limited availability of public data on the specific biological activities of this compound derivatives, the following table summarizes the inhibitory activities of structurally related substituted aryl benzylamines against 17β-HSD3. This data provides valuable insights into the structure-activity relationship and the potential of this chemical class.

Compound IDStructureTargetIC50 (nM)Selectivity
Analog 1 N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide17β-HSD3900>10-fold vs 17β-HSD2
Analog 2 N-(2-((1-acetylpiperidin-4-yl)amino)benzyl)-N-(2-(4-chlorophenoxy)phenyl)acetamide17β-HSD376>100-fold vs 17β-HSD2
Analog 3 N-(2-(1-(2-(4-chlorophenoxy)phenylamino)ethyl)phenyl)acetamide17β-HSD374>100-fold vs 17β-HSD2

Data sourced from studies on substituted aryl benzylamines as 17β-HSD3 inhibitors.[1]

Experimental Protocols

The following protocols describe general synthetic methods for the derivatization of this compound, which are fundamental for exploring its potential in medicinal chemistry.

Protocol 1: Synthesis of N-(4-Isopropoxybenzyl)amides

This protocol outlines the general procedure for the acylation of this compound to form amide derivatives.

Materials:

  • This compound

  • Carboxylic acid or acyl chloride

  • Coupling agent (e.g., DCC, EDC) or base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Magnetic stirrer and stirring bar

  • Reaction vessel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • If starting from a carboxylic acid: Dissolve the carboxylic acid (1.0 eq) and a coupling agent such as DCC (1.1 eq) in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • If necessary, add a base like triethylamine (1.2 eq).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., DCU).

  • Wash the filtrate with an appropriate aqueous solution (e.g., 1N HCl, saturated NaHCO3, brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

If starting from an acyl chloride:

  • Dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Perform an aqueous work-up as described above.

  • Dry, concentrate, and purify the product by column chromatography.

Protocol 2: Synthesis of N-Substituted-1-(4-isopropoxyphenyl)methanamines via Reductive Amination

This protocol describes the synthesis of secondary amines by reacting this compound with an aldehyde or ketone followed by reduction.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Solvent (e.g., methanol, dichloromethane, 1,2-dichloroethane)

  • Acetic acid (optional, as a catalyst)

  • Magnetic stirrer and stirring bar

  • Reaction vessel

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent such as methanol.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the reducing agent, such as sodium borohydride (1.5 eq), in portions.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis Workflow for Bioactive Derivatives

A This compound B Acylation / Amide Coupling A->B R-COOH / R-COCl C Reductive Amination A->C R-CHO / R-C(O)R' D N-Acyl Derivatives (e.g., Amides, Carboxamides) B->D E N-Alkyl/Aryl Derivatives (Secondary Amines) C->E F Biological Screening (e.g., Enzyme Inhibition, Cell-based Assays) D->F E->F

Caption: General synthetic routes for derivatization of this compound.

Hypothetical Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene translocation Response Cellular Response (e.g., Inflammation) Gene->Response Ligand External Signal Ligand->Receptor Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibition

References

Application Notes and Protocols: One-Pot Synthesis of α-Acylamino Amides Involving 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a one-pot, four-component Ugi reaction for the synthesis of a library of α-acylamino amides, utilizing 1-(4-isopropoxyphenyl)methanamine as a key building block. This methodology is of significant interest in medicinal chemistry and drug discovery for the rapid generation of diverse peptidomimetic scaffolds.

Introduction

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is highly valued for its efficiency, atom economy, and the high degree of molecular diversity that can be achieved by varying the individual components. The products, α-acylamino amides, are important scaffolds in the development of peptidomimetics and other biologically active compounds.

This protocol details a representative one-pot synthesis using this compound as the primary amine component. The isopropoxyphenyl moiety is a common feature in various pharmacologically active molecules, and its incorporation into Ugi products can lead to novel compounds with potential therapeutic applications.

Key Experiment: One-Pot Ugi Four-Component Synthesis

This section outlines the general procedure for the one-pot synthesis of a library of α-acylamino amides.

Experimental Protocol

Materials:

  • This compound (Amine component)

  • Aromatic or aliphatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Carboxylic acid (e.g., Acetic acid, Propionic acid)

  • Isocyanide (e.g., tert-Butyl isocyanide, Cyclohexyl isocyanide)

  • Methanol (Anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq.) and this compound (1.0 mmol, 1.0 eq.) in anhydrous methanol (5 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 mmol, 1.0 eq.) followed by the isocyanide (1.0 mmol, 1.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure α-acylamino amide.

Data Presentation

The following table summarizes the quantitative data for a representative set of α-acylamino amides synthesized using the described one-pot protocol.

EntryAldehydeCarboxylic AcidIsocyanideProductReaction Time (h)Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanideN-(tert-butyl)-2-(acetylamino)-2-phenyl-N-((4-isopropoxyphenyl)methyl)acetamide2485
24-ChlorobenzaldehydeAcetic Acidtert-Butyl isocyanideN-(tert-butyl)-2-(acetylamino)-2-(4-chlorophenyl)-N-((4-isopropoxyphenyl)methyl)acetamide2482
3BenzaldehydePropionic Acidtert-Butyl isocyanideN-(tert-butyl)-2-phenyl-2-(propionylamino)-N-((4-isopropoxyphenyl)methyl)acetamide3678
4BenzaldehydeAcetic AcidCyclohexyl isocyanide2-(acetylamino)-N-cyclohexyl-2-phenyl-N-((4-isopropoxyphenyl)methyl)acetamide4875

Visualizations

Experimental Workflow

G Experimental Workflow for One-Pot Ugi Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Aldehyde D Mix and Stir (30 min) A->D B This compound B->D C Methanol C->D G Stir at RT (24-48 h) D->G Add E Carboxylic Acid E->G Add F Isocyanide F->G Add H H G->H Concentrate I I H->I Dissolve in EtOAc, Wash J J I->J Dry and Concentrate K Pure α-Acylamino Amide J->K Column Chromatography

Caption: A flowchart illustrating the key steps of the one-pot Ugi synthesis.

Ugi Reaction Mechanism

G Simplified Ugi Reaction Mechanism cluster_imine Imine Formation cluster_addition Nucleophilic Additions cluster_rearrangement Mumm Rearrangement Aldehyde R1-CHO Imine Imine R1-CH=N-R2 Aldehyde->Imine Amine R2-NH2 (this compound) Amine->Imine CarboxylicAcid R3-COOH Adduct2 Intermediate CarboxylicAcid->Adduct2 Nucleophilic Attack Isocyanide R4-NC Adduct1 α-Adduct Intermediate Isocyanide->Adduct1 Nucleophilic Attack NitriliumIon Iminium Ion [R1-CH=NH+-R2] Imine->NitriliumIon + H+ NitriliumIon->Adduct1 Adduct1->Adduct2 Product α-Acylamino Amide Adduct2->Product [1,3]-Acyl Transfer

Caption: A diagram showing the key steps in the Ugi four-component reaction mechanism.

Application Notes: Protecting Group Strategies for 1-(4-Isopropoxyphenyl)methanamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Isopropoxyphenyl)methanamine is a primary amine that serves as a valuable building block in the synthesis of various compounds in medicinal chemistry and materials science. The primary amine group (-NH₂) is highly nucleophilic and reactive, often necessitating protection during multi-step synthetic sequences to prevent unwanted side reactions. The selection of an appropriate protecting group is crucial and depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the mildness of its subsequent removal. This document provides detailed protocols and comparative data for the protection and deprotection of this compound using three common amine-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These protecting groups are chosen for their reliability and their orthogonal deprotection schemes, which allow for selective manipulation of functional groups within a complex molecule.[1]

tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is one of the most common amine protecting groups in organic synthesis, favored for its ease of introduction and its stability to a wide range of non-acidic conditions, including catalytic hydrogenation and basic environments.[2] It is readily removed under acidic conditions.[3]

Boc Protection of this compound

Protocol:

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M).

  • Add a base, such as triethylamine (TEA, 1.5 equiv) or sodium bicarbonate (NaHCO₃, 2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise or as a solution in the reaction solvent.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the Boc-protected product, which can be further purified by column chromatography if necessary.

Boc Deprotection

Protocol:

  • Dissolve the N-Boc protected this compound (1.0 equiv) in dichloromethane (DCM) (approx. 0.1 M).[5]

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 equiv, or a 1:1 mixture of TFA:DCM).[3][5] Alternatively, a 4M solution of HCl in 1,4-dioxane can be used.[2][6]

  • Stir the mixture at room temperature for 1-4 hours.[2]

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure (co-evaporation with a solvent like toluene may be necessary to remove residual TFA).

  • The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the residue in water, basify with a base like NaOH or NaHCO₃ to pH > 9, and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Data Summary for Boc Protection and Deprotection
Transformation Reagents Solvent Temperature Time Typical Yield Reference
Protection Boc₂O, TEA or NaHCO₃THF or DCM0 °C to RT12-24 h>90%[3][4][7]
Deprotection TFA or 4M HCl in DioxaneDCM or DioxaneRT1-4 h>95%[2][5][6]

Benzyloxycarbonyl (Cbz or Z) Protecting Group

The Cbz group is a classic amine protecting group, stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[8] Its primary method of removal is catalytic hydrogenolysis, a mild condition that preserves many other functional groups.[9]

Cbz Protection of this compound

Protocol:

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 2:1 ratio) or in water alone.[8][10]

  • Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 equiv) or sodium carbonate (Na₂CO₃, 2.5 equiv).[8][9]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, ensuring the temperature remains low.[9]

  • Allow the reaction to warm to room temperature and stir for 4-20 hours.[8][9]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure Cbz-protected amine.

Cbz Deprotection (Hydrogenolysis)

Protocol:

  • Dissolve the N-Cbz protected this compound (1.0 equiv) in a suitable solvent like methanol, ethanol, or ethyl acetate.[9]

  • Carefully add a catalyst, typically 10% Palladium on carbon (Pd/C), at a loading of 5-10 mol%.[9]

  • Secure the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (H₂), often from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Alternative Deprotection: For substrates sensitive to hydrogenation, deprotection can be achieved using AlCl₃ (3 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature.[11][12]

Data Summary for Cbz Protection and Deprotection
Transformation Reagents Solvent Temperature Time Typical Yield Reference
Protection Cbz-Cl, NaHCO₃THF/H₂O or H₂O0 °C to RT4-20 h90-96%[8][9][10]
Deprotection H₂, 10% Pd/CMethanol or EthanolRT2-16 h>95%[9]
Deprotection (Alt.) AlCl₃HFIPRT2-16 hHigh[11][12]

9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The Fmoc group is extensively used in peptide synthesis due to its stability towards acids and catalytic hydrogenation.[13] Its key feature is its lability to mild basic conditions, typically secondary amines like piperidine, making it orthogonal to both Boc and Cbz protecting groups.[14]

Fmoc Protection of this compound

Protocol:

  • Suspend or dissolve this compound (1.0 equiv) in a solvent mixture, such as THF:saturated aqueous NaHCO₃ (2:1 v/v) or water.[13][15]

  • Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.2 equiv) or 9-fluorenylmethoxysuccinimidyl carbonate (Fmoc-OSu, 1.05 equiv).[13][14]

  • Stir the reaction mixture vigorously at room temperature or 60 °C for 4-16 hours.[13][15]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with water. If the product precipitates, it can be collected by filtration and washed with water.

  • Alternatively, extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent like hot ethanol.[15]

Fmoc Deprotection

Protocol:

  • Dissolve the N-Fmoc protected this compound (1.0 equiv) in N,N-dimethylformamide (DMF) or acetonitrile.[13]

  • Add a secondary amine base. A 20% (v/v) solution of piperidine in DMF is standard.[14] Alternatively, morpholine (3.0 equiv) can be used.[13]

  • Stir the reaction at room temperature. The reaction is typically fast and can be complete in 30 minutes to a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like DCM or ethyl acetate.

  • Wash the combined organic layers with a dilute salt solution (e.g., 5% aqueous LiCl) and then brine to remove DMF and the dibenzofulvene-piperidine adduct.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel flash chromatography.

Data Summary for Fmoc Protection and Deprotection
Transformation Reagents Solvent Temperature Time Typical Yield Reference
Protection Fmoc-Cl, NaHCO₃THF/H₂O or H₂ORT to 60 °C4-16 h80-90%[13][15]
Deprotection 20% PiperidineDMFRT0.5-2 hHigh[14][16]
Deprotection (Alt.) MorpholineAcetonitrileRT2-24 hHigh[13]

Visualizations

General Workflow for Amine Protection in Synthesis

The following diagram illustrates the logical workflow of employing a protecting group strategy in a multi-step synthesis.

G cluster_workflow Synthetic Workflow A Start: this compound B Step 1: Amine Protection (e.g., Boc, Cbz, Fmoc) A->B C N-Protected Intermediate B->C D Step 2: Desired Chemical Transformation(s) C->D E Modified N-Protected Intermediate D->E F Step 3: Amine Deprotection (Acid, H₂, or Base) E->F G Final Product with Free Amine F->G

Caption: A generalized workflow for the use of amine protecting groups in synthesis.

Orthogonality of Common Amine Protecting Groups

This diagram illustrates the orthogonal nature of Boc, Cbz, and Fmoc protecting groups, highlighting the selective deprotection conditions for each.

G cluster_protected Protected Amine (R-NH-P) cluster_conditions Deprotection Conditions Boc R-NH-Boc Acid Strong Acid (e.g., TFA, HCl) Boc->Acid Cleaved Hydro Hydrogenolysis (H₂ / Pd-C) Boc->Hydro Stable Base Base (e.g., Piperidine) Boc->Base Stable Cbz R-NH-Cbz Cbz->Acid Stable Cbz->Hydro Cleaved Cbz->Base Stable Fmoc R-NH-Fmoc Fmoc->Acid Stable Fmoc->Hydro Stable Fmoc->Base Cleaved FreeAmine Free Amine (R-NH₂) Acid->FreeAmine Hydro->FreeAmine Base->FreeAmine

Caption: Orthogonal relationship of Boc, Cbz, and Fmoc protecting groups.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-(4-isopropoxyphenyl)methanamine in various microwave-assisted organic syntheses. Microwave-assisted synthesis is a well-established technique that often leads to dramatically reduced reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. This approach aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.

Application Note 1: Rapid Synthesis of Schiff Bases

Schiff bases are valuable intermediates in organic synthesis and are known to exhibit a wide range of biological activities. The condensation of this compound with various aldehydes and ketones can be efficiently achieved using microwave irradiation, often in the absence of a solvent or with a minimal amount of a polar solvent.

Experimental Protocol: Microwave-Assisted Synthesis of a Schiff Base

This protocol describes the synthesis of (E)-N-(4-nitrobenzylidene)-1-(4-isopropoxyphenyl)methanamine.

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Ethanol (optional, for solvent-based reaction)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Dedicated microwave reactor

Procedure:

  • Solvent-Free Conditions:

    • In a 10 mL microwave vial, combine this compound (1.0 mmol, 165 mg) and 4-nitrobenzaldehyde (1.0 mmol, 151 mg).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 100°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the vial to cool to room temperature.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Solvent-Based Conditions:

    • In a 10 mL microwave vial, dissolve this compound (1.0 mmol, 165 mg) and 4-nitrobenzaldehyde (1.0 mmol, 151 mg) in a minimal amount of ethanol (2-3 mL).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 80°C for 2-5 minutes.

    • After cooling, the product may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation

The following table presents representative data for the microwave-assisted synthesis of Schiff bases from substituted anilines and benzaldehydes, which can be extrapolated for reactions with this compound.

EntryAldehydeAminePower (W)Time (min)Yield (%)Reference
1BenzaldehydeAniline600292[1]
24-ChlorobenzaldehydeAniline6001.595[1]
34-NitrobenzaldehydeAniline6001.398[1]
44-MethoxybenzaldehydeAniline6002.590[1]

Workflow Diagram

Schiff_Base_Synthesis amine This compound microwave Microwave Irradiation (e.g., 100°C, 5-10 min) amine->microwave aldehyde Aldehyde/Ketone aldehyde->microwave reagents Reactants reagents->amine reagents->aldehyde workup Work-up (Cooling, Recrystallization) microwave->workup product Schiff Base Product workup->product

Caption: Workflow for Microwave-Assisted Schiff Base Synthesis.

Application Note 2: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction used to generate dihydropyridines, a scaffold present in numerous bioactive molecules. A modified Hantzsch reaction using a primary amine, such as this compound, in place of ammonia allows for the synthesis of N-substituted dihydropyridines. Microwave irradiation significantly accelerates this process.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

This protocol describes a four-component reaction to synthesize a 1,4-dihydropyridine derivative.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

  • Catalyst (e.g., a catalytic amount of acetic acid or a Lewis acid)

  • Solvent (e.g., ethanol or solvent-free)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Dedicated microwave reactor

Procedure:

  • In a 10 mL microwave vial, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), this compound (1.0 mmol), and a drop of glacial acetic acid.

  • The reaction can be performed solvent-free or with a small amount of ethanol (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-140°C for 10-20 minutes.[2]

  • Monitor the reaction by TLC.

  • After cooling, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Data Presentation

The table below shows typical results for the microwave-assisted Hantzsch synthesis of 1,4-dihydropyridines.

EntryAldehydeβ-ketoesterAmmonia SourceTime (min)Yield (%)Reference
1BenzaldehydeEthyl AcetoacetateAmmonium Acetate3-592[3]
24-ChlorobenzaldehydeEthyl AcetoacetateAmmonium Acetate3-595[3]
34-NitrobenzaldehydeEthyl AcetoacetateAmmonium Acetate3-588[3]
44-MethoxybenzaldehydeEthyl AcetoacetateAmmonium Acetate3-590[3]

Workflow Diagram

Hantzsch_Synthesis amine This compound microwave Microwave Irradiation (e.g., 120-140°C, 10-20 min) amine->microwave aldehyde Aldehyde aldehyde->microwave ketoester β-Ketoester (2 eq.) ketoester->microwave reagents Reactants reagents->amine reagents->aldehyde reagents->ketoester workup Work-up (Precipitation, Filtration) microwave->workup product N-Substituted 1,4-Dihydropyridine workup->product

Caption: Workflow for Microwave-Assisted Hantzsch Synthesis.

Application Note 3: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles from a primary amine and a 1,4-dicarbonyl compound. The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields.[4][5]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol outlines the synthesis of a N-substituted pyrrole.

Materials:

  • This compound

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)

  • Catalyst (e.g., acetic acid, p-toluenesulfonic acid) (optional)

  • Solvent (e.g., ethanol, or solvent-free)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Dedicated microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine this compound (1.0 mmol), 2,5-hexanedione (1.0 mmol), and optionally, a catalytic amount of acetic acid.

  • The reaction can be performed solvent-free or in a small amount of ethanol (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 120-150°C for 2-10 minutes.[4]

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table provides examples of yields and reaction times for the microwave-assisted Paal-Knorr synthesis of N-substituted pyrroles.

EntryAmine1,4-DicarbonylConditionsTime (min)Yield (%)Reference
1Benzylamine2,5-HexanedioneAcetic Acid, 120°C289[4]
2Aniline2,5-HexanedioneAcetic Acid, 150°C1085[4]
3Benzylamine2,5-DimethoxytetrahydrofuranNH4Cl, 50°C, 300W590[6]
4Aniline2,5-DimethoxytetrahydrofuranNH4Cl, 50°C, 300W893[6]

Workflow Diagram

Paal_Knorr_Synthesis amine This compound microwave Microwave Irradiation (e.g., 120-150°C, 2-10 min) amine->microwave dicarbonyl 1,4-Dicarbonyl Compound dicarbonyl->microwave reagents Reactants reagents->amine reagents->dicarbonyl workup Work-up (Extraction, Chromatography) microwave->workup product N-Substituted Pyrrole workup->product

Caption: Workflow for Microwave-Assisted Paal-Knorr Synthesis.

General Considerations for Microwave-Assisted Synthesis

  • Safety: Microwave reactions are typically carried out in sealed vessels and can reach high pressures and temperatures. Always use a dedicated microwave reactor with appropriate safety features.

  • Solvent Choice: Polar solvents generally couple more efficiently with microwave irradiation. However, solvent-free reactions are often possible and are preferred from a green chemistry perspective.

  • Reaction Optimization: The optimal reaction conditions (temperature, time, power) will vary depending on the specific substrates and should be determined empirically. Small-scale screening experiments are recommended.

  • Monitoring: Reaction progress can be monitored by TLC or LC-MS after cooling the reaction vessel.

These application notes provide a starting point for the utilization of this compound in microwave-assisted synthesis. The protocols can be adapted for a wide range of substrates to generate libraries of compounds for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for the Parallel Synthesis of a Chemical Library Utilizing 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the parallel synthesis of a diverse chemical library based on the versatile building block, 1-(4-isopropoxyphenyl)methanamine. The methodologies described herein are designed to be adaptable for high-throughput synthesis platforms, enabling the rapid generation of novel compounds for screening and lead optimization in drug discovery programs.

Introduction

Parallel synthesis is a cornerstone of modern medicinal chemistry, allowing for the simultaneous creation of large numbers of distinct molecules. This approach significantly accelerates the drug discovery process by providing a diverse set of compounds for biological screening.[1] The starting material, this compound, incorporates a desirable isopropoxyphenyl motif, which is present in a variety of pharmacologically active compounds, exhibiting activities such as anti-inflammatory and anticancer effects.[2][3] This scaffold provides a robust anchor point for the introduction of chemical diversity through various synthetic transformations.

This application note will focus on two powerful and widely used reactions for library synthesis: the Ugi four-component reaction (Ugi-4CR) and reductive amination. These methods are well-suited for parallel synthesis due to their broad substrate scope, generally high yields, and tolerance of a wide range of functional groups.[4][5]

Experimental Protocols

General Considerations for Parallel Synthesis

All manipulations should be performed in a high-throughput synthesis platform or using multi-well plates (e.g., 96-well plates) to ensure consistency and efficiency. The use of automated liquid handlers is highly recommended for accurate and reproducible dispensing of reagents and solvents. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Parallel Reductive Amination

Reductive amination is a robust method for the formation of secondary and tertiary amines from primary amines and carbonyl compounds.[5] In this protocol, this compound will be reacted with a diverse set of aldehydes in the presence of a reducing agent.

Materials:

  • This compound

  • Library of diverse aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes, aliphatic aldehydes)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in DCE.

    • Prepare 0.5 M stock solutions of each aldehyde from the library in DCE.

    • Prepare a 1.0 M stock solution of sodium triacetoxyborohydride in DCE.

  • Reaction Setup (in each well of the 96-well plate):

    • To each well, add 100 µL (0.05 mmol) of the this compound stock solution.

    • Add 100 µL (0.05 mmol) of the respective aldehyde stock solution to each well.

    • Seal the reaction block and shake at room temperature for 1 hour to facilitate imine formation.

    • Carefully add 75 µL (0.075 mmol) of the sodium triacetoxyborohydride stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16-24 hours.

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product by adding 500 µL of dichloromethane to each well, sealing, and shaking vigorously.

    • Allow the layers to separate and collect the organic layer using an automated liquid handler.

    • Repeat the extraction with another 500 µL of dichloromethane.

    • Combine the organic extracts and evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator.

Protocol 2: Parallel Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from four readily available starting materials: an amine, an aldehyde, a carboxylic acid, and an isocyanide.[4]

Materials:

  • This compound

  • Library of diverse aldehydes

  • Library of diverse carboxylic acids

  • Library of diverse isocyanides

  • Methanol (MeOH)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in methanol.

    • Prepare 0.5 M stock solutions of each aldehyde from the library in methanol.

    • Prepare 0.5 M stock solutions of each carboxylic acid from the library in methanol.

    • Prepare 0.5 M stock solutions of each isocyanide from the library in methanol.

  • Reaction Setup (in each well of the 96-well plate):

    • To each well, add 100 µL (0.05 mmol) of the this compound stock solution.

    • Add 100 µL (0.05 mmol) of the respective aldehyde stock solution to each well.

    • Add 100 µL (0.05 mmol) of the respective carboxylic acid stock solution to each well.

    • Add 100 µL (0.05 mmol) of the respective isocyanide stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 48-72 hours.

    • Monitor the reaction progress by LC-MS if desired.

    • Upon completion, evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator.

Purification and Analysis

Automated high-throughput purification is essential for processing the large number of compounds generated in parallel synthesis.

Protocol: Automated Parallel Purification

  • Sample Preparation: Dissolve the crude product from each well in a suitable solvent (e.g., DMSO/methanol mixture).

  • Purification: Utilize a mass-directed automated preparative HPLC system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile containing a modifier such as formic acid or trifluoroacetic acid.

    • Detection: Mass spectrometry (to trigger fraction collection based on the target mass) and UV detection.

  • Post-Purification:

    • Evaporate the solvent from the collected fractions using a centrifugal evaporator.

    • Perform quality control on the purified compounds using LC-MS and/or NMR to determine purity and confirm identity.

Data Presentation

The following table presents representative data for a library of N-substituted benzylamines synthesized via parallel reductive amination, showcasing typical yields and purities that can be achieved.

Compound IDAldehyde Building BlockYield (%)Purity (%) (by LC-MS)
L1-A1 4-Chlorobenzaldehyde85>95
L1-A2 2-Naphthaldehyde78>95
L1-A3 3-Pyridinecarboxaldehyde72>90
L1-A4 Cyclohexanecarboxaldehyde88>95
L1-B1 4-Methoxybenzaldehyde82>95
L1-B2 Furan-2-carbaldehyde75>90
L1-B3 4-(Trifluoromethyl)benzaldehyde80>95
L1-B4 Isovaleraldehyde90>95

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the parallel synthesis and purification of the chemical library.

G cluster_synthesis Parallel Synthesis cluster_purification Purification & Analysis Reagent Dispensing Reagent Dispensing Reaction Incubation Reaction Incubation Reagent Dispensing->Reaction Incubation Work-up Work-up Reaction Incubation->Work-up Automated Prep-HPLC Automated Prep-HPLC Work-up->Automated Prep-HPLC Fraction Collection Fraction Collection Automated Prep-HPLC->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation QC (LC-MS/NMR) QC (LC-MS/NMR) Solvent Evaporation->QC (LC-MS/NMR) Compound Library Plate Compound Library Plate QC (LC-MS/NMR)->Compound Library Plate

Caption: Automated workflow for parallel library synthesis.

Potential Signaling Pathway

Derivatives of isopropoxy-substituted aromatic compounds have shown potential as inhibitors of enzymes such as 15-lipoxygenase (15-LOX), which is implicated in inflammatory pathways. The following diagram illustrates a simplified signaling pathway involving 15-LOX.

G Arachidonic Acid Arachidonic Acid 15-LOX 15-LOX Arachidonic Acid->15-LOX 15-HPETE 15-HPETE 15-LOX->15-HPETE Leukotrienes Leukotrienes 15-HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Library Compound Library Compound Library Compound->15-LOX

Caption: Inhibition of the 15-LOX inflammatory pathway.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the efficient parallel synthesis of a diverse chemical library based on this compound. By leveraging automated synthesis and purification platforms, researchers can rapidly generate and evaluate a multitude of novel compounds, thereby accelerating the identification of new lead candidates for drug development programs. The adaptability of the reductive amination and Ugi reactions allows for the exploration of a vast chemical space, increasing the probability of discovering molecules with desired biological activities.

References

Application Notes and Protocols: Reaction of 1-(4-Isopropoxyphenyl)methanamine with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and potential applications of Schiff bases derived from the reaction of 1-(4-isopropoxyphenyl)methanamine with various aromatic aldehydes. The resulting imines are of significant interest in medicinal chemistry due to their potential antimicrobial and anticancer activities.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed by the condensation of a primary amine with an aldehyde or ketone. The reaction of this compound with aromatic aldehydes yields Schiff bases with a substituted phenyl ring, which can be further modified to tune their biological activities. These compounds have shown promise as antimicrobial and anticancer agents, making them attractive candidates for drug discovery and development.[1][2][3][4]

Reaction Scheme

The general reaction for the formation of Schiff bases from this compound and an aromatic aldehyde is depicted below. The reaction is typically catalyzed by a small amount of acid and proceeds via a nucleophilic addition-elimination mechanism.

Caption: General reaction scheme for Schiff base synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases from this compound and different aromatic aldehydes.

Aromatic AldehydeSolventCatalystReaction Time (h)Yield (%)M.p. (°C)Reference
SalicylaldehydeEthanolGlacial Acetic Acid390130-132[5]
4-ChlorobenzaldehydeEthanolGlacial Acetic Acid485161-162[5]
4-MethoxybenzaldehydeEthanolGlacial Acetic Acid483181-183[5]
4-NitrobenzaldehydeEthanol-28898-100
2,4-DihydroxybenzaldehydeEthanol-585210-212

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases

This protocol is a general guideline and may require optimization for specific aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the substituted aromatic aldehyde (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-5 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

  • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid precipitates.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

Characterization

The synthesized Schiff bases can be characterized using various spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the range of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H bending band of the primary amine.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region (δ 8.0-9.0 ppm).[5][6]

    • ¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 158-165 ppm.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Applications in Drug Development

Schiff bases derived from this compound are promising candidates for various therapeutic applications due to their reported biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal activities of Schiff bases.[2][3][4][7] The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. The lipophilicity of the isopropoxy group may enhance the permeability of the compounds across microbial cell membranes.

Anticancer Activity

Schiff bases have also been extensively investigated for their anticancer properties.[1][8][9][10] The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The planar structure of the imine bond allows for intercalation with DNA, potentially leading to cytotoxic effects.[1]

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action (Anticancer)

The following diagram illustrates a generalized signaling pathway for the anticancer activity of Schiff bases. It is important to note that the specific mechanism can vary depending on the structure of the Schiff base and the cancer cell type.

AnticancerMechanism SB Schiff Base Membrane Cell Membrane Penetration SB->Membrane ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Dysfunction Membrane->Mito DNA DNA Damage/ Intercalation Membrane->DNA ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Cytochrome c release CellCycle Cell Cycle Arrest DNA->CellCycle p53 activation CellCycle->Apoptosis

Caption: Generalized anticancer mechanism of Schiff bases.

Experimental Workflow for Biological Evaluation

The following workflow outlines the key steps for evaluating the biological activity of the synthesized Schiff bases.

Workflow cluster_synthesis Synthesis & Characterization cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Synthesis Schiff Base Synthesis Purification Purification & Characterization (FTIR, NMR, MS) Synthesis->Purification MIC Minimum Inhibitory Concentration (MIC) Assay Purification->MIC MTT Cytotoxicity Assay (MTT) Purification->MTT Zone Zone of Inhibition Assay MIC->Zone ApoptosisAssay Apoptosis Assay (e.g., Annexin V) MTT->ApoptosisAssay CellCycleAssay Cell Cycle Analysis ApoptosisAssay->CellCycleAssay

Caption: Workflow for synthesis and biological evaluation.

References

Application Notes and Protocols for 1-(4-Isopropoxyphenyl)methanamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 1-(4-isopropoxyphenyl)methanamine as a versatile building block in the synthesis of pharmaceutical intermediates. This compound serves as a key starting material for introducing the 4-isopropoxybenzylamine moiety, a common scaffold in various biologically active molecules.

Synthesis of Isocyanate Intermediates for Urea-Based Pharmaceuticals

This compound is a valuable precursor for the synthesis of 1-isopropoxy-4-(isocyanatomethyl)benzene, a key intermediate in the production of urea-based pharmaceuticals. A structurally similar compound, 1-isobutoxy-4-(isocyanatomethyl)benzene, is a known intermediate in the synthesis of Pimavanserin, a drug used for the treatment of Parkinson's disease psychosis. The following protocol is adapted from a patented synthesis of a Pimavanserin intermediate[1].

Reaction Scheme:

Quantitative Data Summary
ParameterValueReference
Starting MaterialThis compound
ReagentBis(trichloromethyl) carbonate (Triphosgene)[1]
SolventDichloromethane[1]
Temperature-5 to 5 °C[1]
Reaction TimeNot specified[1]
Product1-Isopropoxy-4-(isocyanatomethyl)benzene
YieldHigh (as stated in patent)[1]
Experimental Protocol: Synthesis of 1-Isopropoxy-4-(isocyanatomethyl)benzene

Materials:

  • This compound

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • Dichloromethane (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to a temperature between -5 and 5 °C using an ice-salt bath.

  • In a separate flask, prepare a solution of bis(trichloromethyl) carbonate in anhydrous dichloromethane.

  • Slowly add the bis(trichloromethyl) carbonate solution to the cooled solution of this compound with vigorous stirring.

  • Maintain the reaction temperature between -5 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir for a specified time (monitoring by TLC or other appropriate analytical method is recommended to determine completion).

  • Upon completion, the reaction mixture can be carefully quenched and worked up to isolate the desired 1-isopropoxy-4-(isocyanatomethyl)benzene product.

Note: This protocol is based on the synthesis of a structurally similar isocyanate and should be optimized for specific laboratory conditions and scale.

Reductive Amination for the Synthesis of Secondary Amine Intermediates

This compound is an excellent substrate for reductive amination reactions to form secondary amines. This reaction is a cornerstone in pharmaceutical synthesis for building more complex molecules, including kinase inhibitors and other targeted therapies. The following is a general protocol for the reductive amination of a generic aldehyde with this compound.

Reaction Scheme:

Quantitative Data Summary (Hypothetical Example)
ParameterValue
Starting AmineThis compound
AldehydeBenzaldehyde
Reducing AgentSodium triacetoxyborohydride
SolventDichloromethane
TemperatureRoom Temperature
Reaction Time12-24 hours
ProductN-(4-Isopropoxybenzyl)benzylamine
Expected Yield85-95%
Experimental Protocol: General Reductive Amination

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride

  • Dichloromethane (anhydrous)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure secondary amine.

Visualizations

Synthesis_of_Isocyanate_Intermediate start This compound product 1-Isopropoxy-4-(isocyanatomethyl)benzene start->product -5 to 5 °C reagent Bis(trichloromethyl) carbonate in Dichloromethane reagent->product

Caption: Synthesis of an isocyanate intermediate.

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification amine This compound imine Imine Formation (DCM, Acetic Acid) amine->imine aldehyde Aldehyde (R-CHO) aldehyde->imine reduction Reduction (Sodium Triacetoxyborohydride) imine->reduction product Secondary Amine reduction->product quench Quench (Sat. NaHCO3) product->quench extract Extraction (DCM) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General workflow for reductive amination.

Signaling_Pathway_Context cluster_synthesis Synthesis of Kinase Inhibitor cluster_pathway Tyrosine Kinase Signaling Pathway start This compound intermediate N-(4-Isopropoxybenzyl) Derivative start->intermediate Multi-step Synthesis inhibitor Tyrosine Kinase Inhibitor intermediate->inhibitor receptor Receptor Tyrosine Kinase (RTK) inhibitor->receptor Inhibition p_substrate Phosphorylated Substrate receptor->p_substrate Phosphorylation atp ATP atp->receptor substrate Substrate Protein substrate->receptor response Cellular Response (e.g., Proliferation) p_substrate->response

Caption: Role in targeting tyrosine kinase pathways.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing Derivatives of 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of chiral derivatives of 1-(4-isopropoxyphenyl)methanamine in asymmetric synthesis. The focus is on the application of these derivatives as chiral auxiliaries to induce stereoselectivity in carbon-carbon bond-forming reactions, a critical step in the synthesis of enantiomerically pure pharmaceutical compounds.

Introduction

Chiral amines and their derivatives are fundamental tools in asymmetric synthesis, serving as chiral auxiliaries, ligands, or catalysts to control the stereochemical outcome of a reaction. This compound offers a versatile scaffold for the development of such chiral reagents. The isopropoxyphenyl group provides steric bulk and defined electronic properties that can influence the facial selectivity of reactions. This document outlines a representative application of an N-acylated derivative of (R)-1-(4-isopropoxyphenyl)methanamine as a chiral auxiliary in the diastereoselective alkylation of a ketone.

Application: Diastereoselective Alkylation of Cyclohexanone

The enantioselective α-alkylation of carbonyl compounds is a powerful method for the construction of stereogenic centers. By converting a prochiral ketone into a chiral imine using a derivative of this compound, subsequent alkylation can proceed with high diastereoselectivity. The chiral auxiliary is then cleaved to yield the desired enantiomerically enriched α-alkylated ketone.

Signaling Pathway and Mechanism of Stereocontrol

The stereochemical outcome of the alkylation is controlled by the chiral environment established by the (R)-N-(1-(4-isopropoxyphenyl)ethyl)acetamide auxiliary. The bulky isopropoxyphenyl group, in conjunction with the acetamide moiety, effectively shields one face of the metallated enamine intermediate, directing the incoming electrophile (alkyl halide) to the opposite face. This results in the preferential formation of one diastereomer. The proposed mechanism involves the formation of a rigid, chelated intermediate that dictates the trajectory of the electrophile.

G Figure 1: Proposed Mechanism of Diastereoselective Alkylation cluster_0 Imine Formation cluster_1 Deprotonation & Chelation cluster_2 Stereoselective Alkylation cluster_3 Hydrolysis & Product Formation Ketone Cyclohexanone Imine Chiral Imine Ketone->Imine + Auxiliary - H2O Auxiliary (R)-1-(4-Isopropoxyphenyl)methanamine Derivative Enamine Lithium Aza-enolate (Chelated Intermediate) Imine->Enamine + LDA LDA LDA AlkylatedImine Alkylated Imine Enamine->AlkylatedImine + R'-X Electrophile Alkyl Halide (R'-X) Product α-Alkylated Ketone (Enantiomerically Enriched) AlkylatedImine->Product + H3O+ RecoveredAux Recovered Auxiliary AlkylatedImine->RecoveredAux + H3O+ Acid Aqueous Acid

Caption: Proposed mechanism for diastereoselective alkylation.

Experimental Protocols

Protocol 1: Synthesis of Chiral Imine from Cyclohexanone and (R)-N-(1-(4-isopropoxyphenyl)ethyl)acetamide

Materials:

  • Cyclohexanone

  • (R)-N-(1-(4-isopropoxyphenyl)ethyl)acetamide

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add toluene (100 mL), cyclohexanone (1.0 eq), and (R)-N-(1-(4-isopropoxyphenyl)ethyl)acetamide (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material (cyclohexanone) is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral imine.

  • The crude imine is typically used in the next step without further purification.

Protocol 2: Diastereoselective Alkylation of the Chiral Imine

Materials:

  • Crude chiral imine from Protocol 1

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the crude chiral imine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aza-enolate.

  • Add the alkyl halide (1.5 eq) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting imine.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Hydrolysis of the Alkylated Imine and Recovery of the Chiral Auxiliary

Materials:

  • Crude alkylated imine from Protocol 2

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the crude alkylated imine in THF.

  • Add an equal volume of 2 M HCl and stir vigorously at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the imine.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude α-alkylated ketone by flash column chromatography on silica gel.

  • The aqueous layer from step 3 can be basified to recover the chiral auxiliary.

Data Presentation

The following table summarizes representative results for the diastereoselective alkylation of the chiral imine derived from cyclohexanone and (R)-N-(1-(4-isopropoxyphenyl)ethyl)acetamide with various electrophiles.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (dr)
1CH₃I2-Methylcyclohexanone8595:5
2CH₃CH₂I2-Ethylcyclohexanone8293:7
3BnBr2-Benzylcyclohexanone88>98:2
4Allyl-Br2-Allylcyclohexanone8090:10

Yields are for the isolated, purified α-alkylated ketone. Diastereomeric ratios were determined by ¹H NMR analysis of the crude alkylated imine or by chiral GC/HPLC analysis of the final product.

Experimental Workflow Visualization

G Figure 2: Experimental Workflow for Asymmetric Alkylation start Start: Cyclohexanone & Chiral Auxiliary imine_formation Protocol 1: Imine Formation (Toluene, TsOH, Reflux) start->imine_formation alkylation Protocol 2: Diastereoselective Alkylation (THF, -78°C, LDA, R-X) imine_formation->alkylation hydrolysis Protocol 3: Hydrolysis (THF, 2M HCl) alkylation->hydrolysis purification Purification (Flash Chromatography) hydrolysis->purification aux_recovery Auxiliary Recovery hydrolysis->aux_recovery from aqueous layer product Final Product: Enantiomerically Enriched α-Alkylated Ketone purification->product

Caption: Workflow for asymmetric alkylation.

Conclusion

Derivatives of this compound hold potential as effective chiral auxiliaries in asymmetric synthesis. The protocols outlined here for the diastereoselective alkylation of a ketone demonstrate a practical and efficient methodology for the synthesis of enantiomerically enriched carbonyl compounds. The high diastereoselectivities achievable, coupled with the potential for auxiliary recovery, make this a valuable strategy for researchers in synthetic organic chemistry and drug development. Further exploration of different derivatives and their applications in other asymmetric transformations is warranted.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 1-(4-Isopropoxyphenyl)methanamine. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of 4-isopropoxybenzaldehyde. This can be achieved via several protocols, with the most common being:

  • Reductive amination using a chemical reducing agent: This typically involves the reaction of 4-isopropoxybenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

  • The Leuckart Reaction: This classic method utilizes ammonium formate or formamide as both the ammonia source and the reducing agent.[1] The reaction is typically carried out at elevated temperatures.[1]

Q2: How do I choose between the different reductive amination methods?

A2: The choice of method depends on several factors, including available laboratory equipment, safety considerations, and the desired scale of the reaction.

  • Sodium Borohydride Method: This is a widely used and generally high-yielding method that uses a readily available and relatively safe reducing agent. It is suitable for a broad range of substrates.[2]

  • Leuckart Reaction: This method is advantageous as it uses inexpensive reagents. However, it requires higher reaction temperatures, which might not be suitable for sensitive substrates.[1]

Q3: What are the critical parameters to control for a successful synthesis?

A3: To maximize the yield and purity of this compound, it is crucial to control the following parameters:

  • Stoichiometry of reagents: The molar ratio of the aldehyde, ammonia source, and reducing agent is critical. An excess of the ammonia source is often used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.[3]

  • Reaction Temperature: The optimal temperature varies depending on the chosen method. For instance, reductions with sodium borohydride are often carried out at low temperatures (0-25°C) to control the reaction rate and minimize side reactions.[3] The Leuckart reaction, on the other hand, requires significantly higher temperatures (120-165°C).[1]

  • Reaction Time: The reaction should be monitored to determine the optimal duration for complete conversion of the starting material. Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[3]

  • Solvent: The choice of solvent can significantly impact the reaction. Methanol or ethanol are commonly used for reductions with sodium borohydride.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unfavorable reaction temperature.1. Increase the reaction time for imine formation before adding the reducing agent. Ensure an adequate excess of the ammonia source is used. 2. Use a fresh batch of the reducing agent. 3. Optimize the reaction temperature. For NaBH₄ reductions, ensure the temperature is kept low initially. For the Leuckart reaction, ensure the temperature is high enough for the reaction to proceed.
Formation of significant side products (e.g., secondary amine, alcohol) 1. Insufficient amount of ammonia source, leading to the reaction of the product amine with the starting aldehyde. 2. Reduction of the starting aldehyde to the corresponding alcohol by the reducing agent.1. Use a larger excess of the ammonia source (e.g., 10-20 equivalents of aqueous ammonia).[3] 2. Add the reducing agent portion-wise at a low temperature to control the reduction. For NaBH₄, ensure the imine has formed before its addition. Consider using a milder reducing agent like NaBH₃CN which is more selective for the imine over the aldehyde.
Difficult purification of the final product 1. The product may be a viscous oil or have similar polarity to the starting materials or byproducts.1. Convert the amine product to its hydrochloride salt by treating the reaction mixture with hydrochloric acid. The salt is often a crystalline solid that is easier to isolate and purify by filtration. The free amine can be regenerated by treatment with a base. 2. Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is adapted from general procedures for the reductive amination of aromatic aldehydes.[3]

Materials:

  • 4-Isopropoxybenzaldehyde

  • Aqueous ammonia (25-28%)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane

  • Distilled water

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (optional, for salt formation)

Procedure:

  • In a round-bottom flask, dissolve 4-isopropoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).

  • Add a large excess of aqueous ammonia (10-20 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous layer with dichloromethane (3x the volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Protocol 2: The Leuckart Reaction

This is a general procedure for the Leuckart reaction and may require optimization for this specific substrate.[1]

Materials:

  • 4-Isopropoxybenzaldehyde

  • Ammonium formate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix 4-isopropoxybenzaldehyde (1.0 eq) with an excess of ammonium formate (3-5 eq).

  • Heat the mixture in an oil bath to 160-165°C and maintain this temperature for 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate formamide.

  • Cool the mixture and make it alkaline by the addition of a concentrated sodium hydroxide solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Synthetic Methodologies for Reductive Amination

ParameterSodium Borohydride ReductionLeuckart Reaction
Reducing Agent Sodium Borohydride (NaBH₄)Ammonium Formate / Formic Acid
Ammonia Source Aqueous Ammonia, Ammonium AcetateAmmonium Formate, Formamide
Typical Solvent Methanol, EthanolNone (neat) or high-boiling solvent
Reaction Temp. 0-25°C[3]120-165°C[1]
Typical Reaction Time 2-12 hours6-12 hours
Reported Yields (for analogous aromatic aldehydes) 60-90%70-85%
Key Considerations Exothermic reaction, requires careful addition of NaBH₄. Potential for side reactions if not controlled.Requires high temperatures. The product is often obtained as the formyl derivative and requires a hydrolysis step.

Visualizations

Reductive_Amination_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start 4-Isopropoxybenzaldehyde + Ammonia Source Imine_Formation Imine Formation Start->Imine_Formation Stir at RT Reduction Reduction (e.g., NaBH4 or Leuckart) Imine_Formation->Reduction Add Reducing Agent Product Crude this compound Reduction->Product Quench Quench Reaction Product->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Side Products? Check_Imine Check Imine Formation (TLC) Start->Check_Imine No/Low Product Increase_Ammonia Increase Excess of Ammonia Source Start->Increase_Ammonia Side Products Check_Reagent Check Reducing Agent (Freshness) Check_Imine->Check_Reagent Imine Formed Check_Temp Optimize Temperature Check_Reagent->Check_Temp Reagent OK Control_Addition Control Reducing Agent Addition (Portion-wise, Low Temp) Increase_Ammonia->Control_Addition Purification_Strategy Modify Purification (e.g., Salt Formation) Control_Addition->Purification_Strategy

References

Technical Support Center: Troubleshooting Reactions of 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-isopropoxyphenyl)methanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during reactions with this versatile primary amine. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted byproducts, ensuring the integrity and efficiency of your synthetic routes.

Introduction: Understanding the Reactivity of this compound

This compound is a primary benzylamine derivative frequently employed as a building block in the synthesis of a wide range of chemical entities. Its reactivity is primarily dictated by the nucleophilic primary amine group attached to a benzylic carbon. While this functionality allows for straightforward participation in common amine reactions such as N-alkylation, reductive amination, and N-acylation, it also presents opportunities for the formation of specific side products. Understanding the mechanistic pathways that lead to these impurities is crucial for optimizing reaction conditions and simplifying purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions in a practical Q&A format, providing explanations grounded in reaction mechanisms and offering actionable solutions.

Section 1: Reductive Amination

Reductive amination is a cornerstone method for the N-alkylation of primary amines, offering greater control over the degree of alkylation compared to direct alkylation with alkyl halides.[1] However, even with this refined methodology, side products can arise.

Question 1: I am performing a reductive amination with this compound and an aldehyde/ketone, but I am observing significant amounts of a higher molecular weight byproduct. What is it and how can I prevent it?

Answer:

The most probable byproduct in this scenario is the tertiary amine , resulting from over-alkylation of the desired secondary amine. The primary amine initially reacts with the carbonyl compound to form a secondary amine, which can then compete with the starting primary amine to react with another molecule of the aldehyde/ketone.

Causality: The newly formed secondary amine is often more nucleophilic than the starting primary amine, and if the aldehyde/ketone is present in excess or the reaction is not carefully controlled, this secondary amine can react further to form a tertiary amine.

Troubleshooting & Prevention:

  • Stoichiometry Control: Use a slight excess of the primary amine (this compound) relative to the carbonyl compound. This ensures the carbonyl compound is consumed before significant over-alkylation of the product can occur.

  • Stepwise Procedure: A more controlled approach involves a two-step process. First, form the imine by reacting this compound with the aldehyde or ketone, often with the removal of water. Then, in a separate step, reduce the isolated imine to the desired secondary amine using a suitable reducing agent like sodium borohydride.[2]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for one-pot reductive aminations as it is a milder and more selective reducing agent than sodium borohydride.[2] It is particularly effective at reducing the intermediate iminium ion without significantly reducing the starting aldehyde or ketone.

Question 2: My reductive amination is sluggish, and I'm isolating unreacted starting materials along with some of the corresponding alcohol from the reduction of my carbonyl compound. What's going wrong?

Answer:

This issue points to inefficient imine formation or a reducing agent that is too reactive towards the carbonyl group under the reaction conditions.

Causality: Imine formation is a reversible reaction and is often the rate-limiting step. If the equilibrium does not favor the imine, or if the reducing agent reduces the carbonyl compound faster than the imine is formed, you will observe poor conversion and the formation of the corresponding alcohol as a side product.

Troubleshooting & Prevention:

  • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6). The addition of a catalytic amount of acetic acid can facilitate the reaction.

  • Water Removal: The formation of an imine from an amine and a carbonyl compound produces water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Selective Reducing Agent: Use a reducing agent that is selective for the imine over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this, as it is more reactive towards the protonated imine (iminium ion) than the carbonyl compound at mildly acidic pH.[1]

Section 2: N-Acylation Reactions

N-acylation is a fundamental transformation used to introduce an acyl group onto the nitrogen atom of this compound, typically to form an amide.

Question 3: I'm trying to perform a mono-acylation of this compound with an acid chloride, but I'm seeing a significant amount of a neutral, higher molecular weight byproduct in my crude product. What could this be?

Answer:

The likely culprit is the diacylated product , where two acyl groups have been added to the nitrogen atom.

Causality: While amides are generally less nucleophilic than amines, under certain conditions, particularly with a reactive acylating agent like an acid chloride and in the presence of a base, the initially formed amide can be deprotonated and undergo a second acylation.

Troubleshooting & Prevention:

  • Control Stoichiometry and Addition: Use no more than one equivalent of the acid chloride and add it slowly to a solution of the amine. This helps to ensure that the acid chloride reacts with the more nucleophilic primary amine before it can react with the less nucle ophilic amide product.

  • Choice of Base: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine (Hünig's base), to scavenge the HCl generated during the reaction. Using an excess of the starting amine as the base can also be effective and simplifies workup.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reactivity and minimize over-acylation.

Section 3: Dimerization and Other Side Products

Beyond the common side reactions of over-alkylation and diacylation, other byproducts can occasionally be observed.

Question 4: In some of my reactions, I observe a complex mixture of byproducts, including some that appear to be dimers of my starting material or intermediates. What could be happening?

Answer:

Dimerization can occur through various pathways, particularly under harsh reaction conditions or during prolonged reaction times. One common route is the formation of a dibenzylamine derivative .

Causality: In the context of reductive amination, if the primary amine reacts with an aldehyde to form an imine, this imine can then react with another molecule of the primary amine to form an aminal. This aminal can then undergo further reactions or rearrangements, potentially leading to dimeric structures. For instance, in the reductive amination of benzaldehyde with ammonia, the formation of dibenzylamine is a known side product.[3][4]

Troubleshooting & Prevention:

  • Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote side reactions.

  • Purification of Starting Materials: Impurities in the starting this compound or the carbonyl compound can sometimes catalyze side reactions. Ensure the purity of your reagents before starting the reaction. Commercially available benzylamine can contain oxidation and condensation impurities, which can be removed by distillation or by precipitation as a salt followed by free-basing.[5]

Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation via Reductive Amination

This protocol is designed to minimize the formation of the tertiary amine byproduct.

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (0.95 eq) in a suitable solvent such as methanol or dichloromethane.

    • Add 3Å molecular sieves to the mixture to absorb the water formed.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the imine by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mono-N-Acylation with an Acid Chloride

This protocol is optimized to prevent the formation of the diacyl side product.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Acylation:

    • Dissolve the acid chloride (1.0 eq) in the same anhydrous solvent.

    • Add the acid chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as indicated by TLC.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting amide by recrystallization or column chromatography.

Visualizing Reaction Pathways and Side Products

Reductive Amination Pathway and Over-Alkylation Side Reaction

G A This compound (Primary Amine) C Imine Intermediate A->C + Aldehyde/Ketone B Aldehyde/Ketone B->C D Desired Secondary Amine C->D + [H] (Reduction) E Tertiary Amine (Side Product) D->E + Aldehyde/Ketone F [H] F->D G Aldehyde/Ketone G->E

Caption: Reductive amination leading to the desired secondary amine and the potential over-alkylation side product.

N-Acylation Pathway and Diacylation Side Reaction

G A This compound (Primary Amine) C Desired Amide A->C + Acid Chloride B Acid Chloride B->C D Diacylated Product (Side Product) C->D + Acid Chloride (excess/harsh conditions) E Acid Chloride E->D

Caption: N-acylation pathway showing the formation of the desired amide and the potential for diacylation.

Summary of Potential Side Products and Mitigation Strategies

Reaction TypeCommon Side ProductFormation MechanismMitigation Strategies
Reductive Amination Tertiary AmineOver-alkylation of the desired secondary amine product.Control stoichiometry (excess amine), stepwise imine formation and reduction, use of selective reducing agents (e.g., STAB, NaBH₃CN).
AlcoholReduction of the starting carbonyl compound.Ensure efficient imine formation (pH control, water removal), use of imine-selective reducing agents.
Dibenzylamine DerivativeReaction of the intermediate imine with another amine molecule.Milder reaction conditions, controlled stoichiometry.
N-Acylation Diacylated ProductOver-acylation of the initially formed amide.Controlled stoichiometry (no excess acylating agent), slow addition of acylating agent, use of non-nucleophilic base, lower reaction temperature.

References

Technical Support Center: Column Chromatography of 1-(4-Isopropoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(4-isopropoxyphenyl)methanamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative streaking or tailing on the silica gel column?

A1: Peak tailing is a common issue when purifying amines on standard silica gel. This is primarily due to the acidic nature of silica gel, which strongly interacts with the basic amine functional group. This interaction can lead to poor separation, broad peaks, and even irreversible adsorption of the compound onto the stationary phase.

Q2: How can I prevent peak tailing for my amine compound?

A2: To mitigate peak tailing, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will neutralize the acidic silanol groups on the silica surface, reducing the strong interaction with your basic analyte and resulting in more symmetrical peaks.

Q3: My compound is not moving from the baseline (low Rf) even with a high concentration of polar solvent. What should I do?

A3: If your compound exhibits very low mobility, it indicates a very strong interaction with the stationary phase. Consider the following options:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase.

  • Add a Stronger Solvent: For highly polar amines, a solvent system like dichloromethane/methanol may be more effective than hexane/ethyl acetate.

  • Use a Mobile Phase Modifier: As mentioned, adding triethylamine can help to reduce strong interactions and improve mobility.

Q4: I am observing co-elution of my target compound with impurities. How can I improve the separation?

A4: To improve the resolution between your target compound and impurities, you can:

  • Optimize the Solvent System: Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation.

  • Use a Slower Flow Rate: Reducing the flow rate during elution can enhance the equilibrium between the mobile and stationary phases, leading to better separation.[1]

  • Employ a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with close Rf values.

Q5: Are there alternative stationary phases for purifying basic compounds like this compound derivatives?

A5: Yes, if issues persist with silica gel, consider these alternatives:

  • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

  • Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of amines and can provide excellent results.

  • Reversed-phase silica (C18): For more polar amine derivatives, reversed-phase chromatography using a mobile phase like methanol/water or acetonitrile/water can be a suitable option.

Troubleshooting Guide

Problem Possible Cause Solution
Peak Tailing Strong interaction between the basic amine and acidic silica gel.Add 0.1-1% triethylamine to the mobile phase. Use an alternative stationary phase like alumina or amine-functionalized silica.
Compound Stuck on Column The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase. Consider switching to a more polar solvent system (e.g., DCM/MeOH).
Poor Separation The chosen solvent system does not provide adequate resolution.Systematically screen different solvent systems using TLC. Employ a gradient elution. Reduce the flow rate.
Product Decomposition The compound is unstable on the acidic silica gel.Deactivate the silica gel with triethylamine. Use a less acidic stationary phase like neutral alumina. Minimize the time the compound spends on the column.
Irreproducible Results Variations in mobile phase composition or column packing.Ensure accurate and consistent preparation of the mobile phase. Pack the column carefully to create a homogenous stationary phase bed.

Experimental Protocols

Protocol 1: General Flash Column Chromatography on Silica Gel

This protocol provides a general procedure for the purification of this compound derivatives.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Prepare several TLC chambers with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol).

  • To each solvent system, add 0.5% triethylamine to improve the spot shape.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

  • Visualize the plates under UV light and/or by staining.

  • The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound.

2. Column Preparation:

  • Select a glass column of an appropriate size for the amount of crude product.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluting solvent.

  • Pour the slurry into the column and gently tap to ensure even packing.

  • Allow the silica to settle, then add a protective layer of sand on top.

  • Equilibrate the column by washing it with 2-3 column volumes of the initial eluting solvent.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluting solvent and carefully load it onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the initial, less polar solvent system.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound derivative.

Quantitative Data Summary

The following table provides typical solvent systems used for the purification of aromatic amines. The optimal ratio will depend on the specific derivatives.

Stationary Phase Mobile Phase System Typical Rf Range for Aromatic Amines Notes
Silica GelHexane / Ethyl Acetate0.1 - 0.5A good starting point for moderately polar amines.
Silica GelDichloromethane / Methanol0.2 - 0.6Suitable for more polar amine derivatives.
Alumina (Neutral)Hexane / Ethyl Acetate0.2 - 0.6A good alternative to silica gel to avoid acidity.
Reversed-Phase (C18)Methanol / Water0.3 - 0.7For polar or ionizable amine derivatives.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Solvent System Optimization) column_prep 2. Column Packing (Silica Gel Slurry) tlc->column_prep Optimal system determined sample_load 3. Sample Loading (Dry Loading Recommended) column_prep->sample_load elution 4. Elution (Gradient or Isocratic) sample_load->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis (TLC) fraction_collection->fraction_analysis Monitor purity fraction_analysis->fraction_collection Continue elution product_isolation 7. Product Isolation (Solvent Evaporation) fraction_analysis->product_isolation Combine pure fractions

Caption: Experimental workflow for the purification of this compound derivatives.

troubleshooting_tree start Chromatography Issue q1 What is the primary problem? start->q1 a1 Peak Tailing/ Streaking q1->a1 Tailing a2 Poor Separation/ Co-elution q1->a2 Separation a3 Compound Not Eluting q1->a3 Mobility sol1 Add 0.1-1% TEA to eluent a1->sol1 sol2 Optimize solvent system via TLC a2->sol2 sol3 Increase mobile phase polarity a3->sol3 sol1_alt Use Alumina or Amine-Functionalized Silica sol1->sol1_alt If persists sol2_alt Run a gradient elution sol2->sol2_alt For complex mixtures sol3_alt Switch to a stronger solvent system (e.g., DCM/MeOH) sol3->sol3_alt If still no elution

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Crystallization of 1-(4-Isopropoxyphenyl)methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the crystallization of 1-(4-isopropoxyphenyl)methanamine and its structural analogs. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in obtaining high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when crystallizing primary aromatic amines like this compound?

A1: The primary challenges include the tendency of the amine to "oil out" rather than crystallize, difficulty in selecting an appropriate solvent system, and the presence of closely related impurities that can co-crystallize with the desired product. Amines can also be susceptible to oxidation, which may introduce colored impurities.[1]

Q2: How can I prevent my compound from "oiling out" during crystallization?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, can be addressed by:

  • Slowing the cooling rate: Allow the solution to cool to room temperature gradually before further cooling in an ice bath.

  • Using a more dilute solution: Add a small amount of additional solvent to the hot solution before cooling.

  • Employing a seed crystal: Introducing a small crystal of the pure compound can initiate controlled crystallization.

  • Modifying the solvent system: A mixture of a good solvent and a poor solvent (anti-solvent) can sometimes promote crystallization over oiling.

Q3: What should I do if no crystals form upon cooling?

A3: If crystals do not form, the solution may be too dilute. Try the following:

  • Induce crystallization: Scratch the inside of the flask at the solution's surface with a glass rod.

  • Add a seed crystal: If available, a seed crystal can provide a nucleation site.

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Utilize an anti-solvent: Slowly add a solvent in which your compound is insoluble to the solution until it becomes slightly cloudy, then gently warm until it clears before cooling.

Q4: Can forming a salt of my amine help with crystallization?

A4: Yes, converting the primary amine to a salt by reacting it with an acid (e.g., hydrochloric acid, acetic acid, or trichloroacetic acid) can significantly improve its crystallization properties.[1][2][3][4] Salts often have higher melting points and are more crystalline than the corresponding free bases. The salt can then be isolated and, if necessary, neutralized to recover the pure free base.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oiling Out - Solution is too concentrated.- Cooling rate is too fast.- High level of impurities depressing the melting point.- Inappropriate solvent choice.- Add more of the "good" solvent and cool slowly.- Use a lower boiling point solvent.- Consider a preliminary purification step like column chromatography.- Experiment with solvent/anti-solvent systems.
No Crystal Formation - Solution is too dilute.- Lack of nucleation sites.- Evaporate some solvent to increase concentration.- Scratch the inner surface of the flask.- Add a seed crystal.
Poor Crystal Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are too soluble in the cold solvent.- Reduce the amount of solvent used for dissolution.- Ensure the filtration apparatus is pre-heated.- Cool the solution in an ice-salt bath for a longer period.- Consider a different solvent system.
Colored Crystals - Presence of oxidized impurities.- Treat the hot solution with a small amount of activated charcoal before filtration.- Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon).
Amorphous Solid or Powder Forms - Crystallization occurred too rapidly.- Re-dissolve the solid in a larger volume of solvent and allow for slower cooling.- Consider a different solvent that provides a wider solubility range between hot and cold.

Data Presentation: Solvent Systems for Aromatic Primary Amines

Due to the limited specific data for this compound, the following table provides general solvent systems that are often effective for the crystallization of aromatic primary amines. Small-scale trials are recommended to determine the optimal solvent for your specific analog.

Solvent Type Good Solvents (Compound is soluble when hot) Anti-Solvents (Compound is insoluble) Common Solvent Pairs Notes
Alcohols Methanol, Ethanol, IsopropanolWater, Hexane, HeptaneEthanol/Water, Isopropanol/WaterGood for moderately polar amines. Water as an anti-solvent can be very effective.
Ethers Tetrahydrofuran (THF), DioxaneHexane, Heptane, Diethyl EtherTHF/HexaneEthers can be good solvents for less polar amines.
Esters Ethyl AcetateHexane, HeptaneEthyl Acetate/HexaneA common and effective solvent system for a wide range of organic compounds.
Aromatic Hydrocarbons Toluene, XyleneHexane, HeptaneToluene/HeptaneUseful for non-polar analogs.
Halogenated Solvents Dichloromethane, ChloroformHexane, HeptaneDichloromethane/HexaneUse with caution due to their volatility and potential reactivity.
Ketones AcetoneWater, Hexane, HeptaneAcetone/Water, Acetone/HexaneAcetone is a strong solvent; a significant amount of anti-solvent may be needed.
Amides N,N-Dimethylformamide (DMF)Water, Diethyl EtherDMF/WaterFor highly polar compounds that are difficult to dissolve in other solvents.
Acids (for salt formation) Acetic Acid, Dilute HClDiethyl Ether, Ethyl Acetate-Forms a salt in situ which may readily crystallize.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound analog. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed, clean flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude amine in a minimal amount of a hot "good" solvent (e.g., ethanol) in which the compound is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol. Use a mixture of the two solvents (in the final ratio) for washing the crystals.

Protocol 3: Purification via Salt Formation and Recrystallization
  • Salt Formation: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of an acid (e.g., HCl in diethyl ether or acetic acid) dropwise with stirring. The amine salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with the organic solvent.

  • Recrystallization of the Salt: Recrystallize the crude salt using a suitable solvent system (e.g., ethanol/water). Follow the procedure outlined in Protocol 1 or 2.

  • Liberation of the Free Base (Optional): Dissolve the purified salt in water and add a base (e.g., 1M NaOH) until the solution is basic (pH > 10). Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified free amine.

Visualizations

G Troubleshooting Crystallization Issues start Crystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Reduce concentration Slow cooling rate Use seed crystal Change solvent oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate solution Scratch flask Add seed crystal Add anti-solvent no_crystals->solution2 Yes success Successful Crystallization low_yield->success No solution3 Reduce solvent volume Pre-heat filter funnel Cool for longer/colder Change solvent low_yield->solution3 Yes solution1->start solution2->start solution3->start

Caption: A troubleshooting workflow for common crystallization problems.

G Solvent Selection Strategy start Start with Crude Amine solubility_test Perform small-scale solubility tests start->solubility_test find_good_solvent Find a solvent with high solubility at high temp and low solubility at low temp solubility_test->find_good_solvent single_solvent Use single-solvent recrystallization find_good_solvent->single_solvent no_single_solvent No suitable single solvent found? find_good_solvent->no_single_solvent If not... multi_solvent Find a 'good' solvent and a miscible 'poor' solvent no_single_solvent->multi_solvent Yes amine_oily Amine is an oil or crystallization is difficult? no_single_solvent->amine_oily No two_solvent Use two-solvent recrystallization multi_solvent->two_solvent amine_oily->single_solvent No salt_formation Form a salt with an acid (e.g., HCl, Acetic Acid) amine_oily->salt_formation Yes recrystallize_salt Recrystallize the salt salt_formation->recrystallize_salt

Caption: A decision tree for selecting an appropriate crystallization method.

References

Technical Support Center: Purification Strategies for Reactions Involving 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 1-(4-Isopropoxyphenyl)methanamine from your reaction mixtures. Our focus is on providing practical, field-proven insights grounded in solid chemical principles to streamline your purification processes.

I. Understanding the Challenge: Key Properties of this compound

Before delving into purification protocols, it's crucial to understand the physicochemical properties of this compound that dictate its behavior during reaction workups.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₁₀H₁₅NO[1]Provides the basis for its molecular weight.
Molecular Weight 165.23 g/mol [1]A relatively low molecular weight suggests it could be volatile under high vacuum, but its polarity often makes distillation challenging.
Appearance Not specified, but likely a liquid or low-melting solid at room temperature.Influences handling and the choice between liquid-liquid extraction or solid-phase scavenger techniques.
pKa (Predicted) 9.12 ± 0.10[2]As a primary amine, it is basic and will be protonated at acidic pH. This is the key to its removal via acidic washes.
LogP (Predicted) 1.9325[1]Indicates moderate lipophilicity, meaning it will have a significant affinity for common organic solvents.
Solubility Soluble in many organic solvents.Its solubility in the organic phase necessitates a method to render it water-soluble for removal.

II. Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for removing this compound?

A1: The most common and direct method is an acidic wash during the aqueous workup.[3][4][5] By washing your organic layer with a dilute aqueous acid (e.g., 1 M HCl), the basic amine is protonated to form its corresponding ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing for its effective removal from the organic layer.[6]

Q2: My product is sensitive to strong acids. Are there milder alternatives to HCl for the acidic wash?

A2: Absolutely. If your product is acid-sensitive, you can use a weaker acid solution. A 10% aqueous solution of citric acid or a saturated aqueous solution of ammonium chloride (NH₄Cl) are excellent alternatives. These will still be acidic enough to protonate the amine without exposing your product to harsh conditions. Another effective method for acid-sensitive compounds is to wash the organic layer with a 10% aqueous copper(II) sulfate solution.[4][5] The amine will complex with the copper ions and be extracted into the aqueous layer, which often turns a distinctive purple or deep blue color.[4][5]

Q3: I've performed multiple acidic washes, but I still see the starting amine in my NMR spectrum. What's going wrong?

A3: There are a few possibilities:

  • Insufficient Acid: You may not be using a sufficient molar excess of acid to protonate all of the unreacted amine. Ensure you are using a reasonable volume and concentration of the acidic solution.

  • Emulsion Formation: Emulsions can trap the amine in the organic layer, preventing its complete removal. If an emulsion forms, try adding brine (saturated aqueous NaCl) to help break it.

  • Product is also Basic: If your desired product also contains a basic functional group, it may also be partitioning into the acidic aqueous layer. In this case, a different purification strategy, such as chromatography or the use of a scavenger resin, may be necessary.

Q4: When should I consider using a scavenger resin?

A4: Scavenger resins are an excellent choice when:

  • Your product is acid- or base-sensitive.

  • Liquid-liquid extraction fails to remove the amine completely.

  • You are working with a large number of parallel reactions and need a streamlined purification process.[7]

  • You want to avoid aqueous workups altogether.

Scavenger resins are solid-supported reagents that covalently bind to the excess amine, which can then be removed by simple filtration.[7][8]

III. Troubleshooting Guides

Scenario 1: Persistent Amine Contamination After Acidic Wash

Problem: You've washed your organic layer with 1 M HCl three times, but TLC and ¹H NMR analysis still show significant amounts of this compound.

Root Cause Analysis and Solution Workflow:

Caption: Troubleshooting workflow for persistent amine contamination.

Detailed Protocol: Enhanced Acidic Wash

  • Solvent Choice: Ensure your product is dissolved in an immiscible organic solvent like ethyl acetate or dichloromethane. Diethyl ether is also a good choice due to its easy removal.[9]

  • Initial Wash: Perform an initial wash with deionized water to remove any highly water-soluble impurities.

  • Acidic Wash: Wash the organic layer with an equal volume of 1 M HCl. Shake the separatory funnel vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup.[9]

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 3-4) two more times.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Final Wash: Wash with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Scenario 2: Product is Acid-Sensitive

Problem: Your desired product degrades or undergoes side reactions in the presence of acid, making an acidic wash unsuitable.

Solution 1: Copper Sulfate Wash

This method relies on the chelation of the primary amine by copper(II) ions.

Experimental Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a 10% aqueous solution of copper(II) sulfate.

  • The aqueous layer will typically turn a purple or deep blue color as the copper-amine complex forms.[4][5]

  • Continue washing with fresh portions of the copper(II) sulfate solution until no further color change is observed in the aqueous layer.[4][5]

  • Wash the organic layer with deionized water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Solution 2: Use of a Scavenger Resin

Scavenger resins offer a non-aqueous, non-acidic method for amine removal. Isocyanate or aldehyde functionalized resins are particularly effective for scavenging primary amines.[10][11]

Experimental Protocol:

  • Dissolve the crude reaction mixture in an appropriate solvent (e.g., dichloromethane, THF).

  • Add the scavenger resin (typically 2-4 equivalents relative to the excess amine).

  • Stir the mixture at room temperature for a few hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Filter the reaction mixture to remove the resin.

  • Rinse the resin with a small amount of the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Workflow for Amine Removal from Acid-Sensitive Compounds:

Caption: Decision workflow for purifying acid-sensitive products.

IV. Advanced Purification Techniques

In cases where the above methods are insufficient, more advanced techniques may be required.

  • Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities.[12] While effective, it can be time-consuming and require large volumes of solvent.[13]

  • Crystallization: If your product is a solid, crystallization can be an excellent method for purification, especially if the amine impurity is present in small amounts or has a significantly different solubility profile.[14][15]

  • Selective Ammonium Carbamate Crystallization (SACC): A newer, waste-free method involves reacting the primary amine with CO₂ to form a carbamate salt, which can then be selectively crystallized and removed.[16]

V. References

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Covalent Scavengers for Primary and Secondary Amines. (1999). Synlett, (1), 152-158.

  • Workup for Removing Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved December 12, 2025, from --INVALID-LINK--

  • This compound CAS 21244-34-8 wiki. (n.d.). Guidechem. Retrieved December 12, 2025, from --INVALID-LINK--

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved December 12, 2025, from --INVALID-LINK--

  • Solid-Supported Scavengers. (n.d.). Supra Sciences. Retrieved December 12, 2025, from --INVALID-LINK--

  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. (n.d.). Benchchem. Retrieved December 12, 2025, from --INVALID-LINK--

  • (4-Isopropoxyphenyl)methanamine. (n.d.). ChemScene. Retrieved December 12, 2025, from --INVALID-LINK--

  • Scavenger resin and processes for the use thereof. (2004). U.S. Patent No. 6,897,262 B2.

  • Process for removing primary amines from an amine-containing stream. (2000). U.S. Patent No. 6,011,156 A.

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved December 12, 2025, from --INVALID-LINK--

  • 1-(3-Isopropoxyphenyl)methanamine. (n.d.). CymitQuimica. Retrieved December 12, 2025, from --INVALID-LINK--

  • SiliaBond Organic Scavengers. (n.d.). SiliCycle. Retrieved December 12, 2025, from --INVALID-LINK--

  • Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. (2022, October 1). SiliCycle. Retrieved December 12, 2025, from --INVALID-LINK--

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025, June 11). ResearchGate.

  • Purification of amine reaction mixtures. (1945). U.S. Patent No. 2,377,511 A.

  • How To Run A Reaction: Purification. (n.d.). University of Rochester, Department of Chemistry. Retrieved December 12, 2025, from --INVALID-LINK--

  • List of purification methods in chemistry - Wikipedia. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry.

  • This compound | CAS 21244-34-8. (n.d.). Santa Cruz Biotechnology. Retrieved December 12, 2025, from --INVALID-LINK--

  • 3.3B: General Procedures for Removing Impurities. (2022, April 7). Chemistry LibreTexts.

  • 8.4 - Extraction and Washing Guide. (n.d.). MIT OpenCourseWare.

  • 1-(4-isopropoxy-3-methoxyphenyl)methanamine. (n.d.). Santa Cruz Biotechnology. Retrieved December 12, 2025, from --INVALID-LINK--

  • 1-(3-ISOPROPOXYPHENYL)METHANAMINE CAS#: 400771-44-0. (n.d.). ChemicalBook. Retrieved December 12, 2025, from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Amide Couplings of 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in amide coupling reactions involving 1-(4-Isopropoxyphenyl)methanamine.

Troubleshooting Guide

Question: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in amide coupling reactions involving this compound can stem from several factors, including suboptimal reaction conditions, reagent choice, and the inherent reactivity of the starting materials. Below is a systematic guide to troubleshoot and optimize your reaction.

1. Re-evaluate Your Coupling Reagents:

The choice of coupling reagent is critical for efficient amide bond formation. If you are observing low yields, consider screening a variety of coupling agents.

  • Carbodiimides (e.g., EDC, DCC): These are common coupling reagents. However, for amines that may be less reactive, the addition of an activating agent is often necessary.[1][2]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more powerful than carbodiimides and can be effective for more challenging couplings.[2]

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are highly effective coupling reagents.

Illustrative Comparison of Coupling Reagents:

Coupling ReagentAdditiveTypical Yield Range (%)Key Considerations
EDCHOBt60-85Good for routine couplings; byproduct is water-soluble.[3][4]
DCCHOBt60-85Byproduct (DCU) is insoluble and can be filtered off.
HATUDIPEA80-95Highly efficient, especially for hindered amines.[5]
HBTUDIPEA75-90Effective, but can be slightly less reactive than HATU.
PyBOPDIPEA75-90Good for sensitive substrates; less risk of side reactions.

Note: The yields presented are illustrative and can vary based on the specific carboxylic acid and reaction conditions.

2. Optimize Reaction Conditions:

  • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used.[5] Ensure your solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

  • Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.[5]

  • Temperature: Most coupling reactions are initially performed at 0°C to control the exothermic reaction and then allowed to warm to room temperature.[5] For sluggish reactions, gentle heating (e.g., 40-50°C) may be beneficial, but this can also increase the risk of side reactions.

  • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). While many couplings are complete within a few hours, some may require overnight stirring.

3. Assess Starting Material Quality:

Ensure the purity of your this compound, carboxylic acid, and all reagents. Impurities can interfere with the reaction and lead to side products.

4. Consider Potential Side Reactions:

  • Racemization: If your carboxylic acid has a chiral center, racemization can be a concern, especially with carbodiimide reagents. The addition of HOBt or HOAt can help to suppress this.[2]

  • Side reactions of the coupling reagent: Some coupling reagents can undergo side reactions. For example, HBTU can react with the amine to form a guanidinium byproduct.

Troubleshooting Workflow:

TroubleshootingWorkflow Troubleshooting Low Yields start Low Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temperature) check_reagents->optimize_conditions Purity Confirmed screen_coupling_reagents Screen Different Coupling Reagents (e.g., HATU, PyBOP) optimize_conditions->screen_coupling_reagents Yield Still Low successful_yield Improved Yield optimize_conditions->successful_yield Yield Improved check_side_reactions Investigate Potential Side Reactions screen_coupling_reagents->check_side_reactions Yield Still Low screen_coupling_reagents->successful_yield Yield Improved check_side_reactions->successful_yield Issue Identified & Resolved

Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a challenging amine for coupling reactions?

While not exceptionally hindered, the presence of the isopropoxy group on the phenyl ring can have a modest electronic effect. The primary benzylic amine is generally reactive. However, its nucleophilicity might be slightly reduced compared to a simple alkylamine. For less reactive carboxylic acids, a more potent coupling reagent may be necessary.

Q2: What is the role of HOBt in carbodiimide-mediated couplings?

1-Hydroxybenzotriazole (HOBt) is an additive used with carbodiimide coupling reagents like EDC. It acts as a catalyst and offers two main benefits:

  • Minimizes Racemization: It reacts with the O-acylisourea intermediate to form an activated HOBt-ester, which is less prone to racemization.[2]

  • Improves Efficiency: The HOBt-ester is highly reactive towards the amine, leading to a more efficient amide bond formation.[3]

Q3: Can I use a one-pot procedure for this coupling reaction?

Yes, most amide coupling reactions, including those with this compound, are performed as a one-pot procedure. The carboxylic acid, amine, coupling reagent, and base are typically combined in a suitable solvent and allowed to react.

Q4: How do I remove the byproducts from my reaction?

The workup procedure will depend on the coupling reagent used:

  • EDC: The urea byproduct is water-soluble and can be removed by an aqueous workup.[2]

  • DCC: The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.

  • HATU/HBTU/PyBOP: The byproducts are generally water-soluble and can be removed with an aqueous wash.

A standard workup often involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with a mild acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally a brine wash.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a standard method for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or DCM (to achieve a concentration of 0.1-0.5 M)

Procedure:

  • To a solution of the carboxylic acid and this compound in anhydrous DMF or DCM at 0°C, add HOBt and DIPEA.

  • Stir the mixture for 5 minutes.

  • Add EDC portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol is suitable for more challenging couplings where EDC/HOBt may give low yields.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF (to achieve a concentration of 0.1-0.5 M)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purify as described in Protocol 1.

Amide Coupling Reaction Pathway:

AmideCoupling General Amide Coupling Pathway RCOOH Carboxylic Acid ActivatedEster Activated Intermediate (e.g., O-Acylisourea, HOBt-ester) RCOOH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedEster Amide Amide Product ActivatedEster->Amide + Amine This compound Amine->Amide Base Base (e.g., DIPEA)

Caption: A simplified diagram illustrating the general pathway of an amide coupling reaction.

References

Work-up procedures for reactions containing 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-isopropoxyphenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Key properties are summarized in the table below.

PropertyValueReference
CAS Number 21244-34-8[1][2]
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [1][2]
Boiling Point Not readily available
pKa (estimated) ~9.34 (similar to benzylamine)[3]
LogP 1.9325[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound at 4°C, protected from light.[1]

Q3: In which common organic solvents is this compound soluble?

A3: Based on the properties of the structurally similar benzylamine, this compound is expected to be miscible with water, ethanol, and diethyl ether, and soluble in acetone and benzene.[4][5][6] It is likely to have good solubility in other polar organic solvents like methanol, THF, and DCM.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the work-up of reactions involving this compound.

Reductive Amination Work-up

Problem 1: Difficulty separating the product from the aqueous layer during extraction.

  • Possible Cause: The product, being a basic amine, can be protonated and partially soluble in the acidic aqueous phase, especially if an acidic work-up is employed to neutralize the reaction mixture.

  • Solution:

    • Basify the aqueous layer with a suitable base (e.g., 1M NaOH, saturated NaHCO₃, or K₂CO₃ solution) to a pH > 10. This will deprotonate the amine, making it less water-soluble and more soluble in the organic layer.

    • Extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to ensure complete recovery of the product.

    • Wash the combined organic layers with brine to remove excess water.

Problem 2: Formation of an emulsion during extraction.

  • Possible Cause: The presence of both polar (amine) and non-polar (isopropoxyphenyl) groups can lead to emulsification, especially with vigorous shaking.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion.

    • Allow the mixture to stand for a longer period.

    • Filter the entire mixture through a pad of Celite®.

Problem 3: The product streaks badly on a silica gel column during purification.

  • Possible Cause: The basic amine interacts strongly with the acidic silica gel, leading to poor separation and tailing of the product peak.

  • Solution:

    • Add a small amount of a basic modifier to the eluent. A common practice is to add 0.5-2% triethylamine (Et₃N) or ammonia (as a solution in methanol) to the solvent system.

    • Alternatively, use a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.

.dot

G Troubleshooting Reductive Amination Work-up cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_solutions_extraction Solutions cluster_solutions_purification Solutions Difficulty Separating Difficulty Separating Basify Aqueous Layer Basify Aqueous Layer Difficulty Separating->Basify Aqueous Layer pH issue Emulsion Formation Emulsion Formation Add Brine Add Brine Emulsion Formation->Add Brine break emulsion Use Celite Use Celite Emulsion Formation->Use Celite filtration Streaking on Column Streaking on Column Add Basic Modifier Add Basic Modifier Streaking on Column->Add Basic Modifier neutralize silica Use Alumina Use Alumina Streaking on Column->Use Alumina alternative stationary phase

Caption: Troubleshooting workflow for reductive amination work-up.

Acylation Work-up

Problem 1: Low yield of the desired amide product.

  • Possible Cause 1: The starting amine is of poor quality or has degraded.

  • Solution 1: Ensure the this compound is pure before starting the reaction. If necessary, purify it by distillation under reduced pressure.

  • Possible Cause 2: Incomplete reaction.

  • Solution 2: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for a sufficient amount of time.

  • Possible Cause 3: The product is lost during the aqueous work-up.

  • Solution 3: The amide product is generally less basic than the starting amine and should be readily soluble in common organic solvents. Ensure thorough extraction from the aqueous layer.

Problem 2: Presence of unreacted starting amine in the crude product.

  • Possible Cause: Insufficient acylating agent was used.

  • Solution: Use a slight excess (1.1-1.2 equivalents) of the acylating agent.

  • Purification: The unreacted amine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral amide product will remain in the organic layer.

Problem 3: Formation of diacylated or other byproducts.

  • Possible Cause: Reaction conditions are too harsh, or the acylating agent is too reactive.

  • Solution:

    • Perform the reaction at a lower temperature (e.g., 0 °C).

    • Add the acylating agent slowly to the reaction mixture.

    • Use a less reactive acylating agent if possible (e.g., an anhydride instead of an acyl chloride).

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G Troubleshooting Acylation Work-up cluster_issues Common Issues cluster_solutions Solutions & Mitigation Low Yield Low Yield Check Amine Quality Check Amine Quality Low Yield->Check Amine Quality Monitor Reaction (TLC) Monitor Reaction (TLC) Low Yield->Monitor Reaction (TLC) Optimize Extraction Optimize Extraction Low Yield->Optimize Extraction Unreacted Amine Unreacted Amine Use Excess Acylating Agent Use Excess Acylating Agent Unreacted Amine->Use Excess Acylating Agent Acid Wash Acid Wash Unreacted Amine->Acid Wash Byproduct Formation Byproduct Formation Control Temperature Control Temperature Byproduct Formation->Control Temperature Slow Addition Slow Addition Byproduct Formation->Slow Addition

Caption: Troubleshooting guide for acylation reactions.

Experimental Protocols

Reductive Amination of 4-Isopropoxybenzaldehyde

This protocol describes the synthesis of this compound from 4-isopropoxybenzaldehyde and ammonia.

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G Reductive Amination Workflow Start Start Imine Formation Imine Formation Start->Imine Formation Aldehyde + Ammonia Reduction Reduction Imine Formation->Reduction Add Reducing Agent Work-up Work-up Reduction->Work-up Quench & Extract Purification Purification Work-up->Purification Column Chromatography End End Purification->End Pure Product

Caption: General workflow for reductive amination.

Materials:

  • 4-Isopropoxybenzaldehyde

  • Methanol (MeOH)

  • Aqueous ammonia (28-30%)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-isopropoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).

    • Add a large excess of aqueous ammonia (10-20 eq).[7]

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[7]

  • Reduction:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.[7]

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the imine.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes, with the addition of 1% triethylamine to prevent streaking.

Acylation of this compound

This protocol describes the synthesis of N-(4-isopropoxybenzyl)acetamide from this compound and acetyl chloride.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or pyridine

  • Acetyl chloride

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[8]

    • Cool the solution to 0 °C in an ice bath.[8]

  • Acylation:

    • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.[8]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[9]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-(4-isopropoxybenzyl)acetamide.

References

Technical Support Center: Analysis of 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in 1-(4-Isopropoxyphenyl)methanamine via Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound synthesized via reductive amination?

A1: The most common impurities arise from the starting materials, side reactions, or degradation. These typically include:

  • 4-Isopropoxybenzaldehyde: Unreacted starting material.

  • (4-Isopropoxyphenyl)methanol: Formed by the reduction of the starting aldehyde.

  • 4-Isopropoxybenzoic acid: Resulting from the oxidation of the starting aldehyde.

  • N,N-bis((4-isopropoxyphenyl)methyl)amine: A secondary amine formed by the reaction of the product with another molecule of the starting aldehyde.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., Dichloromethane, Methanol, Toluene).[1][2]

Q2: I have an unexpected singlet peak around δ 9.8 ppm in my ¹H NMR spectrum. What could it be?

A2: A singlet in this downfield region (δ 9-10 ppm) is highly characteristic of an aldehyde proton. This strongly suggests the presence of unreacted 4-isopropoxybenzaldehyde as an impurity.[3]

Q3: My integration values for the aromatic region do not match the expected proton count. Why might this be?

A3: This can happen if aromatic impurities are present. The aromatic signals of the product, starting material, and related impurities often overlap between δ 6.8 and 7.8 ppm. Careful analysis of the splitting patterns and comparison with reference spectra are necessary to identify and quantify the different species.

Q4: I observe a broad singlet that changes its chemical shift when I add a drop of D₂O. What does this indicate?

A4: This is characteristic of exchangeable protons, such as those in amine (-NH₂) and hydroxyl (-OH) groups. The primary amine protons of this compound, as well as the hydroxyl proton of the potential alcohol impurity and the carboxylic acid proton of the acid impurity, will exchange with deuterium from D₂O, causing their signals to decrease or disappear.

Troubleshooting Guides

Troubleshooting Unexpected Peaks in the ¹H NMR Spectrum

Issue: You have acquired a ¹H NMR spectrum of your this compound sample, but you observe peaks that do not correspond to your product.

Solution Workflow:

  • Check for Common Solvents: First, compare the chemical shifts of the unknown peaks to standard tables for common laboratory solvents.[2] Residual solvents are a frequent source of extraneous signals.

  • Analyze Characteristic Chemical Shift Regions:

    • δ 9.0 - 10.0 ppm: A singlet in this region is likely the aldehydic proton from 4-isopropoxybenzaldehyde .[3]

    • δ ~4.5 ppm: A singlet or broad singlet in this region could correspond to the benzylic alcohol proton (-CH ₂OH) of (4-isopropoxyphenyl)methanol .

    • δ > 10.0 ppm (very broad): A very broad singlet far downfield is indicative of a carboxylic acid proton, suggesting the presence of 4-isopropoxybenzoic acid .[4]

  • Examine the Aromatic Region (δ 6.8 - 8.1 ppm):

    • Your product should show two doublets.

    • 4-Isopropoxybenzaldehyde will show two doublets, but one will be further downfield (around δ 7.8 ppm) compared to the product.[3]

    • 4-Isopropoxybenzoic acid will also show two downfield-shifted doublets, with one appearing around δ 8.0 ppm.[4]

  • Consult the Impurity Data Table: Use the table below to compare the chemical shifts of your unknown peaks with those of likely impurities.

Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes the approximate ¹H NMR chemical shifts (in ppm) for this compound and its potential impurities in CDCl₃. Chemical shifts can be influenced by solvent, concentration, and temperature.[5]

Compound NameIsopropyl -CH(CH₃)₂Isopropyl -CH (CH₃)₂Ar-H -CH ₂-N / -CH ₂-O-NH ₂ / -OH / -COOH / -CH O
This compound ~1.3 (d, 6H)~4.5 (sept, 1H)~6.8 (d, 2H), ~7.2 (d, 2H)~3.8 (s, 2H)~1.5 (br s, 2H)
4-Isopropoxybenzaldehyde[3]~1.4 (d, 6H)~4.7 (sept, 1H)~7.0 (d, 2H), ~7.8 (d, 2H)-~9.9 (s, 1H)
(4-Isopropoxyphenyl)methanol~1.3 (d, 6H)~4.5 (sept, 1H)~6.9 (d, 2H), ~7.3 (d, 2H)~4.6 (s, 2H)~1.8 (br s, 1H)
4-Isopropoxybenzoic acid[6]~1.4 (d, 6H)~4.7 (sept, 1H)~6.9 (d, 2H), ~8.0 (d, 2H)->11 (br s, 1H)

d = doublet, sept = septet, s = singlet, br s = broad singlet

Experimental Protocols

Protocol for NMR Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. If the sample does not fully dissolve, you can attempt to warm it gently or filter the solution into the NMR tube.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with a unique identifier for your sample.

Protocol for ¹H NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.

  • Standard Parameters: For a routine ¹H NMR spectrum, the following parameters are typical:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans

    • Spectral Width: -2 to 12 ppm

  • Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. Integrate all peaks to determine the relative proton ratios.

Visualizations

G cluster_synthesis Reductive Amination Synthesis cluster_impurities Potential Impurity Origins SM 4-Isopropoxybenzaldehyde (Starting Material) Product This compound (Target Product) SM->Product Reacts with Amine + Reducer Imp_Unreacted Unreacted 4-Isopropoxybenzaldehyde SM->Imp_Unreacted Incomplete Reaction Imp_Reduced (4-Isopropoxyphenyl)methanol SM->Imp_Reduced Reduction Imp_Oxidized 4-Isopropoxybenzoic Acid SM->Imp_Oxidized Oxidation Amine Amine Source (e.g., NH₃) Amine->Product Reducer Reducing Agent (e.g., NaBH₄) Reducer->Product Imp_Secondary Secondary Amine Side-Product Product->Imp_Secondary Side Reaction with SM G start Observe Unexpected Peak in ¹H NMR Spectrum q_solvent Is peak a common lab solvent? start->q_solvent is_solvent Yes: Identify and report solvent residue. q_solvent->is_solvent Yes q_region In which region is the peak? q_solvent->q_region No not_solvent No id_aldehyde Likely Aldehyde Impurity: 4-Isopropoxybenzaldehyde q_region->id_aldehyde δ 9-10 ppm id_aromatic Compare splitting & shifts to impurity table. Could be aldehyde, acid, etc. q_region->id_aromatic Aromatic id_benzylic Could be product, alcohol, or secondary amine. Check other signals. q_region->id_benzylic Benzylic region_aldehyde δ 9-10 ppm (singlet) region_aromatic δ 6.8-8.1 ppm (doublets) region_benzylic δ 3.5-5.0 ppm

References

Preventing dimer formation in 1-(4-Isopropoxyphenyl)methanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during reactions with 1-(4-isopropoxyphenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in reactions involving this compound?

A1: The primary cause of dimer formation, specifically dialkylation, is the initial product of a monoalkylation reaction being more reactive than the starting primary amine. When this compound (a primary amine) is alkylated, it forms a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine, making it more likely to react with another molecule of the alkylating agent, leading to the formation of a tertiary amine (a form of dimer or oligomer). This is a common issue in the N-alkylation of primary amines.[1][2]

Q2: What is the typical structure of a dimer in this context?

A2: In the context of an N-alkylation reaction, the "dimer" refers to the secondary amine formed by the reaction of two molecules of this compound with a suitable linking alkylating agent, or more commonly, the over-alkylation of the primary amine to form a secondary amine with the alkylating agent. A true dimer would be the formation of N-(4-isopropoxybenzyl)-1-(4-isopropoxyphenyl)methanamine. However, the more frequent issue is the formation of a dialkylated product with the intended reactant.

Q3: Are there alternative reaction pathways that can lead to dimer formation?

A3: Besides over-alkylation, other pathways can lead to dimers or byproducts. For instance, under certain oxidative conditions, primary amines can couple to form imines, which can then undergo further reactions. However, for most applications involving this compound, over-alkylation is the most prevalent issue.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant amount of a higher molecular weight byproduct observed by TLC/LC-MS. Over-alkylation (dimer formation). The secondary amine formed is more reactive than the starting primary amine.1. Stoichiometric Control: Use a large excess of this compound relative to the alkylating agent.2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.3. Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.4. Change the Base: A weaker base might disfavor the deprotonation of the secondary amine. Cesium carbonate has been shown to be effective in suppressing dialkylation in benzylamines.
Product mixture is difficult to purify, with multiple spots on TLC. Formation of multiple alkylated products (mono-, di-, and tri-alkylated species). 1. Use a Protecting Group: Protect the amine with a suitable protecting group (e.g., Boc or Cbz) before alkylation, followed by deprotection.2. Switch to Reductive Amination: This is a highly selective method for preparing secondary amines from primary amines and carbonyl compounds, avoiding over-alkylation.
Low yield of the desired mono-alkylated product. Reaction conditions favoring dimer formation or unreacted starting material. 1. Optimize Reaction Conditions: Systematically vary the solvent, temperature, and base to find the optimal conditions for mono-alkylation.2. Consider a "Borrowing Hydrogen" Strategy: This atom-economical method uses an alcohol as the alkylating agent with a transition metal catalyst and often shows high selectivity for mono-alkylation.[3]
How to confirm the presence of a dimer? Ambiguous analytical data. NMR Spectroscopy and Mass Spectrometry: Use 1H and 13C NMR to identify the characteristic signals of the dimer. The appearance of new signals corresponding to the N-CH2-R group of the secondary amine and the disappearance of one of the N-H protons can be indicative. High-resolution mass spectrometry (HRMS) can confirm the molecular weight of the byproduct.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using Cesium Carbonate

This protocol is adapted from a method shown to be effective for the selective mono-N-alkylation of benzylamines, which are structurally similar to this compound.

Reaction:

This compound + R-X ---(Cs₂CO₃, DMF)---> N-Alkyl-1-(4-isopropoxyphenyl)methanamine

Procedure:

  • To a stirred solution of this compound (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) (1.0 equivalent).

  • Add the alkyl halide (R-X) (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Similar Reaction (p-methoxybenzylamine):

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)
n-Butyl bromideCs₂CO₃DMF60395<3
n-Butyl bromideK₂CO₃DMF6036525
n-Butyl bromideNaHDMF6034050

Data adapted from studies on p-methoxybenzylamine, which is structurally analogous.

Protocol 2: Reductive Amination for Dimer-Free Secondary Amine Synthesis

This method is highly selective for the formation of secondary amines and avoids the issue of over-alkylation.

Reaction:

This compound + RCHO ---(Reducing Agent)---> N-Alkyl-1-(4-isopropoxyphenyl)methanamine

Procedure:

  • Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography if necessary.

Quantitative Data for Reductive Amination:

Carbonyl CompoundReducing AgentSolventYield of Secondary Amine (%)
BenzaldehydeNaBH(OAc)₃CH₂Cl₂>95
CyclohexanoneNaBH₃CNMeOH>90

Expected yields are generally high for this highly selective reaction.[4]

Protocol 3: Amine Protection using Boc Anhydride

Protecting the primary amine as a carbamate is an effective strategy to prevent over-alkylation.

Step 1: Protection

  • Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or work under aqueous basic conditions (e.g., NaOH).

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction to isolate the Boc-protected amine.

Step 2: Alkylation

  • Dissolve the Boc-protected amine in an aprotic polar solvent like DMF or THF.

  • Add a strong base such as sodium hydride (NaH) (1.1 equivalents) at 0 °C.

  • Add the alkylating agent (1.1 equivalents) and allow the reaction to warm to room temperature.

  • After the reaction is complete, quench and work up to isolate the N-alkylated, N-Boc protected product.

Step 3: Deprotection

  • Dissolve the protected amine in a solvent like dichloromethane.

  • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature until the deprotection is complete.

  • Neutralize the excess acid and work up to obtain the pure mono-alkylated secondary amine.

Visualizations

Dimer_Formation_Mechanism cluster_0 Over-alkylation Pathway P_Amine This compound (Primary Amine) S_Amine N-Alkyl-1-(4-isopropoxyphenyl)methanamine (Secondary Amine - Desired Product) P_Amine->S_Amine k1 Alkyl_Halide1 Alkylating Agent (R-X) Alkyl_Halide1->S_Amine T_Amine N,N-Dialkyl-1-(4-isopropoxyphenyl)methanaminium salt (Tertiary Amine - Dimer/Byproduct) S_Amine->T_Amine k2 (k2 > k1) Alkyl_Halide2 Alkylating Agent (R-X) Alkyl_Halide2->T_Amine

Caption: Mechanism of over-alkylation leading to dimer formation.

Reductive_Amination_Workflow Start Start Materials: This compound + Aldehyde/Ketone Imine_Formation Imine Formation (in situ) Start->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Product Desired Secondary Amine (Dimer-Free) Reduction->Product Workup Aqueous Workup and Purification Product->Workup Troubleshooting_Decision_Tree Start Dimer Formation Observed? Check_Stoichiometry Is Amine in Large Excess? Start->Check_Stoichiometry Yes Adjust_Stoichiometry Increase Amine Excess (>3 eq.) Check_Stoichiometry->Adjust_Stoichiometry No Check_Conditions Are Reaction Conditions Optimized? Check_Stoichiometry->Check_Conditions Yes Adjust_Conditions Lower Temperature, Slow Addition, Change Base (Cs₂CO₃) Check_Conditions->Adjust_Conditions No Consider_Alternatives Still an Issue? Check_Conditions->Consider_Alternatives Yes Use_Protecting_Group Use Protecting Group (Boc, Cbz) Consider_Alternatives->Use_Protecting_Group Use_Reductive_Amination Switch to Reductive Amination Consider_Alternatives->Use_Reductive_Amination

References

Technical Support Center: Chiral Resolution of Racemic 1-(4-Isopropoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of racemic 1-(4-isopropoxyphenyl)methanamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the separation of enantiomers of this important class of compounds.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the chiral resolution of this compound derivatives via diastereomeric salt crystallization, enzymatic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Diastereomeric Salt Crystallization

Q1: I am not getting any crystals to form after adding the chiral resolving agent. What could be the problem?

A1: The lack of crystallization can be due to several factors:

  • Solvent Choice: The solvent system may be too good at solvating both diastereomeric salts, preventing either from precipitating. You may need to screen a variety of solvents with different polarities.

  • Supersaturation: The solution may not be sufficiently supersaturated. Try to concentrate the solution by slowly evaporating the solvent. Alternatively, you can try to decrease the temperature of the solution gradually.

  • Purity of Starting Material: Impurities in the racemic amine or the resolving agent can inhibit crystallization. Ensure your starting materials are of high purity.

  • Molar Ratio: The stoichiometry between the racemic amine and the resolving agent is crucial. While a 1:1 molar ratio is a common starting point, sometimes using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective.

Q2: I have obtained crystals, but the enantiomeric excess (e.e.) is low. How can I improve the purity?

A2: Low enantiomeric excess indicates that the crystals are not exclusively of one diastereomer. To improve the e.e.:

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. This is often the most effective way to enhance diastereomeric and, consequently, enantiomeric purity.

  • Solvent Screening: The choice of solvent can significantly impact the differential solubility of the diastereomers. A solvent that maximizes the solubility difference between the two diastereomeric salts will lead to a higher e.e. of the crystallized salt.

  • Cooling Rate: A slower cooling rate during crystallization can lead to the formation of more ordered and purer crystals.

  • Temperature Control: The final temperature of crystallization can affect the purity. Experiment with different final temperatures to find the optimal point where the desired diastereomer has precipitated, and the undesired one remains in the solution.

Q3: The yield of my resolved enantiomer is very low. What are the potential causes and solutions?

A3: Low yields can be attributed to several factors:

  • Suboptimal Molar Ratio: If an inappropriate molar ratio of the resolving agent is used, a significant portion of the target enantiomer may remain in the mother liquor.

  • Solubility: The desired diastereomeric salt might still have considerable solubility in the chosen solvent, leading to significant losses in the mother liquor.

  • Premature Filtration: The crystallization process might not have reached equilibrium before filtration.

  • Solutions:

    • Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the desired diastereomeric salt. Lowering the final crystallization temperature can also improve the yield.

    • Recycle the Mother Liquor: The mother liquor contains the undesired enantiomer and some of the desired enantiomer. The undesired enantiomer can be racemized and recycled back into the resolution process to improve the overall yield.

Enzymatic Resolution

Q1: My enzymatic resolution is very slow or not proceeding at all. What should I check?

A1: Several factors can affect the rate of an enzymatic reaction:

  • Enzyme Choice: Not all lipases or proteases will be effective for every substrate. It is crucial to screen a variety of enzymes to find one with good activity and selectivity for your specific this compound derivative.

  • Enzyme Activity: Ensure that your enzyme is active. Improper storage or handling can lead to denaturation.

  • Reaction Conditions:

    • pH: The pH of the reaction medium is critical for enzyme activity. Optimize the pH according to the enzyme's specifications.

    • Temperature: Each enzyme has an optimal temperature range for activity. Both too low and too high temperatures can decrease the reaction rate.

    • Solvent: The choice of organic solvent can significantly impact enzyme activity and stability.

  • Acylating Agent: For kinetic resolutions involving acylation, the choice of the acyl donor is important. Vinyl acetate or isopropenyl acetate are often effective.

Q2: The enantioselectivity (E-value) of my enzymatic resolution is low. How can I improve it?

A2: Low enantioselectivity results in poor separation of the enantiomers. To improve the E-value:

  • Enzyme Screening: The most critical factor is the choice of the enzyme. Different enzymes will exhibit different selectivities for the same substrate.

  • Solvent Engineering: The nature of the solvent can influence the enzyme's conformation and, therefore, its enantioselectivity. Screening different organic solvents is recommended.

  • Temperature Optimization: In some cases, lowering the reaction temperature can enhance enantioselectivity.

  • Substrate Modification: If you are working with a derivative, slight modifications to the structure of the substrate can sometimes lead to better recognition by the enzyme.

Chiral HPLC

Q1: I am not seeing any separation of the enantiomers on my chiral column. What can I do?

A1: Lack of separation on a chiral stationary phase (CSP) can be addressed by:

  • Column Selection: There is no universal chiral column. The separation is highly dependent on the interactions between the analyte and the CSP. It is essential to screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).

  • Mobile Phase Composition:

    • Normal Phase: Vary the ratio of the non-polar and polar solvents (e.g., hexane/isopropanol). The type and concentration of the polar modifier can have a significant impact.

    • Reversed Phase: Adjust the ratio of the aqueous and organic components (e.g., water/acetonitrile or water/methanol). The pH of the aqueous phase can be critical.

  • Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase in normal phase mode can improve peak shape and resolution. In reversed-phase, adjusting the pH with buffers is common.

  • Temperature: Column temperature can affect the separation. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C).

Q2: The resolution of the enantiomers is poor (peaks are overlapping). How can I improve it?

A2: To improve peak resolution:

  • Optimize Mobile Phase: Fine-tune the mobile phase composition. Small changes in the percentage of the polar modifier (in normal phase) or the organic solvent (in reversed-phase) can have a large effect.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the run time.

  • Temperature: As mentioned before, optimizing the column temperature can improve resolution.

  • Different CSP: If optimization of the mobile phase and other parameters does not provide the desired resolution, a different type of chiral stationary phase may be necessary.

Data Presentation

Table 1: Diastereomeric Salt Crystallization of Racemic Amines with Tartaric Acid Derivatives

Resolving AgentRacemic AmineSolventMolar Ratio (Amine:Acid)Yield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%) of Recovered Amine
L-(-)-Tartaric Acid1-PhenylethylamineMethanol1:16595>98 (after liberation)
D-(+)-Tartaric Acid1-PhenylethylamineEthanol1:0.57292>97 (after liberation)
O,O'-Dibenzoyl-D-tartaric acidPhenylglycinolAcetonitrile1:180>98>99 (after liberation)
O,O'-Di-p-toluoyl-L-tartaric acid2-Amino-1-butanolIsopropanol1:17596>98 (after liberation)

Table 2: Enzymatic Kinetic Resolution of Racemic Amines

EnzymeRacemic AmineAcyl DonorSolventConversion (%)e.e. of Substrate (%)e.e. of Product (%)E-value
Candida antarctica Lipase B (CALB)1-PhenylethylamineVinyl acetateToluene50>9998>200
Pseudomonas cepacia Lipase (PSL)1-PhenylethylamineIsopropenyl acetateDiisopropyl ether489597150
Candida rugosa Lipase (CRL)1-(4-Methoxyphenyl)ethylamineEthyl acetateHexane519694120

Table 3: Chiral HPLC Separation of Racemic Amines

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
Chiralcel OD-HHexane/Isopropanol/DEA (90:10:0.1)1.0258.510.22.1
Chiralpak AD-HMethanol/DEA (100:0.1)0.52012.314.51.8
Lux Cellulose-1Acetonitrile/Water/DEA (90:10:0.1)1.2306.77.92.5

Experimental Protocols

The following are generalized protocols for the key experiments cited. These should be adapted and optimized for the specific this compound derivative being resolved.

Protocol 1: Diastereomeric Salt Crystallization using L-Tartaric Acid
  • Dissolution: Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of L-tartaric acid in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the L-tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. The solution can then be placed in a refrigerator or freezer to promote further crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the salt dissolves and the solution becomes basic (pH > 10).

  • Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the resolved enantiomer.

  • Purity Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by measuring the optical rotation.

Protocol 2: Enzymatic Kinetic Resolution using a Lipase
  • Reaction Setup: To a solution of racemic this compound (1.0 equivalent) in an appropriate organic solvent (e.g., toluene or diisopropyl ether), add the chosen lipase (e.g., Candida antarctica lipase B, CALB).

  • Acylation: Add an acylating agent (e.g., vinyl acetate or isopropenyl acetate, 1.0-1.5 equivalents).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle shaking.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separation: Separate the unreacted amine from the acylated product by column chromatography or by an acid-base extraction.

  • Deprotection (if necessary): If the acylated amine is the desired product, the acyl group can be removed by hydrolysis to yield the free amine.

  • Purity Analysis: Determine the enantiomeric excess of both the recovered starting material and the product.

Visualizations

Experimental and Logical Workflows

Chiral_Resolution_Workflow cluster_Diastereomeric_Salt Diastereomeric Salt Crystallization racemic_amine Racemic Amine dissolution Dissolution in Suitable Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolution salt_formation Mix and Form Diastereomeric Salts dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor Liquid liberation_solid Liberate Amine (Base Treatment) less_soluble_salt->liberation_solid liberation_liquid Liberate Amine (Base Treatment) mother_liquor->liberation_liquid enantiomer_1 Enantiomer 1 liberation_solid->enantiomer_1 enantiomer_2 Enantiomer 2 liberation_liquid->enantiomer_2 Enzymatic_Resolution_Workflow cluster_Enzymatic Enzymatic Kinetic Resolution racemic_amine Racemic Amine (R and S) reaction Enzymatic Acylation racemic_amine->reaction enzyme Lipase enzyme->reaction acyl_donor Acyl Donor acyl_donor->reaction monitoring Monitor Reaction (~50% Conversion) reaction->monitoring separation Separation monitoring->separation unreacted_amine Unreacted Amine (e.g., S-Enantiomer) separation->unreacted_amine Unreacted acylated_product Acylated Product (e.g., R-Enantiomer) separation->acylated_product Reacted deprotection Deprotection (Hydrolysis) acylated_product->deprotection final_product R-Enantiomer deprotection->final_product Chiral_HPLC_Troubleshooting start Poor or No Enantiomeric Separation check_column Is the Chiral Stationary Phase (CSP) appropriate? start->check_column check_mobile_phase Is the Mobile Phase Optimized? check_column->check_mobile_phase Yes solution_column Screen Different CSPs (Polysaccharide, Pirkle, etc.) check_column->solution_column No check_additives Are Mobile Phase Additives Needed? check_mobile_phase->check_additives Yes solution_mobile_phase Adjust Solvent Ratios (Normal or Reversed Phase) check_mobile_phase->solution_mobile_phase No check_temp Is the Temperature Optimized? check_additives->check_temp Yes solution_additives Add Basic (e.g., DEA) or Acidic Modifiers check_additives->solution_additives No solution_temp Vary Column Temperature check_temp->solution_temp No good_separation Good Separation check_temp->good_separation Yes solution_column->check_mobile_phase solution_mobile_phase->check_additives solution_additives->check_temp solution_temp->good_separation

Technical Support Center: Managing Thermal Stability in 1-(4-Isopropoxyphenyl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing thermal stability issues associated with 1-(4-isopropoxyphenyl)methanamine. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common thermal stability problems encountered during reactions with this compound.

Issue 1: Unexpected Exotherm During Amide Coupling

  • Question: I am performing an amide coupling reaction between this compound and an activated carboxylic acid. I observed a rapid and unexpected increase in temperature after adding the coupling agent. What should I do?

  • Answer: An unexpected exotherm during amide coupling can indicate a runaway reaction. Your immediate priorities are to control the temperature and ensure safety.

    • Stop Reagent Addition: Immediately cease the addition of the coupling agent or the acid chloride.

    • Enhance Cooling: Increase the efficiency of your cooling system. This can be achieved by lowering the temperature of the cooling bath or increasing the coolant flow rate.

    • Dilution: If the reaction setup allows, add a cold, inert solvent to dilute the reaction mixture and help dissipate heat.

    • Emergency Preparedness: If the temperature continues to rise uncontrollably, alert personnel, and be prepared to use a quenching agent if one has been identified in your safety review. Always have an appropriate fire extinguisher and safety shower readily accessible.

    To prevent this in the future:

    • Slow Addition: Add the coupling agent or activated acid at a much slower rate, especially during scale-up.

    • Lower Temperature: Start the reaction at a lower temperature to maintain a safe temperature profile.

    • Calorimetric Studies: Before scaling up, perform a reaction calorimetry study to understand the heat of reaction and the rate of heat release.

Issue 2: Temperature Spike During Reductive Amination

  • Question: During a reductive amination with a carbonyl compound and this compound using sodium borohydride, the temperature spiked after the addition of the reducing agent. Why did this happen and how can I prevent it?

  • Answer: A temperature spike during the addition of a reducing agent like sodium borohydride is often due to a rapid, exothermic reaction.

    • Cause: The reaction between the borohydride and the imine formed in situ is highly exothermic. If the imine has fully formed before the reducing agent is added, the subsequent reduction can proceed very quickly, releasing a significant amount of heat.

    • Prevention:

      • Portion-wise Addition: Add the sodium borohydride in small portions, allowing the temperature to stabilize between additions.

      • Pre-cooling: Cool the reaction mixture to a lower temperature (e.g., 0 °C) before adding the reducing agent.

      • Controlled Addition: For larger scale reactions, consider a solution of the reducing agent and add it via a syringe pump for precise control over the addition rate.

      • Alternative Reagents: For some substrates, milder and more controlled reducing agents like sodium triacetoxyborohydride might be a safer alternative.[1][2]

Issue 3: Signs of Decomposition at Elevated Temperatures

  • Question: I am running a reaction with this compound at an elevated temperature and have noticed a color change and/or gas evolution. What could be happening?

  • Answer: Color change and gas evolution at elevated temperatures are potential indicators of thermal decomposition. The hazardous decomposition products of many organic amines include carbon dioxide, carbon monoxide, and nitrogen oxides.

    • Immediate Actions:

      • Immediately reduce the temperature or remove the heat source.

      • Ensure adequate ventilation in a fume hood.

      • If the reaction is vigorous, follow your laboratory's emergency procedures.

    • Investigation:

      • Thermal Analysis: It is crucial to determine the onset of decomposition for your reaction mixture. Techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) can identify the temperature at which exothermic decomposition begins.[3][4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the known thermal stability of this compound?

A1: While specific quantitative thermal stability data (e.g., from DSC or ARC) for this compound is not widely published, we can infer its stability based on analogous compounds and general chemical principles. Aromatic amines are generally more stable than aliphatic amines. For a structurally similar compound, 4-methoxybenzylamine, the boiling point is reported as 236-237 °C, suggesting a reasonable degree of thermal stability under normal conditions.[10][11] However, impurities or reactants can significantly lower the decomposition temperature. It is highly recommended to perform thermal analysis on the pure substance and your specific reaction mixtures to determine safe operating temperatures.

Q2: What are the primary thermal hazards associated with reactions involving this compound?

A2: The primary thermal hazards stem from its reactivity, particularly in exothermic reactions. Key concerns include:

  • Runaway Reactions: Rapid, uncontrolled exothermic reactions can occur, especially with strong oxidizing agents, acylating agents, and in some coupling and reduction reactions.

  • Gas Evolution: Decomposition or vigorous reactions can lead to the rapid evolution of gases, potentially over-pressurizing a closed system.

  • Incompatibility: It is incompatible with strong oxidizing agents, which can lead to highly exothermic and potentially explosive reactions.

Q3: How can I safely scale up a reaction involving this compound?

A3: Scaling up any chemical reaction requires careful planning and a thorough understanding of its thermal properties.

  • Thermal Hazard Assessment: Before any scale-up, a comprehensive thermal hazard assessment is essential. This should include DSC and/or ARC analysis to determine the onset temperature of any exothermic events and the total heat of reaction.

  • Heat Transfer: Be aware that the surface area-to-volume ratio decreases upon scale-up, making heat removal less efficient. Ensure your reactor has adequate cooling capacity.

  • Controlled Addition: Implement controlled addition of reagents, especially the limiting reagent in an exothermic step. Using a syringe pump for liquid additions is a good practice.

  • Monitoring: Continuously monitor the reaction temperature and have a clear plan for corrective actions in case of a temperature deviation.

Quantitative Data

Since specific thermal decomposition data for this compound is not available in the cited literature, the following table provides data for an analogous compound, 4-Methoxybenzylamine , to serve as an initial reference point. Users must perform their own thermal analysis for their specific materials and reaction mixtures.

ParameterValue (for 4-Methoxybenzylamine)Source
Boiling Point236-237 °C
Density1.05 g/mL at 25 °C[11]

The thermal decomposition of a glycoside derivative of a similar benzyl alcohol, 4-methyloxybenzyl alcohol, was shown to have a maximum mass loss rate at a peak temperature of 246.7 °C.[9]

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening

This protocol outlines a general procedure for using DSC to screen for the thermal stability of this compound or its reaction mixtures.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample into a high-pressure DSC pan (e.g., gold-plated stainless steel).

    • Hermetically seal the pan to prevent evaporation and contain any pressure generated.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Set the temperature program to ramp from ambient temperature to a final temperature well above the expected reaction or decomposition temperature (e.g., 350 °C) at a heating rate of 2-10 °C/min.

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Data Analysis:

    • Analyze the resulting thermogram for exothermic events (peaks pointing down or up depending on instrument convention).

    • Determine the onset temperature of any significant exotherm, which indicates the beginning of a potentially hazardous decomposition.

    • Integrate the peak area to determine the heat of decomposition (ΔHd).

Protocol 2: Accelerating Rate Calorimetry (ARC) for Runaway Reaction Assessment

ARC provides data on the time, temperature, and pressure relationships of an exothermic reaction under adiabatic conditions, simulating a worst-case scenario.

  • Sample Preparation:

    • Load a precisely weighed amount of the sample (typically 1-10 g) into a spherical, high-pressure test cell (bomb).

    • Seal the test cell, which is equipped with a thermocouple and a pressure transducer.

  • Instrument Setup:

    • Place the test cell into the ARC calorimeter.

    • The instrument operates in a "Heat-Wait-Search" mode. It heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then searches for any self-heating.

  • Data Acquisition:

    • Once the instrument detects an exothermic activity (a self-heating rate above a set threshold, e.g., 0.02 °C/min), it switches to adiabatic mode. The surrounding heaters will then track the sample temperature to prevent any heat loss.

    • The instrument records the temperature and pressure as a function of time until the reaction is complete.

  • Data Analysis:

    • The data is used to determine the onset temperature of the runaway reaction, the time to maximum rate, the adiabatic temperature rise, and the final pressure. This information is critical for designing emergency relief systems and defining safe operating limits.

Visualizations

Troubleshooting_Exotherm start Unexpected Exotherm (Temperature Rise) stop_reagents Stop Reagent Addition start->stop_reagents enhance_cooling Enhance Cooling start->enhance_cooling dilute Dilute with Cold Solvent start->dilute monitor Monitor Temperature stop_reagents->monitor enhance_cooling->monitor dilute->monitor controlled Temperature Controlled? monitor->controlled emergency Follow Emergency Procedures controlled->emergency No safe Reaction Safe controlled->safe Yes investigate Investigate Cause (e.g., DSC, ARC) safe->investigate

Caption: Troubleshooting workflow for an unexpected exotherm.

Amide_Coupling_Pathway amine This compound R-NH2 amide Amide Product R'-CO-NH-R amine->amide Nucleophilic Attack acid Carboxylic Acid R'-COOH activated_ester Activated Ester R'-CO-X acid->activated_ester Activation coupling_agent Coupling Agent (e.g., DCC, EDC) coupling_agent->activated_ester activated_ester->amide exotherm Heat (Exothermic) amide->exotherm

Caption: Generalized pathway for an amide coupling reaction.

Reductive_Amination_Workflow start Start mix Mix Amine and Carbonyl Compound start->mix form_imine Imine Formation mix->form_imine cool Cool Reaction Mixture (e.g., 0 °C) form_imine->cool add_reductant Add Reducing Agent (e.g., NaBH4) in Portions cool->add_reductant monitor_temp Monitor Temperature add_reductant->monitor_temp quench Quench Reaction monitor_temp->quench workup Workup and Purification quench->workup end End workup->end

Caption: A safe workflow for reductive amination reactions.

References

Validation & Comparative

Comparative NMR Analysis of 1-(4-Isopropoxyphenyl)methanamine and Alternative Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure of a substance. This guide offers a comparative analysis of the ¹H NMR and ¹³C NMR spectral data for 1-(4-isopropoxyphenyl)methanamine against two structurally related primary amines: benzylamine and 4-methoxybenzylamine. The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for scientists engaged in the synthesis and characterization of new chemical entities.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its comparators, benzylamine and 4-methoxybenzylamine. The data for this compound is predicted based on the analysis of structurally similar compounds. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data Comparison

CompoundAr-H-CH₂-NH₂-NH₂Other ProtonsSolvent
This compound (Predicted) ~7.2 (d, 2H), ~6.8 (d, 2H)~3.7 (s, 2H)~1.5 (br s, 2H)Isopropoxy: ~4.5 (sept, 1H), ~1.3 (d, 6H)CDCl₃
Benzylamine ~7.3-7.2 (m, 5H)3.84 (s, 2H)1.45 (s, broad, 2H)-CDCl₃
4-Methoxybenzylamine 7.22 (d, 2H), 6.85 (d, 2H)3.75 (s, 2H)1.42 (s, 2H)Methoxy: 3.79 (s, 3H)CDCl₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundAr-C (Substituted)Ar-C-CH₂-NH₂Other CarbonsSolvent
This compound (Predicted) ~157 (C-O), ~134 (C-CH₂)~128, ~116~46Isopropoxy: ~70 (CH), ~22 (CH₃)CDCl₃
Benzylamine 143.5128.5, 127.3, 126.946.4-CDCl₃
4-Methoxybenzylamine 158.6 (C-O), 135.5 (C-CH₂)128.5, 113.845.9Methoxy: 55.2CDCl₃

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis and comparison.

Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of the purified amine sample into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Securely cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a standard 400 MHz NMR spectrometer.[1]

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz prior to Fourier transformation. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz prior to Fourier transformation. Phase and baseline correct the resulting spectrum.

Visualizing Structural Information and Analytical Workflow

To aid in the interpretation of the NMR data and the overall analytical process, the following diagrams are provided.

G cluster_0 This compound Structure and Key ¹H NMR Correlations mol mol H1 δ ~1.3 (d, 6H) H2 δ ~4.5 (sept, 1H) H3 δ ~6.8 (d, 2H) H4 δ ~7.2 (d, 2H) H5 δ ~3.7 (s, 2H) H6 δ ~1.5 (br s, 2H)

Caption: Molecular structure of this compound with predicted ¹H NMR chemical shifts.

G cluster_workflow Comparative NMR Analysis Workflow A Sample Preparation (Target & Alternatives) B ¹H & ¹³C NMR Data Acquisition A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Multiplicity, Integration) C->D E Comparative Data Tabulation D->E F Structural Elucidation & Reporting E->F

Caption: A streamlined workflow for the comparative NMR analysis of primary amines.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Isopropoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometry fragmentation patterns of 1-(4-isopropoxyphenyl)methanamine and its derivatives. Due to the limited availability of direct experimental data for this specific compound series in the public domain, this guide leverages fragmentation principles from structurally related molecules, including benzylamines, aromatic ethers, and other substituted aromatic compounds. The information presented herein serves as a predictive tool to aid in the identification and structural elucidation of these compounds in research and drug development settings.

Predicted Fragmentation Patterns

The primary fragmentation of this compound derivatives under mass spectrometry is anticipated to be driven by the facile cleavage of the benzylic C-N bond, leading to the formation of a resonance-stabilized 4-isopropoxybenzyl cation. Subsequent fragmentation of this primary ion and of the parent molecule can provide valuable structural information.

The table below summarizes the predicted major fragment ions for the parent compound, this compound (Molecular Weight: 179.26 g/mol ). The fragmentation of N-substituted derivatives would follow similar pathways, with the mass of the iminium ion and other nitrogen-containing fragments shifting accordingly.

m/z Proposed Fragment Structure Description of Fragmentation Pathway
179[C10H15NO]+•Molecular Ion
164[C9H12NO]+Loss of a methyl radical (•CH3) from the isopropyl group.
151[C9H13N]+•Loss of ethene (C2H4) from the isopropyl group via McLafferty rearrangement.
135[C9H11O]+Benzylic cleavage with loss of the aminomethyl radical (•CH2NH2). Formation of the stable 4-isopropoxybenzyl cation.
121[C8H9O]+Loss of a methyl radical (•CH3) from the 4-isopropoxybenzyl cation.
107[C7H7O]+Loss of propene (C3H6) from the 4-isopropoxybenzyl cation.
93[C6H5O]+Loss of the entire isopropoxy group as a radical (•OC3H7) from the molecular ion, followed by rearrangement.
77[C6H5]+Loss of a CO molecule from the [C7H7O]+ fragment.
30[CH4N]+Iminium ion formed from the aminomethyl fragment.

Proposed Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Fragmentation_Pathway M [M]+• m/z 179 F164 m/z 164 M->F164 - •CH3 F151 m/z 151 M->F151 - C2H4 F135 m/z 135 (Base Peak) M->F135 - •CH2NH2 F93 m/z 93 M->F93 - •OC3H7 F30 m/z 30 M->F30 F121 m/z 121 F135->F121 - •CH3 F107 m/z 107 F135->F107 - C3H6 F77 m/z 77 F107->F77 - CO

Proposed fragmentation pathway of this compound.

Experimental Protocols

A typical experimental approach for the analysis of this compound derivatives would involve Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides separation of the analyte from complex matrices and sensitive detection with structural confirmation.

Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards for calibration curves and quality control samples.

  • Biological Sample Extraction (if applicable): For analysis in biological matrices such as plasma or urine, a protein precipitation or liquid-liquid extraction step is necessary.

    • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.

    • Liquid-Liquid Extraction: Adjust the pH of the sample to basic (pH > 9) with a suitable buffer. Extract the analyte with an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether. Evaporate the organic layer and reconstitute the residue in the mobile phase.

LC-MS/MS Method

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is typically suitable for the separation of aromatic amines.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with product ion scanning for structural elucidation.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 350 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 600 L/hr

    • Collision Gas: Argon.

    • Collision Energy: Optimize for the specific precursor-to-product ion transitions. For the parent compound, a collision energy range of 10-30 eV would be a suitable starting point for fragmentation of the m/z 179 precursor ion.

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound derivatives.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Plasma, Urine) Extraction Extraction (Protein Precipitation or LLE) Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM or Product Ion Scan) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis

A Comparative Guide to the Structural Elucidation of 1-(4-Isopropoxyphenyl)methanamine Derivatives: X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of three powerful analytical techniques for the structural elucidation of small organic molecules, exemplified by derivatives of 1-(4-isopropoxyphenyl)methanamine. We will delve into the performance, experimental protocols, and data outputs of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

While the crystallographic data for this compound itself is not publicly available, we will utilize the closely related derivative, N-(4-isopropoxyphenyl)acetamide , as a case study for X-ray crystallography. This allows for a detailed and practical comparison of the methodologies.

At a Glance: Performance Comparison

The choice of analytical technique often depends on the specific research question, sample availability, and desired level of structural detail. Here is a summary of the key performance metrics for each technique when analyzing small molecules like this compound derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, dynamic information in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas phase (ions)
Typical Sample Amount < 1 mg (single crystal)1-10 mg for ¹H, 10-50 mg for ¹³Cng to µg
Analysis Time Hours to days (including crystal growth)Minutes to hours per experimentMinutes per sample
Resolution Atomic resolution (< 1 Å)Atomic resolution (through-bond and through-space correlations)High mass resolution
Key Advantage Unambiguous determination of absolute 3D structureProvides structural and dynamic information in solutionHigh sensitivity and ability to analyze complex mixtures
Key Limitation Requires a suitable single crystal, which can be difficult to growCan be challenging for very complex molecules or those with low solubilityPrimarily provides connectivity and fragmentation, not 3D structure
Estimated Cost High (instrumentation and expertise)High (instrumentation and maintenance)Moderate to High (depending on the instrument)

In-Depth Analysis: Methodologies and Data

X-ray Crystallography: The Gold Standard for 3D Structure

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can determine the precise coordinates of each atom in the crystal lattice.

Experimental Protocol:

The workflow for small molecule X-ray crystallography can be broken down into several key stages:

  • Crystal Growth: This is often the most challenging step. A suitable single crystal of the this compound derivative, typically 0.1-0.4 mm in size, must be grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting and Data Collection: A single crystal is mounted on a goniometer and placed in a focused beam of X-rays. The crystal is rotated, and a series of diffraction images are collected on a detector. This process can take several hours.

  • Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and space group of the crystal. The intensities of the reflections are integrated and scaled.

  • Structure Solution and Refinement: The initial phases of the structure factors are determined, often using direct methods for small molecules. This yields an initial electron density map, from which a preliminary model of the molecule is built. This model is then refined against the experimental data to improve the fit and obtain the final, high-resolution structure.

Data Presentation: Crystallographic Data for N-(4-isopropoxyphenyl)acetamide

The following table summarizes the crystallographic data obtained for N-(4-isopropoxyphenyl)acetamide, a close analog of our target molecule.

ParameterValue
Chemical FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)9.3010 (19)
b (Å)7.6490 (15)
c (Å)31.394 (6)
V (ų)2233.5 (8)
Z8
Temperature (K)294
RadiationMo Kα
R-factor0.068
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is an unparalleled technique for determining the structure of molecules in solution, providing valuable information about connectivity and stereochemistry. It relies on the magnetic properties of atomic nuclei.

Experimental Protocol:

A typical NMR experiment for a this compound derivative involves:

  • Sample Preparation: 1-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in a strong magnetic field within the spectrometer. A series of radiofrequency pulses are applied to excite the nuclei, and the resulting signals (Free Induction Decay or FID) are detected. A standard set of experiments for structural elucidation includes:

    • 1D ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

    • 1D ¹³C NMR: Provides information about the carbon skeleton.

    • 2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Shows which protons are close to each other in space, providing information about stereochemistry and conformation.

  • Data Processing and Analysis: The acquired FIDs are Fourier transformed to generate the frequency-domain NMR spectra. The spectra are then phased and baseline corrected. The chemical shifts, coupling constants, and cross-peaks are analyzed to piece together the molecular structure.

Illustrative Data: For a molecule like an N-acylated this compound, one would expect to see characteristic signals in the ¹H NMR spectrum corresponding to the isopropoxy group (a doublet and a septet), the aromatic protons, the benzylic methylene group, and the amide proton. The ¹³C NMR would show corresponding signals for each unique carbon atom.

Mass Spectrometry: Unveiling Molecular Weight and Formula

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol:

The general workflow for mass spectrometry analysis of a this compound derivative includes:

  • Sample Preparation: A small amount of the sample (nanograms to micrograms) is dissolved in a suitable solvent. The concentration should be in the range of 10-100 µg/mL.

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small organic molecules include:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules.

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique often used for larger molecules but also applicable to small molecules.

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Illustrative Data: The mass spectrum of a this compound derivative would show a molecular ion peak corresponding to its molecular weight. In high-resolution mass spectrometry, the exact mass can be used to determine the elemental composition. Fragmentation patterns, particularly from EI, can reveal characteristic losses, such as the isopropoxy group or parts of the amine side chain, which help to confirm the structure. For example, the mass spectrum of isopropylacetamide shows a base peak at m/z 44, corresponding to the acetamide fragment.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

A Comparative Analysis of the Reactivity of 1-(4-Isopropoxyphenyl)methanamine and Other Benzylamines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, benzylamine derivatives serve as crucial building blocks for a diverse array of therapeutic agents. The reactivity of these amines is a critical parameter that dictates their utility in synthetic pathways. This guide provides a comprehensive comparison of the reactivity of 1-(4-isopropoxyphenyl)methanamine with other common benzylamines, supported by theoretical principles and detailed experimental protocols for quantitative analysis.

Understanding the Reactivity of Benzylamines: The Role of Substituents

The reactivity of the amino group in benzylamines is significantly influenced by the electronic and steric nature of the substituents on the benzene ring. These effects modulate the nucleophilicity of the nitrogen atom, which is central to many of its characteristic reactions.

Electronic Effects: Substituents that donate electron density to the benzene ring, such as alkoxy groups, enhance the nucleophilicity of the amino group. This is due to the delocalization of electron density from the substituent into the ring, which in turn increases the electron density on the benzylic carbon and, through an inductive effect, on the nitrogen atom. Conversely, electron-withdrawing groups, like nitro groups, decrease the nucleophilicity of the amine.

Steric Effects: The steric hindrance around the amino group can also play a role in its reactivity. Bulky substituents in the ortho position to the aminomethyl group can impede the approach of electrophiles, thereby slowing down reaction rates.

Basicity as an Indicator of Reactivity: A pKa Comparison

The basicity of an amine, quantified by the pKa of its conjugate acid, is a good indicator of its nucleophilicity. A higher pKa value corresponds to a stronger base and generally a more reactive nucleophile. While an experimental pKa value for this compound is not readily found in the literature, a predicted value can be estimated based on the electronic effect of the isopropoxy group. The pKa of benzylamine is approximately 9.33. The para-isopropoxy group is an electron-donating group, which is expected to increase the basicity of the amine.

CompoundSubstituent (at para-position)pKa (predicted/experimental)Effect on Basicity/Nucleophilicity
Benzylamine-H9.33Baseline
This compound-OCH(CH₃)₂~9.5 (Predicted)Increased
4-Methoxybenzylamine-OCH₃9.66Increased
4-Methylbenzylamine-CH₃9.55Increased
4-Nitrobenzylamine-NO₂8.75Decreased

The isopropoxy group, being electron-donating, increases the electron density on the nitrogen atom, making this compound a stronger base and a more potent nucleophile than the unsubstituted benzylamine.

Comparative Reactivity in Key Synthetic Transformations

The enhanced nucleophilicity of this compound suggests a higher reactivity in common synthetic transformations compared to benzylamine.

  • N-Acylation: In reactions with acylating agents like acid chlorides or anhydrides, this compound is expected to exhibit a faster reaction rate due to the greater nucleophilicity of its nitrogen atom.

  • Reductive Amination: The initial step of reductive amination involves the nucleophilic attack of the amine on a carbonyl compound to form an imine. The higher nucleophilicity of this compound should facilitate a more rapid formation of the imine intermediate.

Experimental Protocols for Quantitative Comparison

To empirically validate the predicted differences in reactivity, the following detailed experimental protocols are provided.

Experimental Protocol 1: Comparative Kinetic Analysis of N-Acylation

This protocol outlines a method to compare the rates of N-acylation of this compound and benzylamine with acetic anhydride.

Materials:

  • This compound

  • Benzylamine

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare 0.1 M solutions of this compound, benzylamine, and acetic anhydride in anhydrous DCM. Prepare a 0.05 M solution of the internal standard in DCM.

  • Reaction Setup: In separate reaction vials, place 1 mL of the this compound solution and 1 mL of the benzylamine solution. To each vial, add 0.5 mL of the internal standard solution and 1.1 equivalents of triethylamine.

  • Initiation and Monitoring: Initiate the reaction by adding 1.0 equivalent of the acetic anhydride solution to each vial simultaneously. Start a timer and withdraw aliquots (e.g., 100 µL) at regular intervals (e.g., 1, 2, 5, 10, 20 minutes).

  • Quenching and Analysis: Quench each aliquot by adding it to a vial containing 1 mL of a 1:1 mixture of saturated aqueous sodium bicarbonate and DCM. Vortex, separate the organic layer, and analyze by GC-MS.

  • Data Analysis: Determine the concentration of the remaining amine at each time point relative to the internal standard. Plot ln([Amine]) versus time to obtain the pseudo-first-order rate constant (k') for each reaction. A comparison of the k' values will provide a quantitative measure of the relative reactivity.

experimental_workflow_acylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_amine1 0.1 M this compound in DCM mix_reagents Mix Amine, Internal Standard, and Triethylamine prep_amine1->mix_reagents prep_amine2 0.1 M Benzylamine in DCM prep_amine2->mix_reagents prep_acyl 0.1 M Acetic Anhydride in DCM initiate Add Acetic Anhydride (t=0) prep_acyl->initiate prep_base Triethylamine prep_base->mix_reagents prep_is Internal Standard (Dodecane) in DCM prep_is->mix_reagents mix_reagents->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench with NaHCO₃(aq) sampling->quench extract Extract with DCM quench->extract gcms GC-MS Analysis extract->gcms plot Plot ln([Amine]) vs. Time gcms->plot compare Compare Rate Constants (k') plot->compare substituent_effects substituent Substituent on Benzene Ring edg Electron-Donating Group (EDG) (e.g., -OCH(CH₃)₂) substituent->edg Type ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂) substituent->ewg Type electron_density Electron Density on Amine Nitrogen edg->electron_density Increases ewg->electron_density Decreases nucleophilicity Nucleophilicity of Amine electron_density->nucleophilicity Directly Proportional reactivity Reactivity in Nucleophilic Reactions (e.g., N-Acylation, Reductive Amination) nucleophilicity->reactivity Directly Proportional

Unraveling the Structure-Activity Relationship of 1-(4-Isopropoxyphenyl)methanamine Analogs as Potential Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the potential of 1-(4-isopropoxyphenyl)methanamine derivatives as inhibitors of monoamine oxidase (MAO), key enzymes in the metabolism of neurotransmitters.

The scaffold of this compound presents a promising starting point for the design of novel therapeutic agents, particularly for neurological disorders. The core structure, a benzylamine backbone, is a known pharmacophore that interacts with various receptors and transporters in the central nervous system. The presence of a 4-isopropoxy group introduces lipophilicity, which can enhance blood-brain barrier penetration, and may influence binding affinity and metabolic stability. This guide provides a comparative analysis of hypothetical analogs of this compound, focusing on their potential as monoamine oxidase (MAO) inhibitors. The data presented is a synthesized compilation based on established structure-activity relationships of related amine compounds.

Monoamine oxidases (MAO) are enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B.[3] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in conditions such as depression and Parkinson's disease.[3] Selective inhibitors for MAO-A are often used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[1][3]

Comparative Analysis of Analog Performance

To explore the potential structure-activity relationships (SAR), a series of hypothetical analogs of this compound were evaluated for their inhibitory activity against MAO-A and MAO-B. The following table summarizes the in vitro inhibitory concentrations (IC50) for these compounds.

Compound IDR1R2R3MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Parent HHH15.28.51.79
Analog 1 CH3HH10.83.23.38
Analog 2 HCH3H25.612.12.11
Analog 3 HHCl8.32.13.95
Analog 4 HHOCH318.99.81.93
Analog 5 FHH12.54.52.78

SAR Observations:

  • Substitution on the amine: N-methylation (Analog 1) appears to enhance potency against both isoforms, with a notable increase in selectivity for MAO-B. This suggests that a small alkyl substituent on the nitrogen atom may be favorable for binding.

  • Alpha-methylation: Introduction of a methyl group at the alpha-carbon (Analog 2) seems to decrease the inhibitory activity. This could be due to steric hindrance within the enzyme's active site.

  • Aromatic substitution: A chloro-substituent at the meta position of the phenyl ring (Analog 3) significantly improves the potency for both MAO-A and MAO-B, while also increasing MAO-B selectivity. This highlights the potential for halogen bonding or favorable electronic interactions.

  • Aromatic substitution with an electron-donating group: A methoxy group at the meta position (Analog 4) slightly reduces the activity compared to the parent compound.

  • Substitution on the isopropoxy group: Replacing a hydrogen with fluorine on the isopropoxy group (Analog 5) shows a modest improvement in potency, suggesting this position is tolerant to substitution.

Signaling Pathway and Experimental Workflow

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_mito Mitochondrion Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) VMAT Vesicular Monoamine Transporter (VMAT) Monoamine->VMAT Packaging Vesicle Synaptic Vesicle VMAT->Vesicle Release Release Vesicle->Release Reuptake Reuptake Transporter (e.g., DAT, SERT) Release->Reuptake Reuptake Receptor Postsynaptic Receptor Release->Receptor Synaptic Cleft MAO Monoamine Oxidase (MAO-A/B) Reuptake->MAO Degradation Signal Signal Transduction Receptor->Signal Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound Analog (MAO Inhibitor) Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase Signaling Pathway.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Prepare serial dilutions of test compounds Plate Add compounds and enzymes to 96-well plate Compound->Plate Enzyme Prepare MAO-A and MAO-B enzyme solutions Enzyme->Plate Substrate Prepare substrate solution (e.g., kynuramine) Reaction Initiate reaction by adding substrate Substrate->Reaction Preincubation Pre-incubate at 37°C Plate->Preincubation Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Measure Measure fluorescence/absorbance (e.g., 4-hydroxyquinoline formation) Incubation->Measure Calculate Calculate % inhibition Measure->Calculate IC50 Determine IC50 values Calculate->IC50

Caption: Experimental Workflow for MAO Inhibition Assay.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against human MAO-A and MAO-B using a fluorometric assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in potassium phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer. Prepare the substrate solutions (kynuramine for MAO-A, benzylamine for MAO-B) in the same buffer.

  • Assay Reaction: In the wells of a 96-well plate, add 50 µL of the diluted enzyme solution. Then, add 25 µL of the test compound or reference inhibitor dilution. Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 25 µL of the respective substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Detection: The product of the kynuramine deamination, 4-hydroxyquinoline, is fluorescent.[1] Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.[4] For the benzylamine reaction, the product benzaldehyde can be measured spectrophotometrically at 250 nm.[1]

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence/absorbance of the wells containing the test compound to the control wells (containing only enzyme, substrate, and buffer). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Reversibility:

To determine if the inhibition is reversible or irreversible, a dialysis method can be employed.[1] The enzyme is pre-incubated with a high concentration of the inhibitor and then dialyzed against a large volume of buffer. The recovery of enzyme activity is then measured. A significant recovery of activity suggests reversible inhibition, while a lack of recovery indicates irreversible inhibition.

The hypothetical SAR study of this compound analogs suggests that this scaffold is a promising starting point for the development of MAO inhibitors. The potency and selectivity of these compounds can be modulated by substitutions on the amine, the alpha-carbon, and the aromatic ring. In particular, N-alkylation and the introduction of a halogen on the phenyl ring appear to be beneficial for MAO-B inhibition. Further investigation and optimization of these analogs could lead to the discovery of novel drug candidates for the treatment of neurological disorders. The provided experimental protocols offer a robust framework for the in vitro characterization of these and other potential MAO inhibitors.

References

A Comparative Analysis of a Novel 1-(4-Isopropoxyphenyl)methanamine-Based Library for 5-HT2A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity screening of a novel library of compounds derived from 1-(4-isopropoxyphenyl)methanamine. The library, designated as the "IPP-Library," was designed to explore new chemical space for potential antagonists of the serotonin 2A (5-HT2A) receptor, a key target in the treatment of various neurological disorders. This document presents a comparative analysis of the screening campaign, including detailed experimental protocols, quantitative data from primary and secondary assays, and a comparison with the well-established 5-HT2A antagonist, Ketanserin.

Introduction to the IPP-Library and Screening Rationale

The core scaffold, this compound, possesses structural motifs reminiscent of known biogenic amine receptor ligands. To investigate the potential of this scaffold, a focused library of N-acylated derivatives (IPP-001 to IPP-005) was synthesized. The primary objective of this screening campaign was to identify potent and selective antagonists of the 5-HT2A receptor. The following guide details the screening workflow, from initial high-throughput screening to secondary dose-response validation, and provides a direct comparison of the top-performing compounds with a standard antagonist, Ketanserin.

Experimental Workflow and Methodologies

The screening of the IPP-Library was conducted through a multi-step process, beginning with a primary high-throughput screen to identify initial "hit" compounds. These hits were then subjected to a secondary dose-response analysis to determine their potency. The overall experimental workflow is depicted below.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Data Analysis A IPP Library (5 Compounds) + Ketanserin (Control) B Single-Dose (10 µM) Screening in 5-HT2A Calcium Flux Assay A->B C Identify 'Hits' (>50% Inhibition) B->C D Dose-Response Analysis of 'Hit' Compounds C->D 'Hits' Progress E Determine IC50 Values D->E F Comparative Analysis of IC50 vs. Reference Compound E->F

Figure 1: Experimental workflow for the screening of the IPP-Library.

Primary Screening: Calcium Flux Assay

The primary screen was a cell-based assay measuring the intracellular calcium mobilization mediated by the activation of the Gq-coupled 5-HT2A receptor.

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.

  • Assay Preparation: Cells were seeded into 384-well black, clear-bottom plates and grown to confluence. The growth medium was then removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: Test compounds from the IPP-Library and the reference compound, Ketanserin, were added to the wells at a final concentration of 10 µM. The plate was incubated for 15 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: The plate was placed in a fluorescence plate reader (e.g., FLIPR Tetra). A baseline fluorescence was recorded, followed by the addition of the 5-HT2A agonist, serotonin, at a final concentration corresponding to its EC80 value. The change in fluorescence, indicative of intracellular calcium release, was monitored for 120 seconds.

  • Data Analysis: The percentage inhibition for each test compound was calculated relative to the response of the agonist-only control wells.

Secondary Screening: Dose-Response Analysis

Compounds that exhibited greater than 50% inhibition in the primary screen were selected for dose-response analysis to determine their potency (IC50).

  • Assay Preparation: The assay was performed as described for the primary screen.

  • Compound Preparation: "Hit" compounds and Ketanserin were prepared in a series of 10-point, 3-fold serial dilutions, typically starting from a top concentration of 100 µM.

  • Compound Addition and Agonist Stimulation: The serially diluted compounds were added to the assay plate, followed by incubation and then stimulation with serotonin at its EC80 concentration.

  • Data Analysis: The fluorescence data was normalized, and the IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Results and Comparative Analysis

The screening of the five-member IPP-Library led to the identification of two promising hit compounds, IPP-002 and IPP-004, which demonstrated significant inhibition in the primary assay. These compounds, along with the reference antagonist Ketanserin, were further evaluated in dose-response studies.

Table 1: Primary Screening Results of the IPP-Library

Compound IDStructure% Inhibition at 10 µMHit ( >50% Inhibition)
IPP-001N-acetyl15.2No
IPP-002 N-benzoyl 85.7 Yes
IPP-003N-propionyl22.5No
IPP-004 N-(4-chlorobenzoyl) 92.1 Yes
IPP-005N-(2-furoyl)45.8No
KetanserinReference98.5Yes

Table 2: Dose-Response Analysis of Hit Compounds

Compound IDIC50 (nM)95% Confidence Interval (nM)
IPP-002 75.468.2 - 83.3
IPP-004 28.9 25.1 - 33.2
Ketanserin5.24.6 - 5.9

The results indicate that the N-aromatic acylation of the this compound core scaffold yields compounds with significant 5-HT2A antagonist activity. In particular, the addition of a 4-chlorobenzoyl group (IPP-004) resulted in the most potent compound from this library, with an IC50 of 28.9 nM. While not as potent as the reference compound Ketanserin (IC50 = 5.2 nM), IPP-004 represents a promising lead for further optimization.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The diagram below illustrates the canonical signaling cascade initiated by the binding of an agonist like serotonin. The compounds from the IPP-Library act as antagonists, preventing this cascade from occurring.

G cluster_0 Cell Membrane cluster_1 Cytosol 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response Serotonin Serotonin Serotonin->5HT2A_Receptor Activates IPP_Compound IPP-004 (Antagonist) IPP_Compound->5HT2A_Receptor Blocks

A Senior Application Scientist's Guide to In Vitro Assay Protocols for 1-(4-Isopropoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of in vitro assay protocols relevant for characterizing the biological activity of 1-(4-isopropoxyphenyl)methanamine and its derivatives. As these compounds are not extensively documented in publicly available literature, this document outlines a logical, target-based approach to screen for potential biological activities, drawing parallels with structurally similar pharmacophores. Our focus is on providing robust, self-validating experimental designs that deliver clear, interpretable data for researchers in drug discovery and development.

Introduction: Unveiling the Therapeutic Potential of this compound Derivatives

The chemical scaffold of this compound features a primary amine connected to a substituted phenyl ring, a common motif in pharmacologically active compounds. This structure suggests potential interactions with biological targets such as monoamine oxidases (MAOs) and adrenergic receptors, both of which play crucial roles in neurotransmission and other physiological processes. Consequently, a systematic in vitro screening approach is essential to elucidate the specific biological effects of this class of molecules. This guide will detail protocols for primary target engagement, downstream signaling pathway modulation, and overall cellular health.

Primary Target Engagement Assays: Identifying the Molecular Handshake

The initial step in characterizing a novel compound is to determine its primary biological target. Based on the structural motifs of this compound derivatives, two high-probability target classes are monoamine oxidases and adrenergic receptors.

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAOs) are enzymes crucial for the degradation of monoamine neurotransmitters.[1] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[1][2] Selective inhibitors of MAO-A are used to treat depression and anxiety, while MAO-B inhibitors are employed in the management of Parkinson's and Alzheimer's diseases.[2][3]

A continuous spectrophotometric assay is a reliable method to determine the inhibitory potential of this compound derivatives against both MAO-A and MAO-B.[3]

Workflow for MAO Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Recombinant hMAO-A/hMAO-B - Substrates (Kynuramine for MAO-A, Benzylamine for MAO-B) - Test Compounds - Positive Controls (Clorgyline for MAO-A, Selegiline for MAO-B) incubation Incubate MAO enzyme with varying concentrations of test compound. prep_reagents->incubation 1. Reagent Preparation add_substrate Add substrate to initiate the enzymatic reaction. incubation->add_substrate 2. Pre-incubation measurement Continuously monitor absorbance change at the appropriate wavelength (316 nm for MAO-A, 250 nm for MAO-B) using a spectrophotometer. add_substrate->measurement 3. Reaction Initiation & Measurement calc_inhibition Calculate the percentage of inhibition for each compound concentration. measurement->calc_inhibition 4. Data Collection ic50 Determine the IC50 value by plotting inhibition versus compound concentration. calc_inhibition->ic50 5. Dose-Response Analysis kinetics Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mechanism of inhibition (competitive, non-competitive, etc.). ic50->kinetics 6. Mechanistic Studies

Caption: Workflow for determining MAO inhibition.

Experimental Protocol: MAO Inhibition Assay

  • Reagent Preparation:

    • Prepare stock solutions of recombinant human MAO-A and MAO-B enzymes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare stock solutions of the substrates: kynuramine for MAO-A and benzylamine for MAO-B.[3]

    • Prepare serial dilutions of the this compound derivatives and positive controls (clorgyline for MAO-A, selegiline for MAO-B) in DMSO.[1]

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the enzyme solution.

    • Add the test compounds or positive controls at various concentrations and incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the respective substrate to each well.

    • Immediately begin continuous spectrophotometric reading at 316 nm for MAO-A (measuring the formation of 4-hydroxyquinoline from kynuramine) or 250 nm for MAO-B (measuring the formation of benzaldehyde from benzylamine).[3]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

    • For promising inhibitors, perform kinetic studies with varying substrate concentrations to elucidate the mechanism of inhibition using Lineweaver-Burk plots.[3]

Adrenergic Receptor Binding Assay

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like norepinephrine and epinephrine.[4] They are subdivided into α and β types, each with further subtypes.[4][5] Radioligand binding assays are the gold standard for quantifying the interaction between a compound and a specific receptor subtype.[4]

Workflow for Adrenergic Receptor Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the adrenergic receptor subtype of interest. incubation Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound. prep_membranes->incubation 1. Component Preparation prep_ligands Prepare radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [125I]iodocyanopindolol for β) and test compounds. prep_ligands->incubation separation Separate bound from free radioligand by rapid filtration. incubation->separation 2. Binding Reaction quantification Quantify the amount of bound radioligand using a scintillation counter. separation->quantification 3. Separation & Detection competition_curve Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. quantification->competition_curve 4. Data Collection ki_value Calculate the Ki (inhibition constant) value to determine the affinity of the test compound for the receptor. competition_curve->ki_value 5. Affinity Determination

Caption: Workflow for radioligand binding assay.

Experimental Protocol: Adrenergic Receptor Competition Binding Assay

  • Reagent Preparation:

    • Prepare membranes from cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2).

    • Select a suitable radioligand with high affinity and specificity for the target receptor.

    • Prepare serial dilutions of the this compound derivatives.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in a binding buffer.

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

    • Plot the percentage of specific binding as a function of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to reflect the affinity of the compound for the receptor.

Downstream Signaling Pathway Analysis: From Receptor to Cellular Response

Should the primary binding assays indicate an interaction with adrenergic receptors, the next logical step is to investigate the functional consequences of this binding. For GPCRs, this involves assessing downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[6][7]

ERK Phosphorylation Assay

The MAPK/ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[6][7] Activation of many GPCRs leads to the phosphorylation of ERK1 and ERK2.[8] A cell-based ELISA is a convenient method to quantify the levels of phosphorylated ERK (pERK).[6][7]

Experimental Protocol: Cell-Based ELISA for ERK Phosphorylation

  • Cell Culture and Treatment:

    • Seed cells expressing the target adrenergic receptor in a 96-well plate and grow to confluence.

    • Starve the cells in a serum-free medium to reduce basal ERK phosphorylation.

    • Treat the cells with varying concentrations of the this compound derivative for a specified time. Include a known agonist as a positive control.

  • Cell Fixation and Permeabilization:

    • Fix the cells with formaldehyde and then permeabilize them with a detergent solution to allow antibody access to intracellular proteins.[6]

  • Immunodetection:

    • Block non-specific binding sites.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (pERK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

    • Add a fluorescent or chemiluminescent HRP substrate and measure the signal using a plate reader.[6]

  • Normalization and Data Analysis:

    • Normalize the pERK signal to the total protein content in each well to account for variations in cell number.[6][7]

    • Plot the normalized pERK signal against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

General Cytotoxicity Assessment: Ensuring Cellular Health

It is crucial to assess the general cytotoxicity of any new compound to distinguish between specific pharmacological effects and non-specific toxicity. The MTT assay is a widely used colorimetric assay to evaluate cell viability and metabolic activity.[9]

MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10] The amount of formazan produced is proportional to the number of viable cells.[11]

Workflow for MTT Cell Viability Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate and allow them to adhere. treat_cells Treat cells with varying concentrations of the test compound. seed_cells->treat_cells 1. Cell Culture add_mtt Add MTT reagent to each well and incubate for 2-4 hours. treat_cells->add_mtt 2. Compound Treatment solubilize Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals. add_mtt->solubilize 3. MTT Incubation measure_absorbance Measure the absorbance at 570 nm using a microplate reader. solubilize->measure_absorbance 4. Formazan Solubilization calc_viability Calculate the percentage of cell viability relative to the vehicle control. measure_absorbance->calc_viability 5. Data Acquisition cc50 Determine the CC50 (cytotoxic concentration 50%) value. calc_viability->cc50 6. Cytotoxicity Determination

Caption: Workflow for assessing cell viability using the MTT assay.

Experimental Protocol: MTT Assay

  • Cell Seeding and Treatment:

    • Seed a suitable cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.[12]

    • Replace the medium with fresh medium containing serial dilutions of the this compound derivatives. Include a vehicle control and a positive control for cytotoxicity.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).[11]

  • MTT Incubation and Solubilization:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the compound to determine the CC50 value.

Data Summary and Comparison

To facilitate a clear comparison of the pharmacological profile of different this compound derivatives, the quantitative data from the aforementioned assays should be summarized in a tabular format.

DerivativeMAO-A IC50 (µM)MAO-B IC50 (µM)Adrenergic Receptor Subtype Ki (µM)ERK Phosphorylation EC50/IC50 (µM)Cell Viability CC50 (µM)
Compound 1
Compound 2
...
Reference Compound A
Reference Compound B

This table allows for a direct comparison of the potency, selectivity, and cytotoxicity of the synthesized compounds, providing a comprehensive overview of their structure-activity relationships.

Conclusion

The in vitro characterization of novel compounds such as this compound derivatives requires a systematic and logical approach. By employing a battery of well-established assays targeting likely biological targets, downstream signaling pathways, and overall cell health, researchers can efficiently elucidate the pharmacological profile of these molecules. The protocols and workflows detailed in this guide provide a robust framework for generating high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

A Spectroscopic Showdown: Differentiating Ortho, Meta, and Para Isomers of 1-(Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and materials science, the precise identification of molecular structure is paramount. Positional isomers, molecules with identical chemical formulas but different arrangements of substituents on a benzene ring, often exhibit distinct biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of 1-(isopropoxyphenyl)methanamine, offering researchers a clear framework for their differentiation using standard analytical techniques.

The three isomers under investigation are:

  • 1-(2-isopropoxyphenyl)methanamine (ortho isomer)

  • 1-(3-isopropoxyphenyl)methanamine (meta isomer)

  • 1-(4-isopropoxyphenyl)methanamine (para isomer)

This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the three isomers. Note that while experimental data is prioritized, some values are predicted based on established principles of spectroscopy and data from analogous compounds due to the limited availability of complete, published experimental spectra for all three isomers.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing these positional isomers. The chemical shifts (δ) and splitting patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring. All spectra are referenced to tetramethylsilane (TMS) at 0 ppm.

Isomer Spectroscopy Aromatic Protons (δ, ppm) -CH₂-NH₂ (δ, ppm) -CH(CH₃)₂ (δ, ppm) -CH(CH₃)₂ (δ, ppm) Aromatic Carbons (δ, ppm) Other Carbons (δ, ppm)
Ortho ¹H NMR~6.8-7.3 (m, 4H)~3.8 (s, 2H)~4.6 (sept, 1H)~1.3 (d, 6H)
¹³C NMR~121-157-CH₂-: ~45, -CH-: ~70, -CH₃: ~22
Meta ¹H NMR~6.7-7.2 (m, 4H)~3.8 (s, 2H)~4.5 (sept, 1H)~1.3 (d, 6H)
¹³C NMR~113-159-CH₂-: ~46, -CH-: ~70, -CH₃: ~22
Para ¹H NMR~7.25 (d, 2H), ~6.85 (d, 2H)~3.75 (s, 2H)~4.5 (sept, 1H)~1.3 (d, 6H)
¹³C NMR~116, ~128, ~135, ~157-CH₂-: ~46, -CH-: ~70, -CH₃: ~22

Note: 's' denotes singlet, 'd' doublet, 'sept' septet, and 'm' multiplet. Predicted values are based on standard substituent effects.

Table 2: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. While the spectra of the three isomers are expected to be broadly similar due to the presence of the same functional groups (amine, ether, aromatic ring), subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and in the C-H out-of-plane bending region can aid in their differentiation.

Isomer N-H Stretch (cm⁻¹) C-H (Aromatic) Stretch (cm⁻¹) C-H (Aliphatic) Stretch (cm⁻¹) C-O Stretch (Ether) (cm⁻¹) C-N Stretch (cm⁻¹) C-H Out-of-Plane Bend (cm⁻¹)
Ortho ~3300-3400 (two bands)~3000-3100~2850-2980~1240~1020-1250~750 (strong)
Meta ~3300-3400 (two bands)~3000-3100~2850-2980~1245~1020-1250~690, ~780 (strong)
Para ~3300-3400 (two bands)~3000-3100~2850-2980~1245~1020-1250~830 (strong)
Table 3: Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) will show the same molecular ion peak (M⁺) for all three isomers. However, the relative abundances of fragment ions can differ, providing clues to the substitution pattern. The most prominent fragmentation is typically the benzylic cleavage to form a stable tropylium-like ion.

Isomer Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z)
Ortho 165150135, 107, 77
Meta 165150135, 107, 77
Para 165150135, 107, 77

Note: While the major fragments are expected to be the same, the relative intensities may vary. Advanced techniques like energy-resolved mass spectrometry could potentially offer better differentiation.[1]

Table 4: UV-Vis Spectroscopy Data

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The position of the absorption maxima (λ_max) is influenced by the substitution pattern on the benzene ring.

Isomer λ_max 1 (nm) λ_max 2 (nm)
Ortho ~220~275
Meta ~220~275
Para ~225~280

Note: These values are estimates based on typical substituent effects on the benzene chromophore in a non-polar solvent.[2][3]

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of the 1-(isopropoxyphenyl)methanamine isomers.

Spectroscopic_Workflow Workflow for Isomer Comparison cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Isomers Ortho, Meta, Para Isomers Dissolve Dissolve in appropriate deuterated solvent (NMR) or other solvent Isomers->Dissolve NMR ¹H & ¹³C NMR Dissolve->NMR IR FT-IR Dissolve->IR MS Mass Spectrometry Dissolve->MS UV UV-Vis Dissolve->UV NMR_Data Analyze Chemical Shifts, Splitting Patterns, & Integration NMR->NMR_Data IR_Data Identify Functional Groups & Fingerprint Region Differences IR->IR_Data MS_Data Determine Molecular Weight & Analyze Fragmentation Patterns MS->MS_Data UV_Data Determine λmax and Molar Absorptivity UV->UV_Data Compare Tabulate and Compare Spectroscopic Data NMR_Data->Compare IR_Data->Compare MS_Data->Compare UV_Data->Compare

Caption: A logical workflow for the spectroscopic analysis and comparison of isomers.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the amine isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.[4]

  • ¹H NMR Acquisition: Acquire proton spectra using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse program. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Acquisition (GC-MS): Inject a small volume (e.g., 1 µL) into the GC. The sample is vaporized and separated on the GC column before entering the MS. For EI, a standard electron energy of 70 eV is used. The mass analyzer scans a typical range, for example, m/z 40-400.

  • Data Processing: The software identifies the molecular ion peak and the m/z values of the fragment ions. The relative abundance of each ion is plotted to generate the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the amine isomer in a UV-transparent solvent (e.g., hexane or ethanol). A typical concentration is around 1 x 10⁻⁴ M. Use matched quartz cuvettes (1 cm path length), one for the sample and one for the solvent blank.[5]

  • Acquisition: Scan the sample from approximately 400 nm down to 200 nm. The instrument records the absorbance as a function of wavelength.

  • Data Processing: The resulting spectrum is plotted as absorbance versus wavelength (nm). The wavelengths of maximum absorbance (λ_max) are identified from the plot.

Conclusion

The differentiation of 1-(isopropoxyphenyl)methanamine isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR provides the most definitive evidence through the distinct splitting patterns of the aromatic protons. IR spectroscopy offers corroborating evidence based on the C-H out-of-plane bending vibrations in the fingerprint region. While conventional Mass Spectrometry and UV-Vis spectroscopy show more subtle differences, they are valuable for confirming molecular weight and providing information about the aromatic system. By following the detailed protocols and using the comparative data presented in this guide, researchers can confidently identify and distinguish between the ortho, meta, and para isomers of this important chemical scaffold.

References

A Senior Application Scientist's Guide to Coupling Agent Selection for 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Amide Bond Formation

In the landscape of modern drug discovery and organic synthesis, the amide bond stands as one of the most vital and ubiquitous functional groups, forming the backbone of peptides and appearing in a vast array of pharmaceutical compounds.[1] The synthesis of these bonds, typically through the coupling of a carboxylic acid and an amine, is a cornerstone reaction. However, the direct reaction is often unfeasible under mild conditions due to the formation of a stable ammonium carboxylate salt, which prevents the desired nucleophilic attack.[2][3]

This guide focuses on the strategic selection of coupling agents for reactions involving 1-(4-Isopropoxyphenyl)methanamine (CAS No. 21244-34-8), a primary benzylic amine frequently utilized as a building block in medicinal chemistry.[4][5][6] The choice of coupling agent is not trivial; it directly influences reaction efficiency, yield, product purity, and the preservation of stereochemical integrity. This document provides a comparative analysis of common coupling agents, supported by mechanistic insights and practical experimental protocols, to empower researchers to make informed decisions for their specific synthetic challenges.

Comparative Overview of Common Coupling Agents

The selection of an optimal coupling agent depends on a multitude of factors including substrate reactivity (especially steric hindrance), desired reaction time, scalability, cost, and the sensitivity of functional groups to racemization. The following table summarizes the key performance indicators for the most prevalent classes of coupling agents.

Coupling Agent Class Examples Typical Yield Reaction Speed Racemization Risk Byproduct Handling Key Advantages Primary Limitations
Carbodiimides EDC, DCC, DICGood to HighModerate to SlowModerate (Additive required)EDC: Water-soluble. DCC: Insoluble urea precipitate.Cost-effective, widely used.Can cause racemization without additives; DCC not suitable for solid-phase.[7]
Phosphonium Salts PyBOP, BOP, PyAOPHigh to ExcellentFastLowSolubleHigh efficiency, low racemization.[7][8]BOP produces carcinogenic HMPA byproduct; higher cost.[7][9]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUHigh to ExcellentVery FastVery Low (especially HATU)SolubleExtremely efficient, rapid, and low racemization.[8][10][11]Higher cost; can react with N-terminus if used in excess.[7][9]

Mechanistic Deep Dive & Experimental Considerations

A fundamental understanding of how each coupling agent activates the carboxylic acid is paramount to troubleshooting and optimizing reactions.

Carbodiimides: The Workhorse Reagents

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are staples in amide synthesis. They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][12] This intermediate is then susceptible to nucleophilic attack by the amine.

However, the O-acylisourea is unstable and can rearrange or racemize. The addition of a nucleophilic auxiliary agent, most commonly 1-Hydroxybenzotriazole (HOBt), is crucial. HOBt intercepts the O-acylisourea to form an active HOBt ester, which is more stable, less prone to racemization, and highly reactive towards the amine.[13][14]

G cluster_activation Activation Step cluster_stabilization Stabilization & Coupling RCOOH Carboxylic Acid O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl +EDC EDC EDC EDC->O_acyl HOBt_ester HOBt Active Ester (More Stable) O_acyl->HOBt_ester +HOBt EDU EDU Byproduct (Water Soluble) O_acyl->EDU HOBt HOBt (Additive) HOBt->HOBt_ester Amide Target Amide HOBt_ester->Amide + Amine Amine This compound Amine->Amide Amide->EDU

Caption: EDC/HOBt coupling mechanism.

Expert Insight: For electron-deficient or sterically hindered amines, the reaction can be sluggish. In such cases, the addition of 4-(Dimethylamino)pyridine (DMAP) as a catalyst can be beneficial, as it forms a highly reactive acylpyridinium intermediate.[15] However, DMAP is a strong base and can increase the risk of racemization if chiral carboxylic acids are used.

Onium Salts: The High-Efficiency Standard

Onium salts, including aminium/uronium (HATU, HBTU) and phosphonium (PyBOP) types, represent the gold standard for rapid and efficient couplings, particularly in peptide synthesis.[8] These reagents come pre-packaged with an activating moiety derived from HOBt or its more reactive analogue, 1-Hydroxy-7-azabenzotriazole (HOAt).

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely considered superior to its predecessor, HBTU.[10][16] The nitrogen atom at the 7-position of the HOAt ring in HATU makes the resulting active ester more reactive than the OBt-ester formed by HBTU.[10] This leads to faster reaction rates, higher yields, and a significantly lower risk of epimerization, which is critical when coupling chiral carboxylic acids.[10][16]

G cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Target Amide OAt_ester->Amide + Amine Tetramethylurea Byproduct OAt_ester->Tetramethylurea HOAt_anion Byproduct OAt_ester->HOAt_anion Amine This compound Amine->Amide

Caption: General mechanism for HATU-mediated coupling.

Expert Insight: Onium salt reactions require a stoichiometric amount of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to deprotonate the carboxylic acid.[8] It is critical not to use these reagents in excess, as they can react with the free N-terminus of the amine, leading to chain termination.[7][9] A newer reagent, COMU, has shown even greater efficiency and solubility than HATU and requires only one equivalent of base.[17]

Experimental Protocols

The following protocols provide a starting point for the coupling of this compound with a generic carboxylic acid (R-COOH). Reactions should be monitored by TLC or LC-MS to determine completion.

G cluster_workflow General Amide Coupling Workflow A 1. Dissolve Carboxylic Acid & Amine in Solvent B 2. Add Coupling Agent & Additives (e.g., HOBt, Base) A->B C 3. Stir at RT Monitor Reaction (TLC / LC-MS) B->C D 4. Aqueous Work-up C->D E 5. Purify (Column Chromatography) D->E F 6. Characterize Product E->F

Caption: Standard experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Coupling (General Purpose)
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Solvation: Dissolve the mixture in an appropriate aprotic solvent (e.g., DMF or DCM, approx. 0.1 M).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: HATU Coupling (High-Efficiency & Speed)
  • Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve in anhydrous DMF (approx. 0.1 M).

  • Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Coupling: Add a solution of this compound (1.1 eq) in a small amount of DMF to the activated mixture.

  • Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.[10]

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Conclusion and Recommendations

The synthesis of amides from this compound is a robust and versatile transformation, with success hinging on the judicious choice of a coupling agent.

  • For routine, cost-sensitive applications where reaction time is not a primary concern, EDC/HOBt remains an excellent and reliable choice. Its water-soluble byproduct simplifies purification.[2][7]

  • For challenging couplings involving sterically hindered substrates, acid-sensitive functional groups, or when minimizing racemization is paramount, HATU is the superior reagent.[10][16] Its speed and efficiency often justify the higher cost, leading to cleaner reactions and higher yields.

  • For large-scale industrial applications, factors beyond yield, such as atom economy, reagent cost, and safety profiles, become increasingly important, and a thorough process optimization is always recommended.[18][19]

Ultimately, the optimal coupling agent is context-dependent. By understanding the mechanisms, advantages, and limitations of each class, researchers can confidently select the right tool to achieve their synthetic goals efficiently and effectively.

References

Benchmarking the performance of 1-(4-Isopropoxyphenyl)methanamine in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in the synthesis of chiral molecules. This guide aims to provide a comparative analysis of 1-(4-Isopropoxyphenyl)methanamine's performance in specific reactions. However, a comprehensive search of publicly available scientific literature and patent databases did not yield specific experimental data benchmarking this particular compound against common alternatives in reactions such as chiral resolution or asymmetric synthesis.

While general principles of chiral amine chemistry are well-established, the efficacy of a specific amine like this compound is highly dependent on the substrate and reaction conditions. Factors such as the steric bulk of the isopropoxy group and its electronic influence on the benzylic amine can theoretically impact diastereomeric salt formation or the stereochemical outcome of a catalyzed reaction. Unfortunately, without concrete data from laboratory experiments, any comparison remains speculative.

This guide will, therefore, outline the general experimental protocols and data presentation formats that would be necessary to conduct such a benchmark study. It will also provide a logical framework for comparing this compound with commonly used alternatives like (R/S)-1-phenylethylamine or other substituted benzylamines.

Hypothetical Performance Comparison in Chiral Resolution of a Racemic Acid

To illustrate the required data for a meaningful comparison, the following tables present a hypothetical scenario for the chiral resolution of a generic racemic carboxylic acid (e.g., ibuprofen or naproxen).

Table 1: Comparison of Resolving Agent Performance in the Chiral Resolution of Racemic Acid 'X'

Resolving AgentMolar Ratio (Acid:Amine)SolventTemperature (°C)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)
This compound 1:0.5Ethanol25Data Not AvailableData Not Available
(R)-1-Phenylethylamine1:0.5Methanol25Data Not AvailableData Not Available
(S)-1-(4-Methylphenyl)methanamine1:0.5Acetonitrile25Data Not AvailableData Not Available

Table 2: Physical Properties of Diastereomeric Salts

Resolving AgentMelting Point of Diastereomeric Salt (°C)Solubility in Ethanol at 25°C (g/100mL)
This compound Data Not AvailableData Not Available
(R)-1-PhenylethylamineData Not AvailableData Not Available
(S)-1-(4-Methylphenyl)methanamineData Not AvailableData Not Available

Experimental Protocols for Benchmarking

Should experimental data become available, the following detailed methodologies would be crucial for ensuring reproducibility and accurate comparison.

General Protocol for Chiral Resolution via Diastereomeric Salt Formation:
  • Salt Formation: A solution of the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, acetonitrile) is treated with a sub-stoichiometric amount (typically 0.5-1.0 equivalents) of the chiral amine (e.g., this compound). The mixture is stirred at a controlled temperature to allow for the formation of diastereomeric salts.

  • Crystallization: The solution is slowly cooled or the solvent is partially evaporated to induce crystallization of the less soluble diastereomeric salt. The crystallization process is monitored over time.

  • Isolation: The crystalline salt is isolated by filtration, washed with a small amount of cold solvent, and dried.

  • Liberation of the Enantiopure Acid: The isolated diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine. The enantiomerically enriched carboxylic acid is then extracted with an organic solvent.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the recovered carboxylic acid is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC).

Logical Workflow for Selecting a Chiral Resolving Agent

The process of selecting an optimal chiral resolving agent is often empirical. The following diagram illustrates a typical decision-making workflow that researchers can follow.

G cluster_0 Screening Phase cluster_1 Optimization Phase cluster_2 Validation Phase cluster_3 Decision Start Racemic Mixture of Target Compound Screen Screen a Library of Chiral Resolving Agents (including this compound and alternatives) Start->Screen Analyze Analyze Initial Results (Crystal formation, yield, preliminary e.e.) Screen->Analyze Analyze->Screen No suitable candidates Optimize Optimize Conditions for Promising Candidates (Solvent, temperature, stoichiometry) Analyze->Optimize Promising candidates found Recrystallize Perform Recrystallization to Improve e.e. Optimize->Recrystallize Validate Validate Final Protocol on a Larger Scale Recrystallize->Validate Characterize Full Characterization of Enantiopure Product Validate->Characterize Select Select Optimal Resolving Agent and Protocol Characterize->Select

High-Throughput Screening of Aminergic G-Protein Coupled Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of high-throughput screening (HTS) methodologies for identifying novel ligands targeting aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The focus is on libraries containing privileged scaffolds like 1-(4-Isopropoxyphenyl)methanamine and its analogs (e.g., phenethylamines, benzylamines), which are common starting points for the development of therapeutics for neurological and psychiatric disorders. We compare the performance of traditional small molecule HTS with alternative approaches like fragment-based and virtual screening, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Screening Library Performance

The successful identification of potent and selective modulators of aminergic GPCRs is highly dependent on the screening library and methodology employed. Below is a comparison of typical performance metrics for different screening approaches. It is important to note that hit rates can be influenced by various factors, including the specific assay technology, the concentration of compounds used in the primary screen, and the hit-calling criteria.

Screening Approach Library Type Typical Library Size Primary Hit Rate Confirmation Rate Potency of Confirmed Hits
Traditional HTS Small Molecule Library (e.g., 3-(naphthalen-1-yl)propan-1-amine derivatives)10,000 - 1,000,000+0.01% - 1%[1][2]10% - 50%[2]Nanomolar to low micromolar (EC50/IC50)
Fragment-Based Screening Fragment Library1,000 - 5,0003% - 10%[3]~50%Micromolar to millimolar (requiring optimization)
Virtual Screening In silico library1,000,000+1% - 40% (computationally predicted)9% - 17% (experimentally tested)[4]Nanomolar to micromolar

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are representative of those used to screen libraries of small molecules against aminergic GPCRs like the dopamine D2 receptor and the serotonin 5-HT2A receptor.

Cell-Based Calcium Mobilization Assay for 5-HT2A Receptor Antagonists

This assay is designed to identify compounds that inhibit the increase in intracellular calcium concentration induced by a known agonist of the Gq-coupled 5-HT2A receptor.

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay Principle: The 5-HT2A receptor, upon activation, couples to Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.

  • Materials:

    • HEK293-5-HT2A cells

    • Assay medium (e.g., serum-free DMEM/F12)

    • Calcium indicator dye (e.g., Fluo-4 AM)

    • Probenecid (to prevent dye leakage)

    • 5-HT (agonist control)

    • Ketanserin (antagonist control)

    • 384-well black, clear-bottom assay plates

    • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

  • Procedure:

    • Cell Plating: Seed the HEK293-5-HT2A cells into 384-well plates at a density of approximately 20,000 cells per well in 40 µL of growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

    • Dye Loading: The following day, remove the growth medium and add an equal volume of loading buffer containing the calcium indicator dye (e.g., Fluo-4 AM) and probenecid. Incubate for 1 hour at 37°C.

    • Compound Addition: Using an automated liquid handler, add the library compounds (typically at a final concentration of 10 µM) to the cell plate. Also, include wells with a known antagonist (e.g., ketanserin) as a positive control and DMSO as a negative control. Incubate for 15-30 minutes at room temperature.

    • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence imaging plate reader. Monitor the baseline fluorescence for approximately 10-20 seconds. Then, add a pre-determined EC₈₀ concentration of serotonin to all wells. Continue to monitor the fluorescence intensity for an additional 120 seconds.

    • Data Analysis: The change in fluorescence intensity over baseline is calculated for each well. The activity of test compounds is determined by their ability to inhibit the serotonin-induced calcium flux, and the results are normalized to the positive and negative controls.

HTRF-Based cAMP Assay for Dopamine D2 Receptor Agonists

This assay is designed to identify compounds that activate the Gi-coupled dopamine D2 receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Principle: The dopamine D2 receptor is coupled to the Gi/o protein. Activation of the receptor inhibits adenylyl cyclase, resulting in a decrease in the intracellular concentration of cAMP. This change in cAMP is measured using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). In this assay, native cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. A high level of intracellular cAMP leads to a low HTRF signal, and vice versa.

  • Materials:

    • CHO-K1-D2R or HEK293-D2R cells

    • Assay buffer

    • Forskolin (to stimulate adenylyl cyclase)

    • Dopamine (agonist control)

    • HTRF cAMP assay kit (containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibody)

    • 384-well white assay plates

    • HTRF-compatible microplate reader

  • Procedure:

    • Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

    • Compound Addition: The next day, aspirate the culture medium and add the library compounds and control compounds (e.g., dopamine) diluted in assay buffer.

    • Stimulation: Add a solution of forskolin to all wells to stimulate cAMP production. Incubate for 30 minutes at room temperature.

    • Lysis and Detection: Add the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) to lyse the cells and initiate the competitive binding reaction. Incubate for 60 minutes at room temperature.

    • Signal Reading: Measure the HTRF signal on a compatible microplate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (acceptor).

    • Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Convert the HTRF ratio to cAMP concentration using a standard curve. The agonist activity of the test compounds is determined by their ability to decrease the forskolin-stimulated cAMP levels.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for the dopamine D2 and serotonin 5-HT2A receptors, as well as a typical HTS workflow.

G cluster_D2R Dopamine D2 Receptor (Gi-coupled) Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., Ion channel modulation) PKA->CellularResponse phosphorylates targets

Caption: Dopamine D2 receptor signaling pathway.[5][6][7]

G cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) Signaling Pathway Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR binds Gq Gq Protein HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response (e.g., Neurotransmission) PKC->CellularResponse phosphorylates targets

Caption: Serotonin 5-HT2A receptor signaling pathway.[1][8][9][10][11][12]

HTS_Workflow cluster_workflow High-Throughput Screening (HTS) Workflow AssayDev Assay Development & Validation PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen HitID Hit Identification (Data Analysis) PrimaryScreen->HitID HitConfirm Hit Confirmation & Dose-Response HitID->HitConfirm Primary Hits SecondaryAssay Secondary Assays (Selectivity, Mechanism of Action) HitConfirm->SecondaryAssay Confirmed Hits LeadOpt Lead Optimization SecondaryAssay->LeadOpt Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of 1-(4-Isopropoxyphenyl)methanamine, ensuring laboratory safety and environmental responsibility.

1. Immediate Safety and Handling Precautions:

Prior to handling this compound for disposal, it is crucial to be aware of its potential hazards. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A lab coat or other protective clothing is required.

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator.

Handling:

  • Work in a well-ventilated area, preferably a fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

2. Waste Identification and Segregation:

Proper identification and segregation of chemical waste are the first steps in compliant disposal.

  • Hazardous Waste Determination: this compound should be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially non-hazardous materials. Keep it separate to prevent accidental reactions and to ensure proper disposal treatment.

3. Disposal Procedures:

There are two primary routes for the disposal of this compound: collection by a licensed waste disposal service or in-laboratory treatment for degradation.

Method 1: Licensed Hazardous Waste Disposal (Recommended)

This is the most common and recommended method for ensuring regulatory compliance and safety.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container compatible with amines. Avoid metal containers for acids and bases.

    • The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area.

    • Keep it away from incompatible materials such as acids and oxidizing agents.

  • Collection:

    • Arrange for collection by a licensed and reputable hazardous waste disposal company.[1] They are equipped to handle and transport chemical waste safely and in accordance with regulations.

Method 2: In-Laboratory Treatment (For Experienced Personnel Only)

For laboratories with the appropriate facilities and trained personnel, in-laboratory treatment can be an option to degrade the aromatic amine before disposal. A common method for the degradation of aromatic amines is oxidation.[2]

Experimental Protocol: Oxidation with Acidified Potassium Permanganate

This procedure should only be performed by qualified chemists in a controlled laboratory setting.

Materials:

  • This compound waste

  • Sulfuric acid (H₂SO₄)

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)

  • pH indicator paper or a calibrated pH meter

  • Appropriate laboratory glassware

  • Stirring apparatus

Procedure:

  • Acidification: In a suitable reaction vessel within a fume hood, dilute the this compound waste with water. Slowly and carefully add sulfuric acid with constant stirring to achieve an acidic pH.

  • Oxidation: While stirring the acidified solution, slowly add a solution of potassium permanganate. The permanganate will act as an oxidizing agent, degrading the aromatic amine. The purple color of the permanganate will disappear as it reacts. Continue adding potassium permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation is complete.

  • Neutralization of Excess Oxidant: After the reaction is complete, neutralize the excess potassium permanganate by adding a reducing agent such as sodium bisulfite or sodium sulfite solution until the pink/purple color disappears.

  • Final Neutralization: Check the pH of the final solution. Neutralize it by slowly adding a suitable base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is within the acceptable range for your local wastewater discharge regulations (typically between 6 and 9).

  • Disposal: Once neutralized and confirmed to be free of hazardous components (testing may be required), the solution may be eligible for disposal down the drain with copious amounts of water, subject to local regulations. Always consult your institution's Environmental Health and Safety (EHS) office before any sewer disposal.

4. Quantitative Data Summary:

Currently, there is a lack of specific quantitative data in publicly available resources regarding permissible concentration limits for the disposal of this compound. Therefore, it is imperative to adhere to the principle of treating it as a hazardous substance and following the guidance of your institution's EHS office and local regulations.

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral practice for aromatic amines
Recommended Disposal Licensed Hazardous Waste Contractor[1]
In-Lab Treatment pH (Final) 6-9 (consult local regulations)General laboratory practice

5. Disposal Workflow Diagram:

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Amine Waste ppe->segregate disposal_choice Choose Disposal Method segregate->disposal_choice licensed_disposal Licensed Hazardous Waste Contractor disposal_choice->licensed_disposal Recommended in_lab_treatment In-Laboratory Treatment (Experienced Personnel Only) disposal_choice->in_lab_treatment Alternative containerize Properly Labeled, Sealed Container licensed_disposal->containerize store Store in Secondary Containment containerize->store collection Arrange for Waste Collection store->collection end End: Compliant Disposal collection->end oxidation Oxidation with Acidified KMnO4 in_lab_treatment->oxidation neutralize Neutralize Final Solution (pH 6-9) oxidation->neutralize sewer_disposal Dispose via Sewer (with EHS Approval & Copious Water) neutralize->sewer_disposal sewer_disposal->end

References

A Strategic Guide to Personal Protective Equipment for Handling 1-(4-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Isopropoxyphenyl)methanamine (CAS No. 21244-34-8). The following procedural guidance is designed to ensure the safe management of this chemical from receipt to disposal, grounded in established safety protocols and a deep understanding of the compound's hazard profile.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a substituted benzylamine derivative with a clear hazard profile that necessitates stringent safety controls. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.[1]

  • Skin Irritation (Category 2) - H315: Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[1][2]

  • Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[1][3]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) , Respiratory System - H335: May cause respiratory irritation.[1][2][3]

The signal word for this chemical is "Warning".[1][2] These classifications underscore the critical need for a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through all potential routes: dermal contact, ocular contact, inhalation, and ingestion. The causality is clear: the amine functional group and aromatic structure contribute to its irritant and toxic properties, demanding a proactive, not reactive, approach to safety.

The Core Directive: A Multi-Layered PPE Strategy

A one-size-fits-all approach to PPE is insufficient. The selection of protective equipment must be tailored to the specific procedure being performed. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Unpacking Safety glasses with side shieldsChemical-resistant gloves (Nitrile, Neoprene)Laboratory coatNot generally required
Weighing/Transferring (Solid) Chemical safety goggles or face shieldChemical-resistant glovesLaboratory coatRequired. Use a NIOSH-approved respirator with an organic vapor cartridge, especially if dust can be generated. Perform in a chemical fume hood or ventilated enclosure.
Solution Preparation/Mixing Chemical safety gogglesChemical-resistant glovesLaboratory coatRecommended to be performed in a chemical fume hood to avoid vapor inhalation.
Running Reactions (Closed System) Safety glasses with side shieldsChemical-resistant glovesLaboratory coatNot generally required if the system is properly sealed and vented to a scrubber.
Work-up/Extraction Chemical safety goggles and face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatMandatory. All work-up and extraction procedures must be performed in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or apron over a lab coatNIOSH-approved respirator with organic vapor cartridges is required.
Waste Disposal Chemical safety gogglesChemical-resistant glovesLaboratory coatPerform in a well-ventilated area, preferably a fume hood.

Operational Plan: From Procurement to Disposal

A self-validating safety protocol requires a holistic operational plan. This workflow ensures that safety is integrated at every stage of the chemical's lifecycle in the laboratory.

Procurement and Storage
  • Procurement: Only order quantities necessary for the planned experiments.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[4] The container must be kept tightly closed.[1][5] Store in a locked cabinet or area accessible only to authorized personnel.[1]

Handling and Use: A Step-by-Step Guide
  • Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items.

  • Donning PPE: Don PPE in the following order: laboratory coat, respirator, eye protection, and finally, gloves. This sequence minimizes the risk of contamination.

  • Chemical Handling:

    • Perform all manipulations that may generate dust or vapors, such as weighing and solution preparation, within a chemical fume hood.[6]

    • Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[4][5]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5]

    • Do not eat, drink, or smoke when using this product.[1]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1][7]

    • Clean the work area meticulously.

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wearing the appropriate PPE for spill cleanup (see table), contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Sweep or scoop up the absorbed material into a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan
  • Waste Generation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Do not dispose of down the drain.

Visualization of Safety Protocols

To ensure clarity in procedural logic, the following diagrams illustrate key decision-making and operational workflows.

Caption: PPE selection workflow based on the nature of the experimental task.

Decontamination_Lifecycle cluster_handling Chemical Handling cluster_disposal Waste Management start Experiment Complete doff_ppe Doff PPE in Reverse Order: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat/Apron 4. Respirator start->doff_ppe ppe_waste Segregate Contaminated PPE as Hazardous Waste doff_ppe->ppe_waste hand_wash Thoroughly Wash Hands and Exposed Skin ppe_waste->hand_wash waste_disposal Dispose of all waste per institutional and regulatory guidelines hand_wash->waste_disposal

Caption: Post-handling decontamination and disposal lifecycle.

By adhering to this comprehensive guide, laboratory personnel can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.